molecular formula C16H23NO5 B1339673 N-Boc-2,6-Dimethyl-L-tyrosine CAS No. 99953-00-1

N-Boc-2,6-Dimethyl-L-tyrosine

Cat. No.: B1339673
CAS No.: 99953-00-1
M. Wt: 309.36 g/mol
InChI Key: QSKQZXRPUXGSLR-ZDUSSCGKSA-N
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Description

N-Boc-2,6-Dimethyl-L-tyrosine is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-2,6-Dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2,6-Dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQZXRPUXGSLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545973
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99953-00-1
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a synthetic amino acid derivative crucial in the development of novel therapeutics, particularly in the field of opioid research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, biological significance, and its role in modulating opioid receptor signaling pathways.

Core Concepts

N-Boc-2,6-Dimethyl-L-tyrosine, also known as Boc-Dmt-OH, is a protected form of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt). The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its use as a building block in solid-phase peptide synthesis (SPPS). The dimethyl substitution on the phenolic ring of tyrosine is a key modification that has been shown to significantly enhance the potency, affinity, and selectivity of peptide-based ligands for opioid receptors.[1][2][3][4] This has led to its widespread use in the design of potent analgesics and other therapeutic agents.[1][4]

Physicochemical Properties

N-Boc-2,6-Dimethyl-L-tyrosine is a white solid, and its key chemical identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 99953-00-1
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
Appearance White solid
Purity ≥ 99% (Chiral HPLC, HPLC)
Optical Rotation [α]²⁰D = -11 ± 2 ° (c=1 in MeOH)
Storage Conditions 2 - 8 °C

Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine

A rapid and efficient three-step synthesis utilizing a microwave-assisted Negishi coupling has been developed, making this important building block more accessible.[1][2][3][4]

Experimental Protocol: Microwave-Assisted Negishi Coupling

The following protocol is adapted from Bender et al., ACS Med. Chem. Lett., 2015.[1]

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Intermediate 1)

This intermediate is synthesized from commercially available Boc-L-serine methyl ester under Appel conditions as previously reported.

Step 2: Microwave-Assisted Negishi Coupling

  • To a microwave vial, add the iodoalanine intermediate 1, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃ (5 mol %), and SPhos (10 mol %).

  • The reaction mixture is subjected to microwave irradiation at 110 °C for 2 hours.

  • Upon completion, the reaction mixture is directly purified by silica gel chromatography (4:1 to 2:1 hexanes/EtOAc) to yield the coupled product, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a), as a colorless oil.

Step 3: Saponification

  • To a solution of the methyl ester 2a in THF, add a solution of LiOH in H₂O dropwise.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is then acidified and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield N-Boc-2,6-Dimethyl-L-tyrosine (3a).

Synthesis Workflow

G cluster_0 Step 1: Preparation of Iodoalanine Intermediate cluster_1 Step 2: Microwave-Assisted Negishi Coupling cluster_2 Step 3: Saponification Boc-L-serine methyl ester Boc-L-serine methyl ester Appel Conditions Appel Conditions Boc-L-serine methyl ester->Appel Conditions Intermediate 1 Intermediate 1 Appel Conditions->Intermediate 1 Coupling Coupling Intermediate 1->Coupling Microwave (110 C, 2h) Microwave (110 C, 2h) Coupling->Microwave (110 C, 2h) 3,5-dimethyl-4-iodophenol 3,5-dimethyl-4-iodophenol 3,5-dimethyl-4-iodophenol->Coupling Pd2(dba)3, SPhos Pd2(dba)3, SPhos Pd2(dba)3, SPhos->Coupling Coupled Product (2a) Coupled Product (2a) Microwave (110 C, 2h)->Coupled Product (2a) LiOH, THF/H2O LiOH, THF/H2O Coupled Product (2a)->LiOH, THF/H2O N-Boc-2,6-Dimethyl-L-tyrosine N-Boc-2,6-Dimethyl-L-tyrosine LiOH, THF/H2O->N-Boc-2,6-Dimethyl-L-tyrosine

Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine.

Biological Activity and Applications

The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in the synthesis of opioid peptidomimetics.[1][4] The incorporation of the 2',6'-dimethyl-L-tyrosine residue in place of the endogenous tyrosine at the N-terminus of opioid peptides often leads to a significant increase in binding affinity and efficacy at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][4]

This enhanced activity is attributed to the conformational constraints imposed by the methyl groups, which can lock the peptide into a bioactive conformation, and to additional lipophilic interactions with the receptor binding pocket. Peptides containing this modification have shown promise as potent analgesics with potentially reduced side effects.[1]

Opioid Receptor Binding and Efficacy Data

The following table summarizes the in vitro binding affinities (Ki) and efficacy data for a series of opioid peptidomimetics incorporating a tetrahydroquinoline (THQ) scaffold and various tyrosine analogs, including 2',6'-dimethyl-L-tyrosine. The data is from Bender et al., ACS Med. Chem. Lett., 2015.

CompoundTyr AnalogMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR % Efficacy (EC₅₀, nM)DOR % Efficacy (EC₅₀, nM)
4a Tyr1.2 ± 0.211 ± 2230 ± 3085 ± 5 (1.5)25 ± 3 (>1000)
4b 2',6'-dimethyl-L-tyrosine0.25 ± 0.04 1.8 ± 0.3 45 ± 7 95 ± 3 (0.5) 15 ± 2 (>1000)
4c 2'-methyl-L-tyrosine0.51 ± 0.084.5 ± 0.7110 ± 2090 ± 4 (0.8)20 ± 2 (>1000)
4d 3',5'-dimethyl-L-tyrosine0.85 ± 0.18.1 ± 1.2180 ± 3088 ± 4 (1.2)22 ± 3 (>1000)
4e 2',6'-dimethyl-L-phenylalanine15 ± 2120 ± 20>100040 ± 5 (55)<10 (>1000)

Role in Opioid Receptor Signaling

Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by receptor activation is complex and leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid Receptor Signaling Pathway

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate various downstream effectors. The primary signaling events include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.

These signaling events collectively contribute to the analgesic and other physiological effects of opioids.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx GIRK GIRK K+ Channel K_efflux K+ Efflux GIRK->K_efflux G_alpha->AC inhibits G_betagamma->VGCC inhibits G_betagamma->GIRK activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release triggers Neuronal_Hyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal_Hyperpolarization leads to Opioid_Agonist Opioid Agonist (e.g., Dmt-peptide) Opioid_Agonist->Opioid_Receptor binds to

Opioid Receptor Signaling Pathway.

References

An In-depth Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel therapeutics, particularly in the field of opioid receptor modulation. This document details its chemical structure, physicochemical properties, synthesis, and its role in influencing biological signaling pathways.

Chemical Structure and Properties

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. The chemical structure features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of L-tyrosine, with two methyl groups substituted at the 2 and 6 positions of the phenol ring.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 99953-00-1[1]
Molecular Formula C16H23NO5[1]
Molecular Weight 309.35 g/mol [1]
Appearance Solid[2]
Purity ≥97%[1]

Experimental Protocols

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine has been reported via a three-step process featuring a microwave-assisted Negishi coupling.[4] This method provides an efficient route to this valuable unnatural amino acid.

Synthesis Workflow:

G cluster_0 Step 1: Iodination cluster_1 Step 2: Negishi Coupling cluster_2 Step 3: Hydrolysis A Boc-L-Ser(OH)-OMe B Boc-L-Ser(I)-OMe A->B I2, PPh3, Imidazole, DCM C Boc-L-Ala(3,5-dimethyl-4-hydroxyphenyl)-OMe B->C Zn dust, I2 (cat.), 3,5-dimethyl-4-iodophenol, Pd2(dba)3, SPhos, DMF, Microwave (110°C) D N-Boc-2,6-Dimethyl-L-tyrosine C->D LiOH, THF, H2O

Caption: Synthetic pathway for N-Boc-2,6-Dimethyl-L-tyrosine.

Detailed Methodology:

A detailed experimental protocol for a similar synthesis is described in the literature and involves the following key steps[4]:

  • Preparation of the Organozinc Reagent: The starting material, an iodo-alanine derivative, is treated with zinc dust to form the corresponding organozinc reagent.

  • Microwave-Assisted Negishi Coupling: The organozinc reagent is then coupled with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst (such as Pd2(dba)3) and a phosphine ligand (like SPhos). This reaction is efficiently carried out under microwave irradiation.

  • Hydrolysis: The resulting methyl ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), to yield the final product, N-Boc-2,6-Dimethyl-L-tyrosine.

Purification is typically achieved through column chromatography.

Biological Activity and Applications

N-Boc-2,6-Dimethyl-L-tyrosine is a crucial building block in the synthesis of opioid peptidomimetics.[4] The incorporation of this unnatural amino acid into peptide sequences has been shown to significantly influence their affinity and efficacy at opioid receptors, namely the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[4]

Opioid ligands containing the 2',6'-dimethyl-L-tyrosine (Dmt) residue often exhibit increased potency at MOR.[4] Furthermore, the Dmt moiety is a key component of the Dmt-Tic pharmacophore, which is known to act as a DOR antagonist.[4] This makes N-Boc-2,6-Dimethyl-L-tyrosine a valuable tool for developing ligands with mixed MOR agonist/DOR antagonist profiles, a strategy being explored for the development of safer analgesics with reduced side effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

G cluster_0 Opioid Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Opioid Opioid Agonist Receptor Opioid Receptor (MOR, DOR, KOR) Opioid->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Response K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Response

Caption: General opioid receptor signaling pathway.

The binding of an opioid agonist to its receptor triggers the activation of an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also inhibits voltage-gated calcium channels, reducing calcium influx, and activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Collectively, these events decrease neuronal excitability and inhibit the release of neurotransmitters, producing the analgesic and other effects associated with opioids.

Conclusion

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetically accessible and highly valuable compound for medicinal chemists and drug development professionals. Its unique structural features allow for the fine-tuning of the pharmacological properties of peptide-based drug candidates targeting opioid receptors. The continued exploration of this and similar unnatural amino acids holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

N-Boc-2,6-Dimethyl-L-tyrosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-2,6-dimethyl-L-tyrosine, a critical building block in the development of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work.

Core Physicochemical Properties

N-Boc-2,6-dimethyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and two methyl groups on the aromatic ring. These modifications enhance its utility in peptide synthesis by improving stability and solubility in organic solvents.[1][2]

Table 1: General and Physicochemical Properties of N-Boc-2,6-Dimethyl-L-tyrosine

PropertyValueReference
CAS Number 99953-00-1[2][3][4][5][6]
Molecular Formula C₁₆H₂₃NO₅[2][3][5][6]
Molecular Weight 309.36 g/mol [2][3]
Appearance White solid[2][3]
Optical Rotation [α]²⁰D = -11 ± 2° (c=1 in MeOH)[2]
Melting Point Data not readily available. For comparison, the related compound N-Fmoc-2,6-dimethyl-L-tyrosine has a melting point of 200-210°C.[7]
Solubility Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. Quantitative data is not readily available.[2]
pKa Data not readily available. For comparison, the predicted pKa of N-Fmoc-2,6-dimethyl-L-tyrosine is 3.03 ± 0.10.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Boc-2,6-dimethyl-L-tyrosine. Below are the expected spectral characteristics based on the analysis of related compounds.

Table 2: Predicted NMR and IR Spectral Data for N-Boc-2,6-Dimethyl-L-tyrosine

Spectroscopy Expected Peaks and Assignments
¹H NMR - Singlet around 1.4 ppm (9H, tert-butyl group of Boc). - Signals for the two aromatic methyl groups. - Signals for the aromatic protons. - Multiplet for the α-proton. - Doublet of doublets for the β-protons. - Broad singlet for the N-H proton of the carbamate.
¹³C NMR - Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). - Carbonyl carbon of the carbamate (~155 ppm). - Carboxylic acid carbonyl carbon (~175 ppm). - Signals for the aromatic carbons, including the two methyl-substituted carbons and the hydroxyl-bearing carbon. - Signal for the α-carbon (~55 ppm). - Signal for the β-carbon.
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid and phenolic hydroxyl group. - N-H stretch from the carbamate. - C-H stretches from the aliphatic and aromatic groups. - C=O stretch from the carboxylic acid and the Boc-protecting group (~1700-1750 cm⁻¹). - Aromatic C=C stretches. - C-O stretches.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for N-Boc-2,6-dimethyl-L-tyrosine.

Melting Point Determination

The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted.

  • Measurement: The capillary tube is placed in the heating block of the apparatus.

  • Procedure: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[8] For compounds that may decompose, fast scanning calorimetry (FSC) can be employed to determine the melting properties by using very high heating rates.[9][10][11]

Solubility Determination

A general protocol to determine the solubility of a protected amino acid is as follows:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, DMSO, DMF).

  • Procedure: Start by attempting to dissolve a small, known amount of the compound in a minimal volume of the solvent at room temperature.[12][13]

  • Observation: If the compound does not dissolve, gentle heating or sonication can be applied.[12]

  • Quantification: For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.[14][15]

  • ¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, spectral width, and relaxation delay.[15]

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required.[14]

  • Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak.[14][15]

Role in Drug Development and Signaling Pathways

N-Boc-2,6-dimethyl-L-tyrosine is a crucial intermediate in the synthesis of peptidomimetics, particularly those targeting opioid receptors. The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue in place of tyrosine has been shown to significantly increase the potency and selectivity of ligands for opioid receptors, especially the mu-opioid receptor (MOR).[16][17][18] This enhancement is attributed to the conformational constraints imposed by the methyl groups, which can lead to a more favorable interaction with the receptor binding pocket.

The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Ligand Opioid Ligand (e.g., Dmt-containing peptide) Opioid_Receptor Opioid Receptor (e.g., MOR) Opioid_Ligand->Opioid_Receptor Binding G_Protein Heterotrimeric G-protein (Gi/o) Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activation Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (decreased) MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Activation

Caption: Opioid receptor signaling pathway.

The binding of an opioid agonist to its receptor triggers the activation of an associated intracellular G-protein (specifically of the Gi/o family).[19][20] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][21] This combined action results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which are key mechanisms underlying analgesia. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a peptide incorporating N-Boc-2,6-dimethyl-L-tyrosine.

Experimental_Workflow Start Start: N-Boc-2,6-dimethyl-L-tyrosine SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization Mass_Spec Mass Spectrometry (Confirm MW) Characterization->Mass_Spec NMR NMR Spectroscopy (Confirm Structure) Characterization->NMR Bioassay Biological Assay (e.g., Receptor Binding) Characterization->Bioassay End End: Purified Peptide Bioassay->End

Caption: Peptide synthesis and characterization workflow.

References

A Technical Guide to N-Boc-2,6-Dimethyl-L-tyrosine: Properties, Synthesis, and Applications in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in the development of novel peptide-based therapeutics. This document details its physicochemical properties, provides an illustrative synthesis protocol, and explores its primary application in the modulation of opioid receptor signaling pathways.

Core Physicochemical and Identification Data

N-Boc-2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative that plays a pivotal role in peptide synthesis, particularly in the field of drug discovery. The incorporation of this unnatural amino acid into peptide sequences can significantly enhance their biological activity and stability.

PropertyValue
CAS Number 99953-00-1
Molecular Weight 309.36 g/mol
Molecular Formula C₁₆H₂₃NO₅
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis and Experimental Protocols

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine is a multi-step process. The following is a generalized experimental protocol for its synthesis, based on methodologies described in the scientific literature.

Illustrative Synthesis Protocol:

A common synthetic route involves a Negishi cross-coupling reaction.[1][2]

Step 1: Preparation of the Organozinc Reagent

  • To a solution of 2,6-dimethyl-4-iodophenol in a suitable aprotic solvent (e.g., THF), add an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to facilitate lithium-halogen exchange.

  • Transmetalate the resulting aryllithium species with a zinc salt (e.g., zinc chloride) to form the desired organozinc reagent.

Step 2: Negishi Cross-Coupling

  • In a separate reaction vessel, dissolve N-Boc-L-iodophenylalanine methyl ester in an appropriate solvent (e.g., THF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and the previously prepared organozinc reagent to the solution.

  • Heat the reaction mixture to facilitate the cross-coupling reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 3: Saponification

  • Upon completion of the coupling reaction, perform a standard aqueous workup to isolate the crude product.

  • Hydrolyze the methyl ester using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the carboxylic acid.

  • Acidify the reaction mixture to precipitate the final product, N-Boc-2,6-Dimethyl-L-tyrosine.

Step 4: Purification

  • The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Experimental Workflow for Peptide Synthesis and Evaluation:

The primary application of N-Boc-2,6-Dimethyl-L-tyrosine is in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced pharmacological properties.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) using N-Boc-2,6-Dimethyl-L-tyrosine s2 Cleavage and Deprotection s1->s2 s3 Purification (e.g., HPLC) s2->s3 e1 In Vitro Binding Assays (e.g., Radioligand displacement) s3->e1 Modified Peptide e2 Functional Assays (e.g., GTPγS binding) e1->e2 e3 In Vivo Studies (e.g., Analgesia models) e2->e3

Caption: General workflow for the synthesis and evaluation of peptides containing N-Boc-2,6-Dimethyl-L-tyrosine.

Application in Opioid Receptor Modulation

The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue into peptides, particularly at the N-terminus, has been shown to significantly enhance their affinity and selectivity for opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, mood regulation, and other physiological processes.

Opioid Receptor Signaling Pathways:

The activation of µ, δ, and κ opioid receptors by peptides containing the Dmt residue initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins (Gαi/o).

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Receptor Opioid Receptor (µ, δ, or κ) G_protein Gi/o Protein Receptor->G_protein Activates Ligand Dmt-containing Peptide Ligand->Receptor Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_beta_gamma->MAPK Activates cAMP cAMP Production AC->cAMP

Caption: Canonical signaling pathway of opioid receptors upon activation by a ligand.

Key Downstream Events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

  • Activation of MAPK Pathways: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK, p38, and JNK. This can influence gene expression and long-term cellular changes.

The enhanced potency and selectivity of Dmt-containing peptides are attributed to the conformational constraints imposed by the dimethylated aromatic ring, which can lead to a more favorable and stable interaction with the binding pocket of the opioid receptors. This often results in peptides with potent agonist or antagonist activity at one or more of the opioid receptor subtypes.

References

The Potent World of 2',6'-Dimethyl-L-tyrosine Peptides: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has marked a significant advancement in the field of peptide-based drug discovery, particularly in the development of potent and selective opioid receptor ligands. This technical guide provides an in-depth overview of the biological activity of Dmt-containing peptides, focusing on their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways they modulate.

Core Concepts: The Dmt Advantage

The introduction of Dmt into peptide sequences, most notably in the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), has led to the development of ligands with exceptional affinity and selectivity for opioid receptors.[1][2][3] The two methyl groups on the tyrosine ring of Dmt provide steric hindrance that can lock the peptide into a bioactive conformation, enhancing its interaction with the receptor and often increasing its resistance to enzymatic degradation.[4][5] This has resulted in the creation of a diverse array of compounds ranging from highly potent delta-opioid receptor antagonists to mu-opioid receptor agonists.[1][6]

Quantitative Analysis of Biological Activity

The biological activity of Dmt-containing peptides is typically characterized by their binding affinity (Ki) for specific opioid receptors and their functional potency (IC50, EC50, or pA2) in in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of representative Dmt-containing peptides, illustrating the impact of structural modifications on their pharmacological profiles.

Table 1: Binding Affinities (Ki, nM) of Dmt-Containing Peptides for Opioid Receptors

Peptide/Compoundmu-Opioid Receptor (MOR)delta-Opioid Receptor (DOR)kappa-Opioid Receptor (KOR)Reference
H-Dmt-Tic-OH33000.022>10000[7]
N,N-(Me)2-Dmt-Tic-OH-0.11-[7]
H-Dmt-Tic-NH-CH2-Bid-0.042-[8]
[Dmt¹]DALDA0.1715.61380[9]
[L-Dmt¹]Enkephalin0.352.1-[4]
[Dmt¹]Deltorphin B0.230.18>1000[10]

Table 2: Functional Bioactivities of Dmt-Containing Peptides

Peptide/CompoundAssayActivity TypePotency (IC50/EC50/pA2)Reference
H-Dmt-Tic-OHMouse Vas Deferens (MVD)δ-AntagonistpA2 = 8.2[7]
H-Dmt-Tic-Gly-NH-CH2-PhMouse Vas Deferens (MVD)δ-AntagonistpA2 = 9.25[6]
H-Dmt-Tic-Gly-NH-CH2-PhGuinea Pig Ileum (GPI)µ-AgonistpEC50 = 8.57[6]
H-Dmt-Tic-NH-CH2-BidMouse Vas Deferens (MVD)δ-AgonistpEC50 = 9.90[6]
[L-Dmt¹]EnkephalinGuinea Pig Ileum (GPI)µ-AgonistIC50 = 0.52 nM[4]
[L-Dmt¹]EnkephalinMouse Vas Deferens (MVD)δ-AgonistIC50 = 3.4 nM[4]
[Dmt¹]Deltorphin BGuinea Pig Ileum (GPI)µ-AgonistIC50 = 0.45 nM[10]

Note: The data presented are compiled from various sources and experimental conditions may differ.

Experimental Protocols

The characterization of Dmt-containing peptides relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and the mouse vas deferens (MVD) bioassay.

Radioligand Binding Assay for Opioid Receptors

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human mu- or delta-opioid receptors).[11]

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR).[11]

  • Test Compound: The Dmt-containing peptide of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[11]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.[11]

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.[11]

    • Competitive Binding: Varying concentrations of the test peptide, radioligand, and membrane suspension.[11]

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer.[11]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[11]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Mouse Vas Deferens (MVD) Bioassay

This functional assay assesses the agonist or antagonist activity of a compound on the delta-opioid receptors present in the mouse vas deferens.

1. Materials:

  • Male mice (e.g., CD-1).

  • Krebs-bicarbonate solution.

  • Organ bath with stimulating electrodes and an isometric force transducer.

  • Stimulator.

  • Data acquisition system.

2. Procedure:

  • Tissue Preparation: Isolate the vasa deferentia from a mouse and suspend them in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation: Electrically stimulate the tissue with single pulses of appropriate voltage and duration to elicit twitch contractions.

  • Agonist Testing:

    • Once a stable baseline of contractions is achieved, add cumulative concentrations of the test peptide to the organ bath.

    • Record the inhibition of the twitch response. .

  • Antagonist Testing:

    • Incubate the tissue with a fixed concentration of the antagonist (the Dmt-containing peptide) for a set period.

    • Then, generate a cumulative concentration-response curve for a standard delta-opioid agonist. .

3. Data Analysis:

  • Agonist Activity: Express the inhibitory effect as a percentage of the maximal inhibition and determine the IC50 or EC50 value from the concentration-response curve.

  • Antagonist Activity: Calculate the dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Determine the pA2 value from a Schild plot, which is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

The biological effects of Dmt-containing opioid peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for the characterization of these peptides.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds G_Protein Gα(i/o)βγ Opioid Receptor->G_Protein Activates G_alpha Gα(i/o)-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx K_Channel K⁺ Channel K_ion K⁺ K_Channel->K_ion Efflux G_alpha->Adenylyl Cyclase Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response ↓ Leads to Ca_ion->Cellular Response ↓ Leads to K_ion->Cellular Response ↑ Leads to Hyperpolarization

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Dmt-Peptide Characterization Start Peptide Design & Synthesis Binding_Assay In Vitro Binding Assays (e.g., Radioligand Competition) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., MVD, GPI, cAMP) Start->Functional_Assay Data_Analysis_1 Determine Ki, IC50/EC50, pA2 Binding_Assay->Data_Analysis_1 Functional_Assay->Data_Analysis_1 Lead_Identification Lead Candidate Identification Data_Analysis_1->Lead_Identification In_Vivo_Testing In Vivo Testing (e.g., Analgesia models) Lead_Identification->In_Vivo_Testing ADMET ADMET Profiling In_Vivo_Testing->ADMET Final_Candidate Preclinical Candidate ADMET->Final_Candidate

Caption: Experimental Workflow for Dmt-Peptide Characterization.

Conclusion

Peptides containing 2',6'-dimethyl-L-tyrosine represent a powerful class of molecules with significant potential for the development of novel therapeutics, particularly for pain management. Their unique structural properties confer high affinity and, in many cases, exceptional selectivity for opioid receptors. A thorough understanding of their biological activity, facilitated by the robust experimental protocols and a clear comprehension of the underlying signaling mechanisms outlined in this guide, is crucial for the continued advancement of this promising area of drug discovery. The systematic approach to characterization, from in vitro binding and functional assays to in vivo models, will continue to unveil new lead compounds with improved therapeutic profiles.

References

The Pivotal Role of Dmt Steric Hindrance in Peptide-Receptor Engagement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["Dmt-containing peptide synthesis solid-phase protocol", "radioligand displacement assay protocol opioid receptor", "GTPγS binding assay protocol for GPCRs", "cAMP accumulation assay protocol", "Bioluminescence Resonance Energy Transfer (BRET) assay for GPCR biased agonism protocol", "detailed protocol for calcium mobilization assay using CHO cells", "molecular docking protocol for peptide-receptor interaction", "Dmt-Tic peptide analogs receptor binding affinity Ki values table", "quantitative data Dmt peptides mu-opioid receptor", "Dmt peptides delta-opioid receptor signaling pathway G-protein"]))

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) into peptide ligands represents a significant strategy in medicinal chemistry for enhancing receptor affinity, selectivity, and potency. This technical guide provides an in-depth exploration of the steric hindrance effects of the Dmt residue on peptide conformation and subsequent receptor binding. We will delve into the underlying molecular principles, present quantitative data on binding affinities, detail key experimental protocols for characterization, and visualize the impacted signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of Dmt in the design of novel peptide-based therapeutics.

Introduction: The Significance of Conformational Rigidity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Peptides often exhibit a high degree of conformational flexibility, which can be entropically unfavorable for receptor binding.[1] Introducing conformational constraints is a well-established method to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation that is recognized by its target receptor. This strategy can lead to significant improvements in binding affinity, receptor selectivity, and metabolic stability.[1]

One of the most effective approaches to induce local conformational restriction is the incorporation of sterically hindered amino acids.[1] The focus of this guide, 2',6'-dimethyltyrosine (Dmt), is a prime example of such an amino acid. The presence of two methyl groups on the aromatic ring of the tyrosine side chain imposes significant steric constraints, profoundly influencing the peptide's structure and its interaction with receptors.[2]

The Steric Hindrance Effect of Dmt

The defining feature of Dmt is the presence of two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring. These methyl groups exert a significant steric effect, primarily by restricting the rotational freedom around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) torsional angles of the amino acid side chain. This restriction has several critical consequences for peptide-receptor interactions:

  • Conformational Locking: The steric hindrance forces the Dmt side chain into a more defined orientation. This, in turn, influences the overall conformation of the peptide, effectively "locking" it into a shape that may be more favorable for receptor binding.[2][3]

  • Enhanced Receptor Affinity: By reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding, the incorporation of Dmt often leads to a substantial increase in receptor binding affinity (lower Ki values).[4][5] In many cases, Dmt-containing peptides exhibit affinities in the nanomolar or even sub-nanomolar range.[4]

  • Improved Receptor Selectivity: The rigidified conformation of a Dmt-containing peptide may fit preferentially into the binding pocket of one receptor subtype over others. This steric selectivity can be a powerful tool for developing highly specific ligands, minimizing off-target effects.[2] For example, the substitution of Tyr1 with Dmt in deltorphin II, a delta-opioid receptor ligand, was explored to enhance its properties.[6]

  • Modulation of Efficacy (Agonism vs. Antagonism): The specific conformation stabilized by Dmt can determine whether the peptide acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Subtle changes in the peptide sequence, in conjunction with the Dmt residue, can lead to a switch in pharmacological activity.[4] The Dmt-Tic pharmacophore, for instance, has been instrumental in developing potent delta-opioid receptor antagonists.[4]

Quantitative Analysis of Dmt-Containing Peptides

The impact of Dmt incorporation on receptor binding affinity is best illustrated through quantitative data. The following tables summarize key binding parameters for representative Dmt-containing peptides, primarily focusing on the well-studied opioid receptor family.

Table 1: Binding Affinity of Dmt-Containing Peptides at the Human Mu-Opioid Receptor (MOR)

PeptideSequenceKi (nM) at human MORReference
DALDAH-Tyr-D-Arg-Phe-Lys-NH21.69 (rat brain)[5]
[Dmt¹]DALDAH-Dmt-D-Arg-Phe-Lys-NH20.143 (rat brain)[5]

Note: The 27-fold increase in binding affinity for [Dmt¹]DALDA highlights the profound effect of the Dmt substitution.[5]

Table 2: Binding Affinity and Selectivity of Dmt-Tic Analogs at Opioid Receptors

PeptideKi (nM) at δ-ORKi (nM) at μ-ORSelectivity (μ/δ)Reference
Dmt-Tic-NH2---[2]
Dmt-Tic-OH--Highest Recorded[2]
Dmt-Tic-Ala-NH2---[2]
Dmt-Tic-Ala-OH--Highest Recorded[2]

Note: While specific Ki values were not provided in the abstract, the Dmt-Tic-OH and Dmt-Tic-Ala-OH analogs are noted for having the highest recorded selectivity for the delta-opioid receptor.[2]

Experimental Protocols

The characterization of Dmt-containing peptides relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

Peptide Synthesis: Solid-Phase Synthesis (Boc Chemistry)

Solid-phase peptide synthesis (SPPS) is the standard method for preparing Dmt-containing peptides.

Protocol:

  • Resin Preparation: Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA) resin for C-terminal amides.

  • Amino Acid Coupling:

    • Swell the resin in a 1:1 mixture of dry DMF/CH₂Cl₂.

    • Use a 3-fold excess of Boc-protected amino acids and a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).

    • Employ a 9-fold excess of a base such as N-Methylmorpholine (NMM).

    • Repeat the coupling cycle for each amino acid in the sequence.

  • Cleavage:

    • After the final amino acid is coupled, cleave the peptide from the resin using liquid hydrogen fluoride (HF).

    • Use anisole as a scavenger.

    • Perform the cleavage at 0°C for 1 hour.

  • Purification:

    • Purify the crude peptide using preparative high-performance liquid chromatography (HPLC).

    • A common gradient is 5-80% acetonitrile in water with 0.1% formic acid.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[7][8]

Receptor Binding Assays: Radioligand Displacement

This assay measures the affinity of a ligand for a receptor by quantifying its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing the human mu-opioid receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test peptide (the Dmt-containing peptide).

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification:

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay is used to determine the functional activity (agonism or antagonism) of a ligand by measuring changes in intracellular calcium levels, often downstream of Gq-coupled GPCR activation.

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO) co-expressing the receptor of interest and a chimeric G-protein that couples to the phospholipase C pathway.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Ligand Addition: Add varying concentrations of the Dmt-containing peptide to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the ligand concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for agonists.

    • For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the shift in the agonist's dose-response curve.[8][9]

BRET assays can be used to study the interaction of a GPCR with different downstream signaling partners, such as G-proteins and β-arrestins, providing insights into biased agonism.

Protocol:

  • Cell Line Development: Create a stable cell line co-expressing the GPCR fused to a Renilla luciferase (Rluc) and the signaling partner (e.g., G-protein or β-arrestin) fused to a yellow fluorescent protein (YFP).

  • Cell Culture and Plating: Culture and plate the cells in a 96-well plate.

  • Ligand Stimulation: Treat the cells with varying concentrations of the Dmt-containing peptide.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

  • BRET Measurement: Simultaneously measure the light emission from Rluc (donor) and YFP (acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve.

    • Comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment can reveal ligand bias.[10]

Signaling Pathways and Visualization

Dmt-containing peptides, particularly those targeting G-protein coupled receptors (GPCRs), can modulate various downstream signaling pathways. The steric hindrance of Dmt can influence which signaling cascade is preferentially activated, a phenomenon known as biased agonism.[10]

Canonical G-Protein Signaling

Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The activated G-protein then modulates the activity of downstream effector enzymes.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid Receptor) G_Protein Heterotrimeric G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Ligand Dmt-Peptide (Agonist) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Canonical G-protein signaling pathway activated by a Dmt-peptide agonist.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling. Biased agonists may preferentially activate either the G-protein pathway or the β-arrestin pathway.[10]

Biased_Agonism cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Dmt-Peptide (Biased Agonist) Receptor GPCR Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Preferential Activation GRK GRK Receptor->GRK G_Response Cellular Response A (e.g., Analgesia) G_Protein->G_Response GRK->Receptor Phosphorylation Receptor_P Phosphorylated GPCR Arrestin β-Arrestin Recruitment Receptor_P->Arrestin A_Response Cellular Response B (e.g., Side Effects) Arrestin->A_Response

Caption: Biased agonism at a GPCR, where a Dmt-peptide preferentially activates one signaling pathway.

Experimental Workflow for Peptide Characterization

The overall process of characterizing a novel Dmt-containing peptide follows a logical progression from synthesis to functional analysis.

Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Binding_Assay Receptor Binding Assay (Radioligand Displacement) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization, BRET) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and characterization of Dmt-containing peptides.

Conclusion

The incorporation of 2',6'-dimethyltyrosine into peptide sequences is a powerful and proven strategy for modulating their pharmacological properties. The steric hindrance imposed by the dimethyl groups on the tyrosine ring provides a means to conformationally constrain the peptide, often leading to dramatic increases in receptor affinity and selectivity. The ability of Dmt to influence the adoption of specific bioactive conformations can also be harnessed to fine-tune the functional activity of the peptide, including the potential to engineer biased agonism. This technical guide has provided a comprehensive overview of the principles, quantitative data, experimental methodologies, and signaling pathways associated with Dmt-containing peptides. A thorough understanding of these concepts is crucial for the rational design of next-generation peptide therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility of N-Boc-2,6-Dimethyl-L-tyrosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in organic solvents. This valuable amino acid derivative is a key building block in peptide synthesis, particularly for the development of bioactive peptides with enhanced stability and potency.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies in drug discovery and development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/L or mg/mL) for N-Boc-2,6-Dimethyl-L-tyrosine in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility. The tert-butyloxycarbonyl (Boc) protecting group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[1] The table below summarizes the expected qualitative solubility in commonly used organic solvents based on general principles for protected amino acids and available information for similar compounds.

Organic SolventChemical FormulaPolarityExpected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[3]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[3]
MethanolCH₄OPolar ProticSoluble[3]
EthanolC₂H₆OPolar ProticSoluble[3]
Dichloromethane (DCM)CH₂Cl₂NonpolarLikely Soluble
Acetonitrile (ACN)C₂H₃NPolar AproticLikely Soluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticLikely Soluble
Ethyl AcetateC₄H₈O₂Moderately PolarLikely Soluble
HexaneC₆H₁₄NonpolarLikely Insoluble

Note: The qualitative descriptions are estimations and should be confirmed experimentally. The solubility of N-Boc-2,6-Dimethyl-L-tyrosine can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any moisture.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol is adapted from established methods for similar amino acid derivatives and is recommended for obtaining precise quantitative solubility data for N-Boc-2,6-Dimethyl-L-tyrosine.[3]

Objective: To determine the saturation solubility of N-Boc-2,6-Dimethyl-L-tyrosine in a specific organic solvent at a controlled temperature.

Materials:

  • N-Boc-2,6-Dimethyl-L-tyrosine (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-Boc-2,6-Dimethyl-L-tyrosine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of N-Boc-2,6-Dimethyl-L-tyrosine in the diluted solution using a validated HPLC method.

  • Data Analysis: Calculate the solubility of N-Boc-2,6-Dimethyl-L-tyrosine in the solvent, expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key workflows related to the determination of solubility and the application of N-Boc-2,6-Dimethyl-L-tyrosine in peptide synthesis.

Isothermal_Shake_Flask_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Controlled Temperature & Agitation) prep->equil phase_sep Phase Separation (Settling of Excess Solid) equil->phase_sep sampling Sample Withdrawal & Filtration phase_sep->sampling quant Quantification (e.g., HPLC) sampling->quant analysis Data Analysis & Solubility Calculation quant->analysis Boc_SPPS_Workflow resin Resin Swelling deprotection Boc Deprotection (TFA in DCM) resin->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling of N-Boc-2,6-Dimethyl-L-tyrosine (with activating agent) neutralization->coupling wash Washing coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) wash->cleavage After Final Coupling purification Peptide Purification (e.g., HPLC) cleavage->purification

References

The Strategic Incorporation of 2',6'-Dimethyl-L-tyrosine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (DMT) has emerged as a pivotal molecular tool in medicinal chemistry, particularly in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably opioid receptors. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the phenolic ring of tyrosine, impart significant conformational constraints on peptides into which it is incorporated. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological implications of DMT in drug discovery. It details experimental protocols for its synthesis and incorporation into peptides, summarizes key quantitative data on the biological activity of DMT-containing compounds, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for 2',6'-Dimethyl-L-tyrosine in Peptide Design

The modification of native peptide sequences with unnatural amino acids is a well-established strategy in medicinal chemistry to overcome the inherent limitations of peptides as drug candidates, such as poor metabolic stability and low receptor selectivity. 2',6'-dimethyl-L-tyrosine (Dmt), an analogue of L-tyrosine, has garnered significant attention for its ability to enhance the pharmacological properties of bioactive peptides.[1][2][3] The introduction of two methyl groups at the ortho positions of the phenolic ring restricts the rotation around the Cβ-Cγ bond (χ1 torsion angle) and the Cγ-Cδ bond (χ2 torsion angle) of the amino acid side chain. This conformational constraint can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4][5]

The primary application of DMT has been in the field of opioid research, where the N-terminal tyrosine residue is crucial for binding to and activation of opioid receptors.[1] Replacing the endogenous tyrosine with DMT has consistently led to analogues with superior potency and, in some cases, altered efficacy, shifting a compound from an agonist to an antagonist profile.[6][7] This guide will delve into the practical aspects of utilizing DMT as a strategic tool in modern drug design.

Synthesis of N-α-Boc-2',6'-dimethyl-L-tyrosine

The synthesis of the enantiomerically pure form of DMT is a critical first step for its application in medicinal chemistry. A variety of synthetic routes have been developed, with a notable advancement being a rapid, three-step synthesis utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2][8] This method offers a more efficient and accessible means of producing Boc-protected DMT, which is ready for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine[3]

This protocol outlines a three-step synthesis starting from Boc-L-serine methyl ester.

Step 1: Synthesis of Boc-β-iodo-L-alanine methyl ester

  • To a solution of Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add iodine (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel chromatography to yield Boc-β-iodo-L-alanine methyl ester.

Step 2: Microwave-Assisted Negishi Coupling

  • To a microwave vial, add zinc dust (10 eq) and a catalytic amount of iodine in N,N-dimethylformamide (DMF).

  • Add Boc-β-iodo-L-alanine methyl ester (1.0 eq) to the activated zinc and stir for 30 minutes at room temperature to form the organozinc reagent.

  • In a separate microwave vial, add 3,5-dimethyl-4-iodophenol (1.3 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.10 eq) in DMF.

  • Transfer the freshly prepared organozinc reagent to the second vial.

  • Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.[3]

  • After cooling, filter the reaction mixture and purify by silica gel chromatography to obtain the coupled product.

Step 3: Saponification

  • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH; 5.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2',6'-dimethyl-L-tyrosine.

Synthesis_Workflow cluster_step1 Step 1: Iodination Boc_Ser_OMe Boc-L-serine methyl ester Iodination_reagents I₂, PPh₃, Imidazole in DCM Boc_Ser_OMe->Iodination_reagents Boc_Iodo_Ala_OMe Boc-β-iodo-L-alanine methyl ester Iodination_reagents->Boc_Iodo_Ala_OMe Organozinc Organozinc reagent formation (Zn, I₂) Boc_Iodo_Ala_OMe->Organozinc Catalyst Pd₂(dba)₃, SPhos Microwave, 110 °C Organozinc->Catalyst Aryl_halide 3,5-dimethyl-4-iodophenol Aryl_halide->Catalyst Coupled_product Coupled Product Catalyst->Coupled_product Saponification_reagents LiOH in THF/H₂O Coupled_product->Saponification_reagents Final_product Boc-2',6'-dimethyl-L-tyrosine Saponification_reagents->Final_product Opioid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DMT_ligand DMT-Peptide (Agonist) Opioid_Receptor Opioid Receptor (μ or δ) DMT_ligand->Opioid_Receptor Binds G_protein Gαi/oβγ Opioid_Receptor->G_protein Activates beta_arrestin β-Arrestin Opioid_Receptor->beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC VGCC G_beta_gamma->VGCC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Blocked beta_arrestin->Opioid_Receptor Internalization/ Desensitization

References

The Unnatural Amino Acid Dmt: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has emerged as a critical component in the design of novel peptide and peptidomimetic therapeutics, particularly in the field of opioid receptor modulation. Its unique structural properties, arising from the steric hindrance imposed by the two methyl groups on the tyrosine ring, confer remarkable enhancements in receptor affinity, selectivity, and in vivo stability to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Dmt. It further details its seminal role in the development of potent and selective opioid receptor ligands, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and History

The precise first synthesis of 2',6'-dimethyl-L-tyrosine (Dmt) is not readily apparent in the mainstream scientific literature, suggesting its development was closely intertwined with its application in medicinal chemistry. The initial significant impact of Dmt in the scientific community appears with its incorporation into opioid peptides. A pivotal moment in its history was the introduction of the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which led to the development of an important family of potent delta-opioid receptor antagonists.

Subsequent research has solidified the importance of Dmt in peptide-based drug design. The substitution of the naturally occurring tyrosine with Dmt at the N-terminus of opioid peptides has been consistently shown to dramatically increase affinity for opioid receptors, often by orders of magnitude. This enhancement is attributed to the conformational constraints imposed by the methyl groups, which are thought to lock the side chain in a bioactive conformation, favoring receptor binding.

Synthesis of Dmt

Several synthetic routes to enantiomerically pure L-Dmt have been developed to meet the demand for this valuable unnatural amino acid. The inherent steric hindrance of the 2',6'-dimethyl substitution presents a synthetic challenge. Key methodologies are outlined below.

Asymmetric Hydrogenation Approach

One of the earlier and notable asymmetric syntheses of L-Dmt was reported by Dygos and colleagues in 1992. This method relies on the asymmetric hydrogenation of a dehydroamino acid precursor.

Experimental Protocol: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate

  • Materials: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate, [Rh(1,5-COD)(R,R-DIPAMP)]BF4 (chiral catalyst), Hydrogen gas, solvent (e.g., methanol).

  • Procedure:

    • The dehydroamino acid precursor is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure hydrogenation vessel.

    • A catalytic amount of the chiral rhodium catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF4, is added.

    • The vessel is charged with hydrogen gas to a specified pressure.

    • The reaction is stirred at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reduction.

    • The catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure.

    • The resulting N-acetyl-2',6'-dimethyl-L-tyrosine is then hydrolyzed (e.g., using acid or base) to yield the final product, 2',6'-dimethyl-L-tyrosine.

    • Purification is typically achieved by recrystallization or chromatography.

A workflow for this synthetic approach is visualized below.

Asymmetric_Hydrogenation_Dmt cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Steps cluster_product Product Dehydroamino_Acid Dehydroamino Acid Precursor Hydrogenation Asymmetric Hydrogenation (H2, Chiral Rh Catalyst) Dehydroamino_Acid->Hydrogenation N_acetyl_Dmt N-acetyl-Dmt Hydrogenation->N_acetyl_Dmt Hydrolysis Hydrolysis N_acetyl_Dmt->Hydrolysis Purification Purification Hydrolysis->Purification Dmt L-Dmt Purification->Dmt Negishi_Coupling_Dmt cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Step cluster_product Product Boc_Iodo_Ala Boc-L-iodoalanine methyl ester Negishi_Coupling Microwave-Assisted Negishi Coupling (Pd catalyst, Ligand) Boc_Iodo_Ala->Negishi_Coupling Aryl_Iodide 3,5-dimethyl-4-iodophenol Aryl_Iodide->Negishi_Coupling Boc_Dmt_Ester Boc-Dmt methyl ester Negishi_Coupling->Boc_Dmt_Ester Saponification Saponification (LiOH) Boc_Dmt_Ester->Saponification Boc_Dmt Boc-L-Dmt Saponification->Boc_Dmt Mu_Opioid_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Effect Agonist Dmt-Peptide (Agonist) MOR Mu-Opioid Receptor Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Ca2+ Influx) G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Delta_Opioid_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cellular Effect Agonist Dmt-Peptide (Agonist) DOR Delta-Opioid Receptor Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP_PKA Decreased cAMP & PKA Activity AC->cAMP_PKA Neuronal_Modulation Modulation of Neuronal Function cAMP_PKA->Neuronal_Modulation Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Gene_Expression->Neuronal_Modulation

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical building block in the development of synthetic opioid ligands, often imparting superior potency.[1][2] However, its widespread use has been hampered by a costly and challenging synthesis. This application note details a rapid, three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][2] This method offers a more expedient and efficient route to this valuable compound, facilitating its use in drug discovery and development.

Overall Synthesis Scheme

The synthesis proceeds in three main steps starting from commercially available Boc-L-serine methyl ester (Boc-L-Ser-OMe):

  • Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1): An Appel-type reaction to convert the hydroxyl group of Boc-L-Ser-OMe to an iodide.

  • Microwave-Assisted Negishi Coupling: The key step involving the coupling of the iodoalanine intermediate 1 with 3,5-dimethyl-4-iodophenol in the presence of a palladium catalyst and microwave irradiation to form (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) .[1]

  • Ester Hydrolysis: The final step to hydrolyze the methyl ester of 2a to yield the desired product, Boc-2',6'-dimethyl-L-tyrosine (3a) .[1]

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Boc-L-Ser-OMe219.252.4911.31.0
Triphenylphosphine (PPh₃)262.292.9611.31.0
Imidazole68.080.7711.31.0
Iodine (I₂)253.813.4513.61.2
Dichloromethane (DCM)-50 mL--
Product (1) 329.11 2.66 - 72% Yield

Table 2: Summary of Reagents and Conditions for Microwave-Assisted Negishi Coupling to Synthesize (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Zinc dust65.380.131.933.0
Iodine (I₂)253.8130 mg-Catalytic
Compound 1 329.110.210.641.0
3,5-dimethyl-4-iodophenol248.050.210.841.3
Pd₂(dba)₃915.720.0290.0320.05
SPhos410.470.0260.0640.10
N,N-Dimethylformamide (DMF)-2.5 mL--
Microwave Conditions -110 °C2 hours-
Product (2a) 323.39 0.12 - 56% Yield

Table 3: Summary of Reagents for the Hydrolysis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a) to Boc-2',6'-dimethyl-L-tyrosine (3a)

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Compound 2a 323.390.110.341.0
Lithium Hydroxide (LiOH)23.950.0441.715.0
Tetrahydrofuran (THF)-2 mL--
Water (H₂O)-2 mL--
Product (3a) 309.36 - - Quantitative

Experimental Protocols

Step 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (1)
  • To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3 mmol).

  • Place the flask under an inert atmosphere and add dichloromethane (30 mL) via syringe.

  • After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.

  • Allow the mixture to stir for 5 minutes.

  • Dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL) and add it dropwise to the reaction mixture via syringe.

  • Stir the mixture at room temperature for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with H₂O, saturated sodium thiosulfate, and brine.

  • Dry the organic layer with MgSO₄, filter, and remove the solvents under reduced pressure.

  • Purify the crude residue by column chromatography (5:1 hexanes/EtOAc) to yield the product as a colorless oil that solidifies upon standing (2.66 g, 72% yield).

Step 2: Microwave-Assisted Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (2a)
  • To a dry 10 mL microwave flask equipped with a stir bar, add Zn dust (0.13 g, 1.93 mmol) and place it under an inert atmosphere.

  • Add N,N-Dimethylformamide (0.5 mL) via syringe, followed by a catalytic amount of I₂ (30 mg).

  • Stir the mixture vigorously for 10 minutes.

  • Add a solution of compound 1 (0.21 g, 0.64 mmol) in DMF (2 mL) via syringe, immediately followed by another portion of catalytic I₂ (30 mg).

  • Stir the mixture vigorously for another 10 minutes.

  • Quickly add Pd₂(dba)₃ (0.029 g, 0.032 mmol), SPhos (0.026 g, 0.064 mmol), and 3,5-dimethyl-4-iodophenol (0.21 g, 0.84 mmol).

  • Transfer the resulting mixture to a microwave reactor under an inert atmosphere.

  • Stir the reaction at 110 °C for 2 hours in a Discover S-class (CEM) microwave reactor with a maximum power input of 300 W in a closed vessel.[1]

  • After completion, add the reaction mixture directly to a silica column and purify (4:1 to 2:1 hexanes/EtOAc) to give the product as a colorless oil (0.12 g, 56% yield).[1]

Step 3: Synthesis of Boc-2',6'-dimethyl-L-tyrosine (3a)
  • To a solution of compound 2a (0.11 g, 0.34 mmol) in THF (2 mL), add a solution of LiOH (0.044 g, 1.71 mmol) in H₂O (2 mL) dropwise.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Visualization of the Experimental Workflow

Synthesis_Workflow BocSerOMe Boc-L-Ser-OMe Iodination Step 1: Iodination (Appel Reaction) BocSerOMe->Iodination Intermediate1 Intermediate 1 (Iodoalanine derivative) Iodination->Intermediate1 Reagents1 PPh₃, Imidazole, I₂ DCM, rt, 4h Negishi Step 2: Microwave-Assisted Negishi Coupling Intermediate1->Negishi Intermediate2 Intermediate 2a (Methyl Ester) Negishi->Intermediate2 Reagents2 Zn, cat. I₂, 3,5-dimethyl-4-iodophenol Pd₂(dba)₃, SPhos, DMF Microwave, 110°C, 2h Hydrolysis Step 3: Hydrolysis Intermediate2->Hydrolysis FinalProduct Boc-2',6'-dimethyl-L-tyrosine (3a) Hydrolysis->FinalProduct Reagents3 LiOH, THF/H₂O, rt Reagents1->Iodination Reagents2->Negishi Reagents3->Hydrolysis

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-Dmt-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid N-tert-butyloxycarbonyl-N,N-dimethyltryptamine (Boc-Dmt-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a foundational and robust method for peptide synthesis.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble solid support, or resin.[1][2]

The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[1][2] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]

Experimental Protocols

The following protocols detail the manual synthesis of a peptide on a solid support.

1. Resin Selection and Preparation

The choice of resin is critical and depends on whether a peptide acid or amide is desired.[1]

  • For Peptide Acids: Merrifield or PAM resins are commonly used.[3][4]

  • For Peptide Amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are the standard choices.[1][4]

Protocol:

  • Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.[3]

  • Add a suitable solvent, such as dichloromethane (DCM), to swell the resin.[1]

  • Agitate gently for 30-60 minutes at room temperature.[1]

  • Drain the solvent by filtration.[1]

2. First Amino Acid Attachment (Esterification to Merrifield Resin)

The initial attachment of the C-terminal amino acid to the resin is a crucial step. The cesium salt method is widely used to prevent racemization.[3][5]

Protocol:

  • Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in an ethanol/water mixture.

  • Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.[5]

  • Dissolve the salt in dimethylformamide (DMF) and add it to the swollen resin.[5]

  • Heat the mixture at 50°C for 24 hours.[5]

  • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM (3 washes for each solvent).[5]

  • Dry the resin under vacuum.[5]

3. Peptide Chain Elongation Cycle

This cyclical process consists of deprotection, neutralization, and coupling steps, repeated for each amino acid in the sequence.[1][2]

a. Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

Protocol:

  • Wash the peptide-resin with DCM.[5]

  • Add a 50% solution of TFA in DCM to the resin and agitate for 1-2 minutes for a pre-wash.[1][3]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes to ensure complete deprotection.[3][6]

  • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[3][6]

b. Neutralization

After deprotection, the N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.[2]

Protocol:

  • Wash the resin with DMF.[5]

  • Add a 10% solution of diisopropylethylamine (DIEA) in either DCM or DMF to the resin.[5][6]

  • Agitate for 2-5 minutes and drain.[5][6]

  • Repeat the neutralization step.[5][6]

  • Wash the resin thoroughly with DMF and DCM to remove excess base.[5][6]

c. Amino Acid Coupling (Incorporation of Boc-Dmt-OH)

In this step, the next Nα-Boc protected amino acid, in this case, Boc-Dmt-OH, is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]

Protocol using HBTU/DIEA:

  • In a separate vessel, dissolve Boc-Dmt-OH (2-4 equivalents) and HBTU (2 equivalents) in DMF.[1][7]

  • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.[1][8]

  • Immediately add the activated solution to the neutralized peptide-resin.[7]

  • Agitate the mixture for 1-2 hours at room temperature.[1][7]

  • Monitor the reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[5][6]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

4. Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups simultaneously.[1] Strong acids like HF or TFMSA are typically used.[9][10]

Protocol using HF:

  • Wash the final peptide-resin with DCM and methanol, and then dry it under vacuum.[5]

  • Transfer the dried resin to a specialized HF cleavage apparatus.[5]

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5]

  • Carefully evaporate the HF under a stream of nitrogen.[1][5]

  • Precipitate the crude peptide by adding cold diethyl ether.[1][5]

  • Wash the precipitate several times with cold ether and dry under vacuum.[1][5]

5. Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Reagents and Typical Quantities for Boc-SPPS (0.1 mmol scale)

StepReagentTypical Concentration/EquivalentsVolume/AmountReaction Time
Resin Swelling Dichloromethane (DCM)-~5 mL30 min
Boc Deprotection 50% TFA in DCM-10 mL20-30 min[6]
Neutralization 10% DIEA in DMF-10 mL (x2)2-5 min each[5]
Amino Acid Coupling Boc-Amino Acid2-4 eq.0.2-0.4 mmol1-2 hours[1]
HBTU2 eq.0.2 mmol1-2 hours[7]
DIEA4-6 eq.0.4-0.6 mmol1-2 hours[1]
Final Cleavage Anhydrous HF90% in cocktail~10 mL1-2 hours[5]
Scavengers (e.g., p-cresol, thioanisole)5% each~0.5 mL each1-2 hours[5]

Table 2: Common Scavengers for Boc-SPPS Cleavage

ScavengerAmino Acid ProtectedPurpose
AnisoleTryptophan (Trp)Prevents reattachment of protecting groups
ThioanisoleTryptophan (Trp), Methionine (Met)Prevents alkylation and oxidation
p-CresolTyrosine (Tyr)Suppresses alkylation
1,2-Ethanedithiol (EDT)Tryptophan (Trp)Reduces oxidation and side reactions
Dimethyl Sulfide (DMS)Methionine (Met)Prevents alkylation of the side chain[9]

Mandatory Visualization

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-Dmt-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle FinalCleavage Final Cleavage (HF + Scavengers) Wash3->FinalCleavage Cycle->Deprotection End End: Purified Peptide FinalCleavage->End

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

References

Application Notes and Protocols: Incorporation of N-Boc-2,6-Dimethyl-L-tyrosine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the sterically hindered, non-proteinogenic amino acid N-Boc-2,6-Dimethyl-L-tyrosine (Dmt) into peptidomimetics. The unique structural properties of Dmt—specifically the dimethyl substitution on the tyrosine ring—offer significant advantages in drug design, including enhanced enzymatic stability and modulation of receptor affinity and selectivity. These protocols are primarily focused on the synthesis of opioid receptor-targeted peptidomimetics, a field where Dmt has demonstrated considerable utility.

Introduction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability against proteolysis and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in the development of potent and selective peptidomimetics.[3][4] N-Boc-2,6-Dimethyl-L-tyrosine is a valuable building block in this context, particularly in the field of opioid receptor modulation. Opioid peptides containing Dmt at the N-terminus often exhibit increased potency and altered selectivity for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[5][6][7]

The steric bulk introduced by the two methyl groups on the aromatic ring of tyrosine can, however, present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed protocols to overcome these challenges and successfully synthesize Dmt-containing peptidomimetics, along with data on their biological activity and an overview of the relevant signaling pathways.

Data Presentation

The following table summarizes the in vitro biological data for a series of opioid peptidomimetics incorporating N-Boc-2,6-Dimethyl-L-tyrosine and its analogs into a tetrahydroquinoline (THQ) scaffold. This data is adapted from Morphy et al., ACS Medicinal Chemistry Letters, 2015.[5][6]

CompoundTyr¹ AnalogMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR EC₅₀ (nM)MOR %EₘₐₓDOR EC₅₀ (nM)DOR %Eₘₐₓ
1 2',6'-dimethyl-L-tyrosine0.8 ± 0.112 ± 2250 ± 301.8 ± 0.395 ± 5>10000-
2 L-tyrosine2.2 ± 0.445 ± 8850 ± 1505.5 ± 1.190 ± 8>10000-
3c 2'-methyl-L-tyrosine1.5 ± 0.225 ± 4450 ± 803.5 ± 0.792 ± 7>10000-
3d 2'-fluoro-L-tyrosine1.9 ± 0.335 ± 6600 ± 1004.2 ± 0.991 ± 7>10000-
3e 2',6'-dimethyl-L-phenylalanine5.5 ± 0.980 ± 15>1000015 ± 385 ± 9>10000-
3f 2'-chloro-L-tyrosine2.8 ± 0.555 ± 10950 ± 1606.1 ± 1.288 ± 8>10000-

Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ value indicates a higher potency. %Eₘₐₓ represents the maximum efficacy of the compound relative to a standard agonist.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dmt-Containing Peptidomimetic

This protocol describes the manual synthesis of a generic Dmt-containing peptide on a Rink Amide resin using Fmoc/tBu strategy. Adjustments may be necessary based on the specific sequence and scale.

Materials:

  • Rink Amide MBHA resin

  • N-Fmoc-protected amino acids

  • N-Boc-2,6-Dimethyl-L-tyrosine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU/HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of N-Boc-2,6-Dimethyl-L-tyrosine:

    • Due to the steric hindrance of Dmt, a more robust coupling strategy is recommended.

    • Pre-activate N-Boc-2,6-Dimethyl-L-tyrosine (3 eq.) with HATU (2.9 eq.) and 2,4,6-collidine (6 eq.) in DMF for 10-15 minutes. The use of 2,4,6-collidine is reported to reduce racemization compared to DIPEA.

    • Add the activated Dmt solution to the deprotected peptide-resin.

    • Extend the coupling time to 4-6 hours, or overnight if necessary.

    • Monitor the reaction completion using a suitable test (e.g., Chloranil test). The Kaiser test is not applicable for N-terminal Boc-protected amino acids.

    • If the coupling is incomplete, a second coupling can be performed.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (if applicable).

    • Wash the resin with DMF, DCM, and Methanol, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine

This protocol is a summary of the three-step synthesis reported by Morphy et al.[5][6]

Materials:

  • N-Boc-L-tyrosine methyl ester

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dimethylzinc (Zn(CH₃)₂)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Toluene

  • Lithium hydroxide (LiOH)

  • Methanol, THF (Tetrahydrofuran), Water

Procedure:

  • Triflation: React N-Boc-L-tyrosine methyl ester with trifluoromethanesulfonic anhydride in the presence of pyridine to yield the corresponding triflate.

  • Negishi Coupling: Perform a microwave-assisted Negishi cross-coupling reaction between the triflate and dimethylzinc using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (SPhos) in toluene. This step introduces the two methyl groups onto the aromatic ring.

  • Saponification: Hydrolyze the methyl ester of the resulting product using lithium hydroxide in a mixture of methanol, THF, and water to yield the final product, N-Boc-2,6-Dimethyl-L-tyrosine.

Visualizations

Experimental Workflow: SPPS of Dmt-Peptidomimetics

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling_AA Standard Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling_AA Wash2 Wash (DMF, DCM) Coupling_AA->Wash2 Coupling_Dmt N-Boc-Dmt Coupling (HATU/Collidine) Wash2->Coupling_Dmt Repeat Repeat Cycles Wash2->Repeat More AAs? Wash3 Wash (DMF, DCM) Coupling_Dmt->Wash3 Wash3->Repeat More AAs? Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of Dmt-containing peptidomimetics.

Signaling Pathway: Opioid Receptor Activation

The peptidomimetics described herein primarily target G-protein coupled opioid receptors. Upon agonist binding, these receptors initiate a signaling cascade that leads to the modulation of neuronal activity and, consequently, analgesia.

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Ligand Dmt-Peptidomimetic (Agonist) Ligand->Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Canonical G-protein signaling pathway activated by opioid receptor agonists.

Conclusion

The incorporation of N-Boc-2,6-Dimethyl-L-tyrosine into peptidomimetics is a powerful strategy for developing novel therapeutics with enhanced stability and tailored receptor interaction profiles. While the steric hindrance of this amino acid requires optimization of coupling conditions during SPPS, the use of potent coupling reagents and appropriate bases can ensure successful synthesis. The resulting Dmt-containing peptidomimetics, particularly in the opioid field, have demonstrated high potency and represent a promising avenue for the development of next-generation analgesics. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this unique amino acid in their drug discovery programs.

References

Application Notes and Protocols: N-Boc-2,6-dimethyl-L-tyrosine in Opioid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-natural amino acid N-Boc-2,6-dimethyl-L-tyrosine (Boc-Dmt-OH) is a critical building block in the design and synthesis of novel opioid peptides with enhanced pharmacological properties. The incorporation of the 2',6'-dimethyl-L-tyrosine (Dmt) residue, particularly at the N-terminus of peptide sequences, has been shown to significantly increase the bioactivity, receptor affinity, and selectivity of synthetic opioid ligands.[1][2][3] This modification is a key strategy for developing potent and selective agonists or antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors. The steric hindrance provided by the two methyl groups on the tyrosine ring is believed to be a driving force for the enhanced potency and agonist activity observed in many Dmt-containing peptides.[4] These application notes provide detailed protocols for the incorporation of Boc-Dmt-OH into peptide chains using Solid Phase Peptide Synthesis (SPPS) and summarize key quantitative data from the literature.

Key Applications

The substitution of endogenous amino acids like Tyrosine (Tyr) or Phenylalanine (Phe) with Dmt has led to the development of potent opioid peptide analogs.[1][2] Notable examples include:

  • [Dmt¹]DALDA: A highly potent µ-opioid receptor agonist with potential applications in analgesia.[1]

  • Dmt-Tic-based ligands: These have shown high affinity and selectivity for the δ-opioid receptor, with some acting as potent agonists and others as antagonists depending on the surrounding sequence.[5]

  • Nociceptin/Orphanin FQ (N/OFQ) analogues: Replacement of Phe¹ with Dmt has been explored to create ligands with mixed NOP/opioid receptor activity.[2][6]

Data Presentation

The incorporation of Dmt into opioid peptides has a profound effect on their binding affinity (Ki) and functional potency (IC₅₀ or pEC₅₀). The following tables summarize representative data from the literature, comparing Dmt-containing peptides to their unmodified counterparts.

Table 1: Mu (µ) Opioid Receptor Binding Affinities and Potencies

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (IC₅₀, nM)Reference
11 µ0.1315.9 (GPI)[7]
H-Dmt-NHCH₃µ7.45Inactive[7]
1 µ0.0211.7 (GPI)[8]

Table 2: Delta (δ) Opioid Receptor Binding Affinities and Functional Activity

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (pA₂)Reference
11 δ-6.35 (MVD, antagonist)[7]
H-Dmt-Tic-Asp-Bidδ-Potent Agonist (IC₅₀ = 0.12 nM, MVD)[5]
H-Tyr-Tic-Asp-Bidδ-Potent Antagonist (pA₂ = 8.85)[5]

Table 3: Nociceptin/Orphanin FQ (N/OFQ) Receptor (NOP) Functional Potency

CompoundReceptorFunctional Assay (pEC₅₀)Reference
N/OFQ(1-13)-NH₂NOP9.82[2]
[Dmt¹]N/OFQ(1-13)-NH₂NOP8.35[2]
[Mmt¹]N/OFQ(1-13)-NH₂NOP9.47[2]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of an opioid peptide containing N-Boc-2,6-dimethyl-L-tyrosine using the Boc/Bzl protection strategy.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the steps for the assembly of a peptide chain on a solid support using Boc-protected amino acids.

1. Resin Preparation and First Amino Acid Attachment:

  • Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid in a mixture of ethanol and water.

    • Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in dimethylformamide (DMF) and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

    • Dry the resin under vacuum.

2. Peptide Chain Elongation (Single Coupling Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[9]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[9]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).[9]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the next Boc-amino acid (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.

  • Incorporation of Boc-Dmt-OH:

    • In a separate vial, dissolve Boc-Dmt-OH (3 eq.) and a coupling reagent such as Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) or (PyBOP) (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated Boc-Dmt-OH solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the dimethyl groups, a longer coupling time or double coupling may be necessary.

    • Monitor coupling completion with a ninhydrin test.

  • Washing: After each deprotection, neutralization, and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

3. Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[9]

    • Evaporate the HF under a stream of nitrogen.

4. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate several times with cold ether and dry under vacuum.

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HOBt, DCC) wash3 Wash (DMF, DCM) coupling->wash3 dmt_coupling Boc-Dmt-OH Coupling (PyBOP, DIEA) dmt_coupling->wash3 wash1->neutralization wash2->coupling Repeat n-1 times wash2->dmt_coupling For Dmt incorporation wash3->deprotection final_wash Final Wash & Dry wash3->final_wash After final cycle cleavage Cleavage from Resin (HF, Scavengers) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end Opioid_Signaling cluster_membrane Cell Membrane ligand Dmt-Opioid Peptide receptor Opioid Receptor (μ, δ, or κ) ligand->receptor Binding g_protein G-Protein (Gi/Go) receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels (Ca²⁺, K⁺) g_beta_gamma->ion_channel mapk MAPK Pathway (ERK1/2) g_beta_gamma->mapk camp cAMP ac->camp pka PKA camp->pka Activation ca_influx ↓ Ca²⁺ Influx ion_channel->ca_influx k_efflux ↑ K⁺ Efflux ion_channel->k_efflux cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) ca_influx->cellular_response k_efflux->cellular_response

References

Application Notes and Protocols for Coupling N-Boc-2,6-Dimethyl-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2,6-Dimethyl-L-tyrosine is a sterically hindered amino acid analog used in the synthesis of modified peptides to enhance biological activity and stability. Its incorporation into peptide sequences, particularly in the development of opioid receptor modulators, has been shown to improve potency and selectivity. The bulky dimethyl groups on the tyrosine ring present a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and lower yields when using standard coupling reagents.

These application notes provide a comprehensive guide for the efficient incorporation of N-Boc-2,6-Dimethyl-L-tyrosine in SPPS. We will discuss the selection of appropriate coupling agents, provide detailed experimental protocols, and present data on the expected performance of various reagents.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of N-Boc-2,6-Dimethyl-L-tyrosine is the steric hindrance posed by the two methyl groups ortho to the hydroxyl group on the aromatic ring. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient in overcoming this steric barrier, leading to low coupling yields and the formation of deletion sequences.

To achieve high coupling efficiency, more potent activating agents are required. These reagents typically form highly reactive intermediates that can overcome the steric hindrance and facilitate efficient peptide bond formation.

Data Presentation: Comparison of Coupling Agents

The selection of the coupling agent is critical for the successful incorporation of N-Boc-2,6-Dimethyl-L-tyrosine. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids. While specific quantitative data for N-Boc-2,6-Dimethyl-L-tyrosine is limited in publicly available literature, this table provides a general comparison based on their known reactivity and effectiveness with other hindered residues.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU Uronium SaltVery HighVery LowHighly effective for sterically hindered and N-methylated amino acids. Forms highly reactive OAt esters.
HBTU Uronium SaltHighLowEfficient for most standard and many difficult couplings.
HCTU Uronium SaltHighLowSimilar to HBTU but can be more reactive in some cases.
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, but the byproduct (HMPA) is a suspected carcinogen.
PyAOP Phosphonium SaltVery HighVery LowSimilar to PyBOP but with lower racemization potential.
DIC/HOBt CarbodiimideModerateModerateStandard, cost-effective reagent, but often inefficient for severely hindered amino acids.
DCC/HOBt CarbodiimideLow to ModerateModerateSimilar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.

Note: The yields and reaction times can vary depending on the specific peptide sequence, resin, and reaction conditions. For N-Boc-2,6-Dimethyl-L-tyrosine, HATU, HCTU, and PyAOP are generally recommended for achieving the highest coupling yields.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing N-Boc-2,6-Dimethyl-L-tyrosine using HATU as the coupling agent. This protocol is based on the Boc-SPPS strategy.

Materials and Reagents
  • N-Boc-2,6-Dimethyl-L-tyrosine

  • Other N-Boc protected amino acids

  • Merrifield resin (or other suitable Boc-compatible resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Diethyl ether, cold

  • Kaiser test kit

Protocol for a Standard Coupling Cycle

This protocol describes a single coupling cycle for incorporating an amino acid during Boc-SPPS.

1. Resin Swelling:

  • Place the resin in a reaction vessel.
  • Wash the resin with DMF (3 x 1 min).
  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

2. Boc Deprotection:

  • Wash the resin with DCM (3 x 1 min).
  • Treat the resin with 50% TFA in DCM for 2 minutes.
  • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3 x 1 min).
  • Wash the resin with isopropanol (2 x 1 min).
  • Wash the resin with DCM (3 x 1 min).

3. Neutralization:

  • Wash the resin with DMF (3 x 1 min).
  • Treat the resin with 10% DIPEA in DMF (2 x 2 min).
  • Wash the resin with DMF (5 x 1 min).

4. Coupling of N-Boc-2,6-Dimethyl-L-tyrosine:

  • In a separate vial, dissolve N-Boc-2,6-Dimethyl-L-tyrosine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance.
  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

5. Capping (Optional):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF (5 x 1 min).

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage from Resin

1. Resin Preparation:

  • After the final deprotection step, wash the peptide-resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
  • Dry the resin under vacuum for at least 2 hours.

2. Cleavage:

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used. For peptides containing sensitive residues, other scavengers like anisole or thioanisole may be required.
  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
  • Centrifuge the mixture to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether (2-3 times).
  • Dry the crude peptide under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Swelling Resin Swelling Resin->Swelling Deprotection Boc Deprotection (TFA/DCM) Swelling->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling (N-Boc-AA, HATU, DIPEA) Neutralization->Coupling Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Coupling->Washing Cycle Repeat Cycle Washing->Cycle Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanism of HATU in Peptide Coupling

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_products Products BocAA N-Boc-Amino Acid (R-COOH) ActivatedEster Activated OAt-Ester BocAA->ActivatedEster HATU HATU HATU->ActivatedEster DIPEA DIPEA (Base) DIPEA->BocAA Deprotonation PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond PeptideResin Peptide-Resin (H2N-Peptide) PeptideResin->PeptideBond ElongatedPeptide Elongated Peptide-Resin PeptideBond->ElongatedPeptide Byproducts Byproducts (Tetramethylurea, HOAt) PeptideBond->Byproducts

Caption: Mechanism of peptide bond formation using HATU as a coupling agent.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Opioid_Peptide Opioid Peptide (e.g., with 2,6-Dimethyl-Tyr) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binding G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Production Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Decreased Ca_Channel->Reduced_Excitability Decreased Ca2+ Influx K_Channel->Reduced_Excitability Increased K+ Efflux

Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor.

Conclusion

The successful incorporation of the sterically hindered amino acid N-Boc-2,6-Dimethyl-L-tyrosine into synthetic peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. The use of potent coupling agents such as HATU is highly recommended to overcome the steric hindrance and ensure high coupling efficiency. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the field of peptide chemistry and drug development, facilitating the synthesis of novel and potent peptide-based therapeutics.

Application Notes and Protocols: Deprotection of N-Boc Group from 2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the N-Boc group from 2,6-dimethyl-L-tyrosine, a sterically hindered amino acid derivative. The presence of two methyl groups on the aromatic ring may influence the reaction kinetics, potentially requiring optimized conditions for efficient removal of the Boc group.

The deprotection is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] The choice of reagent and reaction conditions can be critical to ensure complete deprotection while minimizing side reactions. This application note outlines standard procedures, presents comparative data, and provides visualizations to aid researchers in selecting and performing the optimal deprotection strategy.

Reaction Mechanism

The acid-catalyzed deprotection of an N-Boc protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine, which is subsequently protonated in the acidic medium to form the corresponding ammonium salt.[4]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant N-Boc-2,6-dimethyl-L-tyrosine Protonated Protonated Intermediate Reactant->Protonated + H-A Acid H-A (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - tert-Butyl Cation Product 2,6-Dimethyl-L-tyrosine Ammonium Salt Carbamic_Acid->Product - CO2 tert_Butyl_Cation tert-Butyl Cation Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+ CO2 CO2

Figure 1. Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols

Several methods can be employed for the deprotection of the N-Boc group. The choice of method depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. Due to the steric hindrance of the 2,6-dimethyl-L-tyrosine, reaction times may need to be extended or stronger acidic conditions may be required compared to unhindered amino acids.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for N-Boc deprotection.

Materials:

  • N-Boc-2,6-dimethyl-L-tyrosine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve N-Boc-2,6-dimethyl-L-tyrosine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[5] For sterically hindered substrates, a higher concentration of TFA or neat TFA may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take from 1 to 4 hours.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Carefully neutralize the residue by the slow addition of a saturated NaHCO₃ solution until the cessation of gas evolution (pH ~8-9). c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2,6-dimethyl-L-tyrosine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.

Materials:

  • N-Boc-2,6-dimethyl-L-tyrosine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Place N-Boc-2,6-dimethyl-L-tyrosine in a round-bottom flask.

  • Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For complete deprotection, a reaction time of 1 to 4 hours is typical, though this may be longer for hindered substrates.[3][6]

  • Work-up: a. Upon completion of the reaction, the product often precipitates as the hydrochloride salt. b. The solid can be collected by filtration and washed with diethyl ether to remove any soluble impurities. c. Dry the product under vacuum.

Data Presentation

Deprotection MethodSubstrateReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
TFA/DCMN-Boc-amines (various)25% TFA in DCMRoom Temp.2>90High[4]
TFA/DCMN-Boc-amines (various)50% TFA in DCMRoom Temp.0.5 - 2>90High[4]
HCl/DioxaneN-Boc-amino acids4M HCl in DioxaneRoom Temp.0.5HighHigh[3]
Oxalyl Chloride/MeOHN-Boc-amines (aromatic)(COCl)₂ (3 equiv.), MeOHRoom Temp.1-3>70High[7]
WaterN-Boc-amines (various)H₂O90-100<0.290-97High[8]

Experimental Workflow

The general workflow for the deprotection of N-Boc-2,6-dimethyl-L-tyrosine is outlined below. This workflow includes the main steps from reaction setup to the isolation of the final product.

Experimental_Workflow Start Start: N-Boc-2,6-dimethyl-L-tyrosine Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acid Slowly Add Acid (e.g., TFA or HCl solution) Cool->Add_Acid React Stir at 0 °C then Warm to Room Temperature Add_Acid->React Monitor Monitor Reaction by TLC or LC-MS React->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Neutralize Neutralize with Saturated NaHCO3 (for TFA) Workup->Neutralize TFA Method Isolate Isolate Product (Filtration for HCl salt) Workup->Isolate HCl Method Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End End: 2,6-Dimethyl-L-tyrosine Dry_Concentrate->End Isolate->End

Figure 2. General experimental workflow for N-Boc deprotection.

Conclusion

The deprotection of the N-Boc group from 2,6-dimethyl-L-tyrosine can be effectively achieved using standard acidic conditions, such as TFA in DCM or HCl in dioxane. Due to the potential for increased steric hindrance from the dimethyl substitution on the aromatic ring, researchers should be prepared to adjust reaction times or the concentration of the acid to ensure complete removal of the protecting group. Careful monitoring of the reaction progress is crucial for optimizing the protocol and achieving high yields of the desired product. The choice between TFA and HCl based methods will depend on the desired salt form of the final product and the preferred work-up procedure.

References

Application Notes and Protocols: Synthesis and Evaluation of Dmt-Tic Pharmacophore for Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a cornerstone in the development of potent and selective δ-opioid receptor antagonists.[1][2][3] This dipeptide structure has been extensively studied and modified, leading to the discovery of ligands with exceptional affinity and antagonist activity.[4][5][6] Understanding the synthesis and pharmacological evaluation of these compounds is crucial for the development of novel therapeutics for various neurological disorders, including the potential for pain management without the adverse effects associated with traditional opioids.[1] This document provides detailed protocols for the synthesis, purification, and characterization of Dmt-Tic based opioid antagonists, as well as methods for their pharmacological evaluation.

Data Presentation: Pharmacological Properties of Dmt-Tic Analogs

The following tables summarize the binding affinities and antagonist potencies of various Dmt-Tic analogs at the μ (mu), δ (delta), and κ (kappa) opioid receptors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dmt-Tic Analogs

Compoundμ Ki (nM)δ Ki (nM)κ Ki (nM)Selectivity (μ/δ)Reference
H-Dmt-Tic-OH33000.022>10000150000[4][5]
N,N-Me2-Dmt-Tic-OH24000.12>1000020000[4][5]
H-Dmt-Tic-NH25130.31>100001655[4]
Dimeric Dmt-Tic Analog (Compound 21)1.370.06-22.8[7][8]
Dimeric Dmt-Tic Analog (Compound 22)5.721.53-3.74[7][8]
H-Dmt-Tic-Lys(Z)-OH41.20.17-242[9]

Table 2: In Vitro Antagonist Potency (pA2 / Ke) of Dmt-Tic Analogs

Compoundδ Antagonism (pA2)δ Antagonism (Ke, nM)μ Antagonism (pA2)Reference
H-Dmt-Tic-OH8.25.7-[4][5]
N,N-Me2-Dmt-Tic-OH9.40.285.8[4][5]
N,N-Me2-Dmt-Tic-NH29.90.12-[4]
Dimeric Dmt-Tic Analogs (8-14, 18-22)10.42 - 11.28-6.78 - 8.34[7][8]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of H-Dmt-Tic-OH

This protocol describes a typical solution-phase peptide synthesis for the Dmt-Tic dipeptide.

Materials:

  • Boc-Dmt-OH (N-tert-butyloxycarbonyl-2',6'-dimethyl-L-tyrosine)

  • H-Tic-OMe (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Citric acid solution (10%)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system

Procedure:

  • Coupling Reaction: a. Dissolve Boc-Dmt-OH (1 equivalent) and H-Tic-OMe (1 equivalent) in a suitable solvent such as DMF or a mixture of DCM/DMF. b. Add HOBt (1.1 equivalents) and a coupling reagent such as EDC (1.1 equivalents) to the solution. c. Add DIPEA or NMM (2-3 equivalents) to neutralize the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification of Protected Dipeptide: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer successively with 5% NaHCO3 solution, 10% citric acid solution, and brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Boc-Dmt-Tic-OMe.

  • Saponification (Hydrolysis of the Methyl Ester): a. Dissolve the purified Boc-Dmt-Tic-OMe in a mixture of methanol and water. b. Add LiOH or NaOH (1.5-2 equivalents) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Neutralize the reaction mixture with 1N HCl. e. Remove the methanol under reduced pressure and extract the product with ethyl acetate. f. Dry the organic layer and concentrate to yield Boc-Dmt-Tic-OH.

  • Deprotection of the Boc Group: a. Dissolve the Boc-Dmt-Tic-OH in a solution of TFA in DCM (e.g., 25-50% TFA/DCM). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure. d. Triturate the residue with diethyl ether to precipitate the final product, H-Dmt-Tic-OH, as a TFA salt.

  • Final Purification: a. Purify the crude H-Dmt-Tic-OH by preparative reverse-phase HPLC to obtain the final compound with high purity. b. Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the synthesized Dmt-Tic compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)

  • Synthesized Dmt-Tic antagonist

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: a. Prepare a series of dilutions of the Dmt-Tic antagonist in binding buffer. b. In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the Dmt-Tic antagonist. c. For determining non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like naloxone to a set of wells. d. For determining total binding, add only the radioligand and membranes without any competitor.

  • Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Counting: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the antagonist concentration. c. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Antagonist Activity

This functional assay determines the ability of the Dmt-Tic compounds to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • Opioid agonist (e.g., DAMGO for μ, SNC80 for δ)

  • Synthesized Dmt-Tic antagonist

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • Non-specific binding inhibitor (unlabeled GTPγS)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: a. Prepare dilutions of the Dmt-Tic antagonist. b. In a 96-well plate, add the cell membranes, a fixed concentration of the opioid agonist, and varying concentrations of the Dmt-Tic antagonist. c. Add GDP to the assay buffer. d. Add [³⁵S]GTPγS to initiate the binding reaction. e. To determine non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: a. Incubate the plate at 30°C for 60 minutes.

  • Filtration and Washing: a. Terminate the assay by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer.

  • Counting: a. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: a. Plot the amount of [³⁵S]GTPγS binding against the antagonist concentration. b. The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is a measure of its functional antagonist activity. c. The antagonist potency is often expressed as the pA2 value, which can be determined from Schild analysis.

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[11][12] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The antagonist, such as a Dmt-Tic derivative, prevents this activation. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Opioid Receptor (μ, δ, κ) G_Protein G-protein (Gi/o) Receptor->G_Protein Activation (Inhibited) AC Adenylyl Cyclase G_Protein->AC Inhibition VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP Ca_ion VGCC->Ca_ion Influx K_ion GIRK->K_ion Efflux Antagonist Dmt-Tic Antagonist Antagonist->Receptor Blocks Agonist Binding

Caption: Opioid Receptor Signaling Pathway Antagonism.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for developing and characterizing Dmt-Tic based opioid antagonists involves a multi-step process from chemical synthesis to pharmacological testing.

Workflow cluster_synthesis Synthesis & Purification cluster_pharma Pharmacological Evaluation cluster_data Data Analysis Synthesis Solution-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (pA2 determination) Characterization->Functional_Assay Data_Analysis IC50/Ki Calculation Schild Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for Dmt-Tic Antagonist Development.

References

Application Notes and Protocols: N-Boc-2,6-Dimethyl-L-tyrosine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2,6-dimethyl-L-tyrosine is a sterically hindered, non-proteinogenic amino acid that serves as a valuable tool in medicinal chemistry and drug discovery. Its unique structural features, particularly the methyl groups ortho to the hydroxyl group on the phenyl ring, provide significant steric hindrance. This modification restricts the conformational flexibility of peptides and peptidomimetics into which it is incorporated, making it an excellent probe for elucidating structure-activity relationships (SAR). By systematically replacing native tyrosine or phenylalanine residues with N-Boc-2,6-dimethyl-L-tyrosine, researchers can investigate the impact of conformational constraints on receptor binding, selectivity, and functional activity. These studies are crucial for the rational design of novel therapeutic agents with improved potency, stability, and receptor subtype selectivity.

These application notes provide a comprehensive overview of the use of N-Boc-2,6-dimethyl-L-tyrosine in SAR studies, with a focus on its application in the development of opioid receptor modulators. Detailed protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.

Applications in SAR Studies

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) into peptide sequences has been shown to significantly influence their pharmacological properties. The steric bulk of the dimethylated phenyl ring can lead to:

  • Enhanced Receptor Affinity and Potency: The conformational constraints imposed by Dmt can lock the peptide into a bioactive conformation, leading to a more favorable interaction with the target receptor. This has been notably observed in opioid peptides, where Dmt-containing analogs often exhibit superior potency at one or more opioid receptor subtypes.[1][2][3]

  • Modulation of Receptor Selectivity: The distinct conformational preferences induced by Dmt can alter the binding affinity of a peptide for different receptor subtypes. This allows for the development of more selective ligands, which can reduce off-target effects and improve the therapeutic window of a drug candidate.

  • Increased Proteolytic Stability: The steric hindrance provided by the dimethyl groups can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[4]

A prime example of the utility of N-Boc-2,6-dimethyl-L-tyrosine in SAR studies is its application in the development of opioid peptidomimetics. By replacing the N-terminal tyrosine in opioid peptides with Dmt and its derivatives, researchers have been able to systematically probe the ligand-receptor interactions and develop novel compounds with unique in vitro profiles at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[1][3][5]

Data Presentation

The following tables summarize quantitative data from SAR studies of opioid peptidomimetics incorporating 2',6'-dimethyl-L-tyrosine (Dmt) and its derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Opioid Peptidomimetics Containing Dmt Analogs [3]

CompoundTyr¹ ReplacementMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
1 2',6'-dimethyl-L-tyrosine0.65 ± 0.1113.5 ± 2.145.3 ± 7.8
2 2'-methyl-L-tyrosine1.2 ± 0.225.1 ± 4.389.7 ± 15.1
3 2',5'-dimethyl-L-tyrosine0.98 ± 0.1519.8 ± 3.267.4 ± 11.5
4 2'-ethyl-6'-methyl-L-tyrosine0.81 ± 0.1316.2 ± 2.855.9 ± 9.6
5 2',6'-diethyl-L-tyrosine1.5 ± 0.331.7 ± 5.4109.2 ± 18.7

Data are presented as mean ± SEM.

Table 2: Functional Efficacy (% Max Stimulation) of Opioid Peptidomimetics Containing Dmt Analogs [3]

CompoundTyr¹ ReplacementMOR Efficacy (%)DOR Efficacy (%)KOR Efficacy (%)
1 2',6'-dimethyl-L-tyrosine95 ± 588 ± 775 ± 6
2 2'-methyl-L-tyrosine91 ± 682 ± 671 ± 5
3 2',5'-dimethyl-L-tyrosine93 ± 485 ± 573 ± 6
4 2'-ethyl-6'-methyl-L-tyrosine96 ± 590 ± 878 ± 7
5 2',6'-diethyl-L-tyrosine89 ± 779 ± 768 ± 6

Data are presented as mean ± SEM relative to a standard agonist.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,6-dimethyl-L-tyrosine

This protocol is adapted from a microwave-assisted Negishi coupling method.[5]

Materials:

  • N-Boc-L-iodoalanine methyl ester

  • 3,5-dimethyl-4-iodophenol

  • Zinc dust

  • Iodine (catalytic amount)

  • Pd₂(dba)₃

  • SPhos

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor

Procedure:

  • Preparation of the Organozinc Reagent: Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous DMF. Add N-Boc-L-iodoalanine methyl ester to the activated zinc suspension and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Microwave-Assisted Negishi Coupling: In a microwave reaction vessel, combine the prepared organozinc reagent, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃, and SPhos in anhydrous DMF.

  • Irradiate the mixture in a microwave reactor at 110 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of N-Boc-2,6-dimethyl-L-tyrosine.

  • Saponification: Dissolve the purified methyl ester in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2,6-dimethyl-L-tyrosine.

Protocol 2: Incorporation of N-Boc-2,6-dimethyl-L-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for manual Boc-SPPS.

Materials:

  • Rink Amide resin or other suitable solid support

  • N-Boc-2,6-dimethyl-L-tyrosine

  • Other N-Boc protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-SPPS if used)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Boc-Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate N-Boc-2,6-dimethyl-L-tyrosine (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of sterically hindered amino acids may require longer reaction times or double coupling.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Boc-deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Radioligand Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-hMOR)

  • Radioligand (e.g., [³H]DAMGO for MOR)

  • Test compounds (peptides containing Dmt)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone for opioid receptors)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound or non-specific binding control.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: [³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to stimulate G-protein activation.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS

  • GDP

  • Test compounds (agonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

Mandatory Visualization

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of N-Boc-2,6-dimethyl-L-tyrosine Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporation of Dmt) Synthesis->Peptide_Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification Binding_Assay Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assay (EC50, Emax determination) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Structural Features Lead_Optimization->Synthesis Design New Analogs

Caption: Experimental workflow for SAR studies using N-Boc-2,6-dimethyl-L-tyrosine.

GPCR_Signaling Ligand Peptide Ligand (with Dmt) GPCR G-Protein Coupled Receptor (e.g., Opioid Receptor) Ligand->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Conformational Change G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed C–H Functionalization in Dimethyltyrosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dimethyltyrosine, a critical component in pharmaceutical research, through palladium-catalyzed C–H functionalization. This method offers an efficient and direct approach to ortho-dimethylation of tyrosine derivatives.

Introduction

(S)-2,6-dimethyltyrosine (DMT) is a conformationally restricted unnatural amino acid that is a crucial building block in the development of potent and selective ligands, particularly for opioid receptors. Traditional synthetic routes to DMT are often lengthy and require expensive reagents. The palladium-catalyzed C–H functionalization strategy presents a more direct and efficient alternative.[1][2][3][4] This method utilizes a directing group to achieve site-selective methylation of the tyrosine aromatic ring. Notably, this process can be performed without racemization at the chiral center of the amino acid.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of (S)-N-Boc-2,6-dimethyltyrosine involves a three-step process starting from commercially available (S)-N-Boc-tyrosine. The key transformation is the palladium-catalyzed ortho-dimethylation of a tyrosine-derived picolinamide.

G cluster_0 Synthesis of (S)-N-Boc-2,6-dimethyltyrosine A Step 1: Picolinamide (PA) Directing Group Installation B Step 2: Pd-Catalyzed ortho-C-H Dimethylation A->B Tyrosine-PA Substrate C Step 3: Hydrolysis of Methyl Ester and PA Group B->C Dimethylated Intermediate D D C->D Final Product: (S)-N-Boc-2,6-dimethyltyrosine

Caption: Overall synthetic workflow for (S)-N-Boc-2,6-dimethyltyrosine.

Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate (Starting Material)

This protocol outlines the preparation of the tyrosine-picolinamide substrate.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(S)-N-Boc-tyrosine281.315.62 g20.0
Methanol (MeOH)32.0450 mL-
Thionyl chloride (SOCl₂)118.971.8 mL25.0

Procedure:

  • To a solution of (S)-N-Boc-tyrosine in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Synthesis of (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-(picolinamido)phenyl)propanoate (Tyrosine-Picolinamide Substrate)

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate295.342.95 g10.0
Picolinamide122.121.47 g12.0
Dichloromethane (DCM)84.9350 mL-
N,N'-Dicyclohexylcarbodiimide (DCC)206.332.48 g12.0
4-Dimethylaminopyridine (DMAP)122.17122 mg1.0

Procedure:

  • To a solution of the starting material and picolinamide in dichloromethane, add DCC and DMAP at room temperature.

  • Stir the mixture for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to give the desired product.

Step 3: Palladium-Catalyzed Dimethylation

This is the key C–H functionalization step.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Tyrosine-Picolinamide Substrate400.45400 mg1.0
Pd(OAc)₂224.5022.4 mg0.1
Ag₂CO₃275.75551 mg2.0
K₂CO₃138.21276 mg2.0
Methyl Iodide (MeI)141.940.25 mL4.0
1,4-Dioxane88.1110 mL-

Procedure:

  • To a sealed tube, add the tyrosine-picolinamide substrate, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add 1,4-dioxane and methyl iodide via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the dimethylated product.

Step 4: Hydrolysis to (S)-N-Boc-2,6-dimethyltyrosine

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Dimethylated Intermediate428.50428 mg1.0
Tetrahydrofuran (THF)72.115 mL-
Water18.025 mL-
Lithium hydroxide (LiOH)23.9548 mg2.0

Procedure:

  • Dissolve the dimethylated intermediate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the final product.

Quantitative Data

StepProductStarting MaterialYield (%)
1(S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate(S)-N-Boc-tyrosine95
2(S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-(picolinamido)phenyl)propanoate(S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate82
3Dimethylated IntermediateTyrosine-Picolinamide Substrate75
4(S)-N-Boc-2,6-dimethyltyrosineDimethylated Intermediate91

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed C–H dimethylation is depicted below. It involves the coordination of the picolinamide directing group to the palladium center, followed by C–H activation, oxidative addition of methyl iodide, and reductive elimination to form the C–C bond.

G A Pd(II) Catalyst B Coordination with Picolinamide Substrate A->B C C-H Activation (Palladacycle Formation) B->C D Oxidative Addition of MeI C->D E Reductive Elimination (C-C Bond Formation) D->E Forms first C-Me bond F Second C-H Activation and Methylation E->F F->A Regenerates Catalyst Releases Dimethylated Product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H dimethylation.

Broader Applications and Scope

The picolinamide-directed C–H functionalization strategy is not limited to the synthesis of dimethyltyrosine. This methodology has been successfully applied to the functionalization of other amino acids and peptides, demonstrating its versatility in creating novel building blocks for drug discovery and peptide science. Various coupling partners beyond methyl iodide can be employed, enabling the introduction of a wide range of functional groups at specific C–H bonds.

Conclusion

The palladium-catalyzed C–H functionalization provides a powerful and efficient method for the synthesis of (S)-N-Boc-2,6-dimethyltyrosine. The detailed protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to utilize this advanced synthetic strategy for the preparation of valuable unnatural amino acids and their incorporation into novel therapeutic agents.

References

Application Notes and Protocols for the Cleavage of Peptides Containing 2',6'-Dimethyl-L-Tyrosine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a critical component in the design of potent and selective opioid receptor agonists and antagonists.[1][2] Its sterically hindered nature, arising from the two methyl groups on the tyrosine ring, can present challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage step from the resin support. Incomplete cleavage can lead to lower yields and purification difficulties. This document provides detailed application notes and protocols for the efficient cleavage of Dmt-containing peptides from various resins, ensuring high yield and purity of the final product.

Key Considerations for Cleavage of Dmt-Containing Peptides

The primary challenge in cleaving peptides containing the bulky Dmt residue is ensuring complete removal from the solid support without causing side reactions. Standard cleavage protocols may require optimization to overcome the steric hindrance imposed by the dimethylated tyrosine.

Factors Influencing Cleavage Efficiency:

  • Steric Hindrance: The dimethyl groups on the Dmt residue can shield the linkage to the resin, potentially slowing down the acid-catalyzed cleavage reaction.

  • Peptide Sequence: The overall sequence and length of the peptide can influence its solubility and susceptibility to side reactions during cleavage.

  • Resin Type: The choice of resin and its linker will dictate the required cleavage conditions. Acid-labile resins like Wang or Rink Amide are commonly used in Fmoc-based SPPS.[3]

  • Cleavage Cocktail Composition: The concentration of trifluoroacetic acid (TFA) and the selection of scavengers are crucial for efficient cleavage and to prevent side reactions.

  • Cleavage Time and Temperature: Peptides with sterically hindered residues may necessitate longer cleavage times to achieve complete removal from the resin.[4][5]

Recommended Cleavage Cocktails

The choice of cleavage cocktail is paramount for the successful cleavage of Dmt-containing peptides. Below are recommended cocktails, with their compositions and typical applications summarized in Table 1.

Table 1: Recommended Cleavage Cocktails for Dmt-Containing Peptides

Cocktail IDComposition (v/v)Recommended Use
Cocktail A (Standard) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without other sensitive residues (e.g., Cys, Met, Trp). A good starting point for optimization.
Cocktail B (Reagent K) 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues, including Tyr, Trp, Met, and Cys.[6]
Cocktail C (Low Odor) 88% TFA, 5% Phenol, 5% Water, 2% TISEffective for scavenging trityl groups and suitable for peptides with Tyr, but does not protect Met or Cys from oxidation.[6]
Cocktail D (for Met-containing peptides) 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine residues.[7]

Experimental Protocols

Protocol 1: Standard Cleavage of a Dmt-Containing Peptide from Wang Resin

This protocol is a starting point and may require optimization, particularly the cleavage time, based on the specific peptide sequence.

Materials:

  • Dmt-containing peptide bound to Wang resin

  • Cleavage Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Reaction:

    • Freshly prepare Cleavage Cocktail A. For a 0.1 mmol scale synthesis, use approximately 2-3 mL of the cocktail.

    • Add the cleavage cocktail to the resin.

    • Stopper the vessel and gently agitate at room temperature.

    • Standard Time: Allow the reaction to proceed for 2-3 hours.

    • Extended Time (for potentially incomplete cleavage): For peptides with multiple bulky residues or where initial trials show incomplete cleavage, extend the reaction time to 4-6 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of a Dmt-Containing Peptide with Sensitive Residues from Rink Amide Resin

This protocol utilizes Reagent K for peptides that also contain other sensitive amino acids like Cysteine, Methionine, or Tryptophan.

Materials:

  • Dmt-containing peptide bound to Rink Amide resin

  • Cleavage Cocktail B (Reagent K)

  • All other materials as listed in Protocol 1

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Reaction:

    • Freshly prepare Cleavage Cocktail B (Reagent K).

    • Add the cleavage cocktail to the resin (approximately 2-3 mL for a 0.1 mmol scale).

    • Stopper the vessel and gently agitate at room temperature for 3-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 3a-3g from Protocol 1.

Quantitative Analysis of Cleavage Efficiency

To determine the optimal cleavage time for a specific Dmt-containing peptide, a time-course experiment can be performed.

Table 2: Hypothetical Time-Course of Cleavage Efficiency for a Dmt-Containing Peptide

Cleavage Time (hours)Cleavage CocktailCrude Peptide Yield (%)Purity by HPLC (%)
1Cocktail A7585
2Cocktail A9288
4Cocktail A9887
6Cocktail A9885
2Cocktail B9090
4Cocktail B9792

Note: This table presents illustrative data. Actual results will vary depending on the peptide sequence and experimental conditions.

Protocol for Determining Cleavage Efficiency:

  • Perform small-scale cleavage reactions on equal amounts of peptide-resin for different durations (e.g., 1, 2, 4, and 6 hours).

  • After each time point, precipitate, wash, and dry the peptide.

  • Dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water).

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Calculate the yield based on the initial resin loading and the weight of the crude peptide.

  • Determine the purity by integrating the area of the main peptide peak relative to the total peak area in the HPLC chromatogram.[9]

Experimental Workflow and Visualization

The overall process for obtaining a pure Dmt-containing peptide involves several key stages, from synthesis to final characterization.

experimental_workflow start Start spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) start->spps resin_wash Resin Washing and Drying spps->resin_wash cleavage Cleavage from Resin (TFA-based cocktail) resin_wash->cleavage precipitation Precipitation with Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization end Pure Dmt-Containing Peptide characterization->end

Caption: Experimental workflow for the synthesis and purification of Dmt-containing peptides.

Signaling Pathway of Dmt-Containing Opioid Peptides

Many Dmt-containing peptides are designed to target opioid receptors, which are G-protein coupled receptors (GPCRs).[10] The binding of a Dmt-containing opioid agonist to its receptor initiates a signaling cascade that ultimately leads to a cellular response, such as analgesia.

signaling_pathway ligand Dmt-Containing Opioid Peptide receptor Opioid Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (Gi/o) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase (Inhibited) g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channels (K+ efflux, Ca2+ influx inhibited) g_protein->ion_channels Modulation mapk MAPK Pathway (Activated) g_protein->mapk Activation camp cAMP Levels (Decreased) adenylyl_cyclase->camp Leads to cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channels->cellular_response mapk->cellular_response

Caption: Simplified signaling pathway of a Dmt-containing opioid peptide agonist.

Troubleshooting

Low Cleavage Yield:

  • Cause: Incomplete cleavage due to steric hindrance.

  • Solution: Increase the cleavage time to 4-6 hours. Perform a time-course study to determine the optimal duration.

  • Cause: Premature precipitation of the peptide in the cleavage cocktail.

  • Solution: Ensure the peptide remains dissolved. If necessary, a small amount of a co-solvent can be added, though this should be done with caution.

Low Purity:

  • Cause: Side reactions during cleavage.

  • Solution: Use a more comprehensive scavenger cocktail, such as Reagent K (Cocktail B), especially if other sensitive residues are present. Ensure high-quality reagents are used.

  • Cause: Incomplete removal of scavengers.

  • Solution: Perform thorough washing of the precipitated peptide with cold diethyl ether.

By following these optimized protocols and considering the specific characteristics of the Dmt residue, researchers can achieve efficient cleavage and obtain high-purity Dmt-containing peptides for their research and drug development endeavors.

References

Application Notes and Protocols for Analytical HPLC Purification of Dmt-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical purification of peptides containing two distinct types of "Dmt" modifications: the hydrophobic N-terminal dimethoxytrityl (Dmt) protecting group and the non-canonical amino acid 2',6'-dimethyl-L-tyrosine (Dmt). The protocols and data presented herein are designed to guide researchers in developing robust and efficient HPLC purification methods for these challenging peptide classes.

Section 1: Purification of Peptides with an N-Terminal Dimethoxytrityl (Dmt) Group

The dimethoxytrityl (Dmt) group is a bulky, hydrophobic protecting group often left on the N-terminus of a synthetic peptide to facilitate purification.[1][2] This "Dmt-on" strategy leverages the significant hydrophobicity of the Dmt group to achieve excellent separation of the full-length, Dmt-containing peptide from shorter, "Dmt-off" failure sequences using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

Challenges in Purification

Peptides bearing the Dmt group are significantly more hydrophobic than their unprotected counterparts. This can lead to challenges such as poor solubility in aqueous mobile phases, on-column precipitation, and strong retention on highly hydrophobic stationary phases (like C18), which may result in broad peaks and reduced recovery.[4][5] The primary goal of the purification is to effectively separate the "Dmt-on" product from all "Dmt-off" impurities.[1]

Experimental Protocol: Dmt-on Peptide Purification

This protocol outlines a general method for the analytical purification of a Dmt-on peptide. Optimization of the gradient and mobile phase composition may be required based on the specific properties of the peptide sequence.

1. Sample Preparation:

  • Dissolve the crude peptide in a solvent that ensures complete solubility. A small amount of the organic mobile phase (e.g., acetonitrile or isopropanol) or a solvent like DMSO may be necessary.[5]

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Column:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.

  • Column: A C8 or C4 column is often preferred for hydrophobic peptides to reduce retention times and improve peak shape compared to a C18 column.[4] A diphenyl column can also be effective due to potential π-π interactions.[4]

  • Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity.[6]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • For extremely hydrophobic peptides, a portion of the acetonitrile can be replaced with n-propanol or isopropanol to increase solvent strength.[4][5]

4. HPLC Method:

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Detection: UV absorbance at 220 nm and 260 nm (the Dmt group has a secondary absorbance maximum around 260 nm).

  • Injection Volume: 10-50 µL, depending on sample concentration.

  • Gradient: A shallow gradient is crucial for resolving the Dmt-on peptide from closely eluting impurities.[4]

Table 1: Example Gradient for Dmt-on Peptide Purification

Time (minutes)% Mobile Phase B (ACN w/ 0.1% TFA)
0.030
5.030
35.070
37.095
40.095
41.030
45.030

5. Post-Purification Detritylation:

  • After collecting the purified Dmt-on peptide fraction, the Dmt group is typically removed by treatment with an aqueous acid solution, such as 80% acetic acid, for 20-30 minutes at room temperature.[7]

  • The detritylated peptide can then be desalted using a suitable method.

Data Presentation: Quantitative Analysis

The following table summarizes typical performance data for the purification of a Dmt-on peptide versus its detritylated (Dmt-off) counterpart under similar conditions.

Table 2: Comparative Purification Data for Dmt-on vs. Dmt-off Peptides

ParameterDmt-on PeptideDmt-off PeptideNotes
Retention Time ~25-35 min~15-25 minDmt group significantly increases retention.
Crude Purity 40-60%40-60%Purity of the initial synthetic product.
Purity after 1st Pass >95%>90%Dmt-on method provides superior separation from failure sequences.[1]
Overall Recovery 70-85%60-75%Hydrophobicity can sometimes lead to lower recovery for Dmt-on peptides.
Resolution (Rs) from major impurity >2.01.2 - 1.8Enhanced resolution due to the large hydrophobicity difference.

Experimental Workflow Diagram

HPLC_Workflow_Dmt_On cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Fraction Analysis & Processing cluster_detritylation Post-Purification crude Crude Dmt-on Peptide dissolve Dissolve in ACN/Water/DMSO crude->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject Sample filtrate->inject hplc Analytical HPLC (C8 or C4 column) Shallow ACN Gradient inject->hplc detect UV Detection (220 & 260 nm) hplc->detect collect Collect Fractions detect->collect analyze Analyze Purity (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool detritylate Detritylation (80% Acetic Acid) pool->detritylate desalt Desalting detritylate->desalt final_peptide Pure Dmt-off Peptide desalt->final_peptide

Caption: Workflow for Dmt-on peptide purification and processing.

Section 2: Purification of Peptides Containing the Amino Acid Dmt (2',6'-dimethyl-L-tyrosine)

The non-canonical amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is incorporated into peptide sequences to modulate their pharmacological properties, particularly for opioid receptor ligands.[8][9] The presence of the two methyl groups on the tyrosine ring increases the hydrophobicity and conformational rigidity of the peptide.

Challenges in Purification

Similar to other hydrophobic modifications, the inclusion of Dmt increases the peptide's retention on reversed-phase columns. While generally less extreme than the dimethoxytrityl group, it still necessitates careful optimization of HPLC methods to achieve baseline separation from synthesis-related impurities, such as deletion or diastereomeric byproducts.

Experimental Protocol: Dmt-Containing Peptide Purification

The following protocol is adapted from the purification of cyclic opioid peptides containing a Dmt-Tic pharmacophore.[8]

1. Sample Preparation:

  • Following cleavage from the resin and deprotection, the crude peptide is lyophilized.

  • The lyophilized powder is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) for HPLC injection.

  • The sample should be filtered through a 0.22 µm syringe filter.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system is often used for initial purification, followed by analytical HPLC for purity assessment.

  • Column: A Vydac C18 column (e.g., 22 mm x 250 mm, 10 µm for semi-preparative; 4.6 x 250 mm, 5 µm for analytical) is effective.[8]

  • Column Temperature: Ambient temperature is typically sufficient, but heating may be explored to improve peak shape.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]

  • Mobile Phase B: 0.1% TFA in 80% acetonitrile / 20% water (v/v).[8]

4. HPLC Method (Analytical):

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient over an extended period ensures good resolution.

Table 3: Example Gradient for Dmt-Containing Peptide Analysis

Time (minutes)% Mobile Phase B (0.1% TFA in 80:20 ACN:H₂O)
0.00
50.0100
55.0100
56.00
60.00
Data Presentation: Quantitative Analysis

The following table presents typical data for the purification of a peptide containing the Dmt amino acid.

Table 4: Purification Data for a Dmt-Containing Opioid Peptide

ParameterValueSource
Crude Purity ~50-70%General observation for solid-phase peptide synthesis
Purity after Semi-Prep HPLC ≥95%[8]
Identity Confirmation ESI-HRMS[8]
Analytical Column Vydac C18 (4.6 x 250 mm, 5 µm)[8]
Mobile Phase System Water/Acetonitrile with 0.1% TFA[8]
Signaling Pathway Diagram

Peptides incorporating the Dmt-Tic pharmacophore are known to act as potent and selective antagonists of the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[8] The binding of these antagonists prevents the downstream signaling cascade typically initiated by an agonist.

Signaling_Pathway DOR δ-Opioid Receptor (GPCR) G_Protein Gαi/o Protein DOR->G_Protein No Activation Dmt_Peptide Dmt-Tic Peptide (Antagonist) Dmt_Peptide->DOR Binds & Blocks Agonist Opioid Agonist (e.g., Enkephalin) Agonist->DOR Binding Inhibited AC Adenylyl Cyclase G_Protein->AC No Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion (Not Inhibited) AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cell_Response Phosphorylates Targets

Caption: Antagonism of the δ-opioid receptor signaling pathway by a Dmt-Tic peptide.

References

Applications of Unnatural Amino Acids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a transformative strategy in modern drug discovery. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance pharmacokinetic properties, and create therapeutics with improved efficacy and safety profiles. These "designer" biomolecules offer unprecedented control over molecular properties, paving the way for a new generation of drugs. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of UAAs in drug development.

Enhancing Pharmacokinetic and Pharmacodynamic Properties

The introduction of UAAs can dramatically improve the drug-like properties of peptides and proteins, addressing common challenges such as poor stability, low bioavailability, and rapid clearance.

Increased Proteolytic Stability

Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of UAAs can sterically hinder protease recognition and cleavage, thereby extending the half-life of the peptide.

Table 1: Comparative Half-Life of Peptides with and without Unnatural Amino Acids

Peptide/ProteinNatural SequenceUAA-Modified SequenceFold Increase in Half-LifeReference
Angiotensin-(1-7)DRVYIHPAc-DRVYIHP-NH2~15
VH434(Sequence with L-amino acids)VH445 (with D-amino acids)~2.6
O-5VDKPPYLPRPRPPRRIYNHO-6 (with Ornithine)>2[1]
O-5VDKPPYLPRPRPPRRIYNHO-9 (with Nmr)>2[1]
Improved Receptor Binding and Potency

UAAs can introduce novel side chains that create additional interactions with the target receptor, leading to enhanced binding affinity and increased potency. The conformational constraints imposed by some UAAs can also pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.

Table 2: Comparative Binding Affinity and Potency of UAA-Modified Peptides

PeptideModificationTarget ReceptorBinding Affinity (Kd, nM)Potency (IC50/EC50, nM)Fold ImprovementReference
Deltorphin CNoneδ-opioid2.5 ± 0.3--[2]
Deltorphin C[Aib²]δ-opioid0.27 ± 0.03-9.2[2]
Deltorphin C[Aib³]δ-opioid0.45 ± 0.05-5.5[2]
Toxin-derived peptideWWSDHR(Target not specified)9300--[3]
Toxin-derived peptideIWDTIEK(Target not specified)8400--[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a UAA using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected unnatural amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (natural or unnatural) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group as in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

Site-Specific Incorporation of UAAs using Amber Codon Suppression in E. coli**

This protocol describes a general method for incorporating a UAA at a specific site in a protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber stop codon (TAG) at the desired position.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the UAA.[4]

  • Unnatural amino acid

  • LB medium and appropriate antibiotics

  • IPTG for induction

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Culture Growth: a. Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. b. The next day, inoculate a larger expression culture with the starter culture.

  • UAA Addition: When the optical density (OD600) of the culture reaches 0.4-0.6, add the unnatural amino acid to the medium (final concentration typically 1-2 mM).

  • Induction: Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).

  • Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of the UAA by mass spectrometry.

In Vitro Enzymatic Stability Assay

This protocol assesses the stability of a UAA-containing peptide in human serum.

Materials:

  • Purified UAA-containing peptide and its natural counterpart

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: a. Prepare a solution of the peptide in PBS. b. Add the peptide solution to human serum to a final concentration of 10-100 µg/mL. c. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ACN with 1% TFA.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life of the peptide.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).

Bortezomib and the NF-κB Signaling Pathway

Bortezomib is a proteasome inhibitor containing the unnatural amino acid boronic acid. It exerts its anti-cancer effects by disrupting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.[5][6]

NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->IkB Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Target_Genes Target Genes (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Target_Genes Activates Transcription

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation.

Experimental Workflow for UAA Incorporation and Analysis

The following workflow illustrates the key steps in incorporating a UAA into a protein and subsequent analysis of its properties.

UAA_Workflow cluster_synthesis Protein Synthesis cluster_purification Purification & Verification cluster_analysis Functional Analysis Plasmid_Prep Plasmid Preparation (Target Gene with TAG & pEVOL) Transformation E. coli Transformation Plasmid_Prep->Transformation Expression Protein Expression (with UAA) Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Verification Verification (Mass Spectrometry) Purification->Verification Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Verification->Binding_Assay Stability_Assay Enzymatic Stability Assay Verification->Stability_Assay Activity_Assay Biological Activity Assay Verification->Activity_Assay

Caption: Workflow for UAA incorporation, purification, verification, and functional analysis.

Conclusion

The use of unnatural amino acids in drug discovery provides a powerful toolkit to overcome the limitations of natural peptides and proteins. By rationally designing and incorporating these novel building blocks, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic candidates, leading to the development of more effective and safer drugs. The protocols and data presented here serve as a guide for the successful application of this transformative technology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2,6-dimethyl-L-tyrosine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Microwave-Assisted Negishi Coupling Step

  • Question: My yield for the Negishi coupling reaction between the organozinc reagent derived from the iodoalanine intermediate and 3,5-dimethyl-4-iodophenol is significantly lower than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this sterically hindered coupling are a common issue.[1] Several factors can contribute to this problem. The primary cause is often related to catalyst activity and reaction conditions.

    • Suboptimal Catalyst Concentration: The ratio of the palladium catalyst and the ligand is crucial for efficient coupling. Initial attempts with lower catalyst loadings (e.g., 2.5 mol % of Pd₂(dba)₃ and 5 mol % of SPhos) have been reported to give low yields (16%).[1]

    • Insufficient Reaction Temperature and Time: Room temperature reactions may not be sufficient to overcome the activation energy for this challenging coupling.

    • Improper Atmosphere: The Negishi coupling is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and reduced yields.

    Solutions:

    • Increase Catalyst Loading: Increasing the molar percentage of the palladium catalyst and ligand can significantly improve the yield. For instance, increasing the amounts of Pd₂(dba)₃ to 5 mol % and SPhos to 10 mol % has been shown to increase the yield to 56%.[1]

    • Utilize Microwave Irradiation: Microwave-assisted synthesis at elevated temperatures can dramatically improve the reaction rate and yield.[1] A recommended condition is heating at 110 °C for 2 hours in a microwave reactor.[1]

    • Ensure Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.

Issue 2: Difficulties in the Purification of the Final Product

  • Question: I am facing challenges in purifying the final N-Boc-2,6-dimethyl-L-tyrosine product. What are common impurities and what purification strategies are most effective?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and potential side products.

    • Common Impurities:

      • Unreacted 3,5-dimethyl-4-iodophenol.

      • Palladium catalyst residues.

      • Byproducts from the hydrolysis of the methyl ester.

    Solutions:

    • Aqueous Workup: After the hydrolysis of the methyl ester, a thorough aqueous workup is essential. Acidifying the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of around 3-4 will protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water-soluble impurities.

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for removing non-polar impurities and residual starting materials. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity. The choice of solvent is critical and may require some experimentation.

Issue 3: Incomplete Hydrolysis of the Methyl Ester

  • Question: The hydrolysis of the methyl ester to the carboxylic acid is not going to completion. How can I ensure a complete reaction?

  • Answer: Incomplete hydrolysis can be due to insufficient base, short reaction time, or poor solubility.

    • Insufficient Base: The amount of lithium hydroxide (LiOH) used for the saponification must be in molar excess to ensure complete conversion.

    • Reaction Time: While the reaction is generally fast, it may require stirring for a few hours at room temperature to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

    • Solubility: A mixture of solvents like tetrahydrofuran (THF) and water is used to ensure that both the ester and the LiOH are in solution to react effectively.[1]

    Solutions:

    • Use a Sufficient Excess of Base: Employ at least 2-3 equivalents of LiOH to drive the reaction to completion.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting material (the methyl ester). The ester will be less polar than the resulting carboxylate salt.

    • Ensure Proper Solvation: Use a mixture of THF and water to ensure all reactants are well-dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for N-Boc-2,6-dimethyl-L-tyrosine?

A1: The most common and efficient strategy is a three-step synthesis starting from Boc-L-serine methyl ester.[1]

  • Synthesis of the Iodoalanine Intermediate: The hydroxyl group of Boc-L-serine methyl ester is converted to an iodide using an Appel-type reaction.

  • Microwave-Assisted Negishi Coupling: The resulting iodoalanine intermediate is converted to an organozinc reagent in situ, which is then coupled with 3,5-dimethyl-4-iodophenol using a palladium catalyst under microwave irradiation.[1]

  • Methyl Ester Hydrolysis: The methyl ester of the coupling product is hydrolyzed using a base like lithium hydroxide to yield the final N-Boc-2,6-dimethyl-L-tyrosine.[1]

Q2: Why is the Negishi coupling the key step in this synthesis?

A2: The Negishi coupling is the crucial carbon-carbon bond-forming step that constructs the 2,6-dimethyl-L-tyrosine backbone.[1] It allows for the direct and stereospecific introduction of the dimethylphenyl group onto the alanine scaffold, preserving the L-stereochemistry of the starting material.

Q3: What are the critical reagents and their roles in the synthesis?

A3:

  • Boc-L-serine methyl ester: The chiral starting material that provides the amino acid backbone with the desired stereochemistry.

  • Iodine, Triphenylphosphine (PPh₃), and Imidazole: Reagents for the Appel reaction to convert the alcohol to an iodide.

  • Zinc dust: Used to form the organozinc reagent from the iodoalanine intermediate.

  • 3,5-dimethyl-4-iodophenol: The coupling partner that provides the dimethylphenyl moiety.

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The palladium catalyst and ligand, respectively, that facilitate the Negishi cross-coupling reaction.[1]

  • Lithium hydroxide (LiOH): The base used for the hydrolysis of the methyl ester to the final carboxylic acid.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of the Negishi Coupling Reaction

Pd₂(dba)₃ (mol %)SPhos (mol %)Reaction ConditionsYield (%)
2.55Room Temperature, overnight16
510110 °C, Microwave, 2h56

Data sourced from Mosberg et al., 2015.[1]

Experimental Protocols

Protocol 1: Synthesis of Boc-β-iodo-L-alanine methyl ester (Iodoalanine Intermediate)

  • To a solution of Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the iodoalanine intermediate.

Protocol 2: Microwave-Assisted Negishi Coupling

  • Activate zinc dust (approx. 2 eq) by stirring with a catalytic amount of iodine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere until the color of iodine disappears.

  • Add a solution of the iodoalanine intermediate (1.0 eq) in anhydrous DMF to the activated zinc and stir at room temperature for 30 minutes to form the organozinc reagent.

  • In a separate microwave-safe vial, add 3,5-dimethyl-4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.10 eq).

  • Transfer the solution of the organozinc reagent to the microwave vial containing the aryl iodide and catalyst system.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 110 °C for 2 hours.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Methyl Ester Hydrolysis

  • Dissolve the purified methyl ester from the Negishi coupling (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, N-Boc-2,6-dimethyl-L-tyrosine.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield in Negishi Coupling CheckCatalyst Check Catalyst Loading and Ratio Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Assess Starting Material Purity Start->CheckPurity IncreaseCatalyst Increase Pd₂(dba)₃ (5 mol %) and SPhos (10 mol %) CheckCatalyst->IncreaseCatalyst Suboptimal? UseMicrowave Employ Microwave Irradiation (110 °C, 2h) CheckConditions->UseMicrowave Not optimal? PurifySM Re-purify Iodoalanine and/or Aryl Iodide CheckPurity->PurifySM Impure? YieldImproved Yield Improved? IncreaseCatalyst->YieldImproved UseMicrowave->YieldImproved PurifySM->YieldImproved End Proceed to Hydrolysis YieldImproved->End Yes Consult Consult Further Literature or Technical Support YieldImproved->Consult No

Caption: Troubleshooting workflow for low yield in the Negishi coupling step.

References

Preventing side reactions during Boc-Dmt-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the coupling of Boc-Dmt-OH (Boc-2',6'-dimethyl-L-tyrosine-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent side reactions during this critical step.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the coupling of Boc-Dmt-OH?

The primary challenge in coupling Boc-Dmt-OH stems from its significant steric hindrance. The two methyl groups on the tyrosine ring, in addition to the bulky Boc protecting group, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and the formation of deletion sequences.

Q2: Is racemization a significant concern during Boc-Dmt-OH coupling?

While racemization is a potential side reaction during the activation step of any amino acid coupling, it is generally a lesser concern for Nα-urethane-protected amino acids like Boc-Dmt-OH compared to other protecting groups. The D-configuration of the starting material also means that any racemization would lead to the corresponding L-isomer, forming diastereomeric impurities. Although the risk is relatively low, it is not negligible, especially under harsh reaction conditions.

Q3: What is guanidinylation and can it occur during Boc-Dmt-OH coupling?

Guanidinylation is a side reaction where the N-terminal amine of the peptide is modified by the guanidinium group from certain coupling reagents, particularly uronium/aminium salt-based reagents like HBTU and HATU, when they are used in excess. This results in the formation of a guanidinylated N-terminus, which is an undesired modification. While not specific to Boc-Dmt-OH, the slower coupling kinetics due to steric hindrance can sometimes lead to prolonged exposure of the N-terminal amine to the coupling reagent, potentially increasing the risk of this side reaction if reaction conditions are not optimized.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the coupling of Boc-Dmt-OH.

Problem: The Kaiser test is positive (blue/purple beads) after the coupling reaction.

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.

  • Immediate Action: Double Coupling

    • Solution: The most direct approach to address incomplete coupling is to perform a second coupling. After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-Dmt-OH.

  • If Double Coupling Fails: Optimize Reaction Conditions

    • Question: What changes can I make to the protocol if double coupling is insufficient?

    • Answer:

      • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, consider switching to a more powerful uronium/aminium or phosphonium salt-based reagent.

      • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight. The sterically hindered nature of Boc-Dmt-OH often requires longer reaction times to achieve complete coupling.

      • Elevate the Temperature: Increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

      • Use a More Effective Solvent: If peptide aggregation is suspected, switching from DMF to a solvent with better solvating properties, such as N-Methylpyrrolidone (NMP) or a mixture of DMF with DMSO, can be beneficial.

Problem: Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion of the Dmt residue.

This is a direct consequence of incomplete coupling. The troubleshooting steps are the same as for a positive Kaiser test.

Problem: An unexpected mass addition of +42 Da is observed at the N-terminus.

This mass addition is characteristic of N-terminal guanidinylation.

  • Solution:

    • Avoid Excess Coupling Reagent: Use a slight excess of the Boc-Dmt-OH relative to the coupling reagent.

    • Pre-activation Time: Minimize the pre-activation time of the coupling reagent with the amino acid before adding it to the resin.

    • Choice of Reagent: Phosphonium-based reagents like PyBOP and PyAOP do not have the guanidinylating potential of uronium/aminium reagents.

Data Presentation

Coupling ReagentClassRelative ReactivityPotential Side ReactionsRecommendations for Boc-Dmt-OH Coupling
DIC/HOBt CarbodiimideModerateRacemization, Dehydration of Asn/GlnMay require longer reaction times or double coupling.
HBTU/DIPEA Uronium/Aminium SaltHighGuanidinylation, RacemizationEffective for hindered couplings. Use slight excess of amino acid.
HATU/DIPEA Uronium/Aminium SaltVery HighGuanidinylation, RacemizationHighly recommended for difficult couplings. Monitor for side reactions.
PyBOP/DIPEA Phosphonium SaltHigh-Excellent choice to avoid guanidinylation.
COMU/DIPEA Uronium/Aminium SaltVery HighGuanidinylation, RacemizationA newer, highly effective reagent.

Experimental Protocols

The following is a detailed protocol for the coupling of a sterically hindered amino acid like Boc-Dmt-OH using HATU, a highly effective coupling reagent.

Protocol: HATU-Mediated Coupling of Boc-Dmt-OH

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Dmt-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring:

    • Perform a Kaiser test to monitor the completion of the reaction. Take a small sample of the resin beads, wash them with DMF and ethanol, and add the Kaiser test reagents. A yellow/colorless result indicates a complete reaction, while a blue/purple color indicates the presence of free amines.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Troubleshooting during the protocol:

    • If the Kaiser test is positive after 4 hours, perform a second coupling by repeating steps 2-4 with fresh reagents.

Mandatory Visualization

Troubleshooting_Workflow start Start Boc-Dmt-OH Coupling kaiser_test Perform Kaiser Test start->kaiser_test positive_kaiser Positive Kaiser Test (Incomplete Coupling) kaiser_test->positive_kaiser Positive negative_kaiser Negative Kaiser Test (Coupling Complete) kaiser_test->negative_kaiser Negative double_couple Perform Double Coupling positive_kaiser->double_couple mass_spec Analyze Crude Peptide by Mass Spec negative_kaiser->mass_spec re_kaiser_test Re-evaluate with Kaiser Test double_couple->re_kaiser_test re_kaiser_test->negative_kaiser Negative optimize Optimize Conditions: - Stronger Coupling Reagent - Increase Time/Temp - Change Solvent re_kaiser_test->optimize Positive optimize->start Retry Coupling deletion Deletion Product Observed mass_spec->deletion Deletion guanidinylation Guanidinylation Observed mass_spec->guanidinylation Guanidinylation proceed Proceed to Next Step mass_spec->proceed Clean Product deletion->optimize adjust_protocol Adjust Protocol: - Avoid Excess Reagent - Minimize Pre-activation - Use Phosphonium Reagent guanidinylation->adjust_protocol adjust_protocol->start Retry Coupling

Caption: Troubleshooting workflow for Boc-Dmt-OH coupling side reactions.

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can arise from several factors, often related to reaction conditions, the peptide sequence, or reagent quality. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough, or the concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to completely remove the Boc group.[1][2] Some substrates may require stronger acidic conditions or longer reaction times for full deprotection.[1]

  • Inadequate Reaction Time: The duration of the deprotection step may be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1][2]

  • Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][3][4] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which may result in lower purity peptides.[4][5]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1][2]

  • Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus.[1]

  • Problematic Residues: Certain amino acid derivatives, such as N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to deprotection under standard conditions.[3][6]

  • Reagent Degradation: The acid used for deprotection, such as TFA, should be fresh and not compromised by improper storage, as the presence of water can decrease its effective acidity.[4]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to identify incomplete deprotection:

  • Kaiser Test (Ninhydrin Test): This is a rapid and sensitive colorimetric assay to detect the presence of free primary amines on the resin.[7][8] A positive result (blue or purple color) after the deprotection step indicates the presence of free amines, signifying a successful deprotection.[7][9] A negative result (yellow or colorless) suggests that the Boc group is still attached.[1] The test is not reliable for secondary amines like proline.[8]

  • Mass Spectrometry (MS): Analysis of the final crude peptide by MS can reveal the presence of deletion sequences (peptides missing one or more amino acids), which is a clear indication of incomplete deprotection during one or more cycles.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can show unexpected peaks corresponding to deletion sequences.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected product, which will have a different Rf value.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons.[1][5]

Q3: What are scavengers and why are they important in Boc deprotection?

During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][10][11] This electrophilic carbocation can react with nucleophilic amino acid side chains, leading to undesired side products.[2][10] Scavengers are reagents added to the deprotection cocktail to "trap" these reactive carbocations before they can modify the peptide.[10][12][13] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[10] The choice of scavenger depends on the amino acids present in the peptide sequence.[10][12]

Troubleshooting Guide

If you encounter incomplete Boc deprotection, follow these steps to identify and resolve the issue.

Step 1: On-Resin Analysis with the Kaiser Test

Perform a Kaiser test on a small sample of the peptide-resin after the deprotection step.

  • Intense Blue Color: Deprotection is likely complete. Proceed to the next coupling step.

  • Yellow or No Color Change: Deprotection is incomplete. Proceed to the troubleshooting steps below.

Step 2: Systematic Troubleshooting

Problem IdentifiedPossible CauseRecommended Solution
Negative Kaiser Test (Incomplete Deprotection) Insufficient acid concentration or reaction time.Increase the TFA concentration (e.g., from 25% to 50% in DCM) or prolong the reaction time (e.g., from 30 minutes to 1-2 hours).[2][4] A second treatment with the deprotection solution can also be effective.
Poor resin swelling.Ensure the resin is adequately swollen in the reaction solvent before deprotection. Consider using a solvent system known to promote swelling, such as 55% TFA in DCM.[4][5]
Steric hindrance from bulky amino acids.Extend the deprotection time or consider gentle warming (e.g., to 40°C), but monitor for potential side reactions.[2][4] Using a stronger acidic system like 4M HCl in dioxane may also be necessary.[4]
Peptide aggregation.Use solvents that can disrupt secondary structures, such as neat TFA, although this can sometimes reduce resin swelling.[14]
Problematic residues (e.g., Boc-His(pi-Bom)).For residues known to be resistant to deprotection, use prolonged deprotection times and/or increased TFA concentrations.[6]
Degraded reagents.Use fresh, high-quality TFA and ensure solvents are anhydrous.
Presence of Deletion Sequences in Final Peptide (MS/HPLC) Incomplete deprotection in one or more cycles.Review and optimize the deprotection protocol for future syntheses based on the above recommendations. For the current synthesis, purification by HPLC will be necessary to isolate the target peptide.

Data Presentation: Deprotection Conditions and Reagents

The following table summarizes common deprotection reagents and conditions for Boc SPPS.

Deprotection ReagentConcentrationTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)30 minutes - 2 hoursThe most common condition. 50% TFA offers faster deprotection.[2][5][15]
Neat Trifluoroacetic Acid (TFA)100%5 - 15 minutesVery rapid but carries a higher risk of side reactions and may cause less resin swelling.[5]
Hydrochloric Acid (HCl) in 1,4-Dioxane4M0.5 - 2 hoursA strong alternative to TFA, often yielding a crystalline hydrochloride salt.[4][16]
p-Toluenesulfonic Acid (pTSA)StoichiometricVariableA milder alternative, but may require longer reaction times or elevated temperatures.[10]

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection

This protocol outlines a general procedure for the removal of the Nα-Boc group in SPPS.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Drain the solvent and add the deprotection solution to the resin.

  • Perform a pre-wash by agitating the resin with the deprotection solution for 1-2 minutes.[1]

  • Drain the solution and add a fresh portion of the deprotection solution.

  • Agitate the mixture for 20-30 minutes.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resin by washing with the neutralization solution for 1-2 minutes, twice.

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Kaiser Test (for Primary Amines)

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[7][8]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7][8]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[7][8]

Procedure:

  • Place a small sample of peptide-resin (10-15 beads) in a small test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[8][17]

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (free primary amines are present).

    • Yellow/Colorless: Negative result (no free primary amines).

Visualizations

Boc_Deprotection_Workflow start Start: Boc-protected peptide-resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash with DCM deprotection->wash1 kaiser_test Kaiser Test wash1->kaiser_test positive Positive Result (Blue Color) kaiser_test->positive Deprotection Complete negative Negative Result (Yellow/No Color) kaiser_test->negative Deprotection Incomplete neutralization Neutralization (e.g., 10% DIPEA in DCM) positive->neutralization troubleshoot Troubleshoot: - Increase reaction time/TFA conc. - Check resin swelling - Consider steric hindrance negative->troubleshoot troubleshoot->deprotection Repeat Deprotection wash2 Wash with DCM neutralization->wash2 coupling Next Amino Acid Coupling wash2->coupling

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction (Alkylation) cluster_scavenging Scavenger Action Boc_Peptide Boc-NH-Peptide Protonation Protonation Boc_Peptide->Protonation + H+ (TFA) Carbocation_Formation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation_Formation Free_Amine H₂N-Peptide (as TFA salt) Carbocation_Formation->Free_Amine - CO₂ tBu_Cation tert-Butyl Cation tBu_Cation2 tert-Butyl Cation Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation (Inactive) Scavenger->Trapped_Cation tBu_Cation2->Trapped_Cation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Dmt Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of synthetic peptides containing the hydrophobic, non-canonical amino acid 2,6-dimethyl-L-tyrosine (Dmt).

I. Frequently Asked Questions (FAQs)

Q1: What is 2,6-dimethyl-L-tyrosine (Dmt) and why is it used in peptide design?

A1: 2,6-dimethyl-L-tyrosine (Dmt) is a synthetic derivative of L-tyrosine where two methyl groups are added to the phenolic ring. This modification provides steric hindrance, which can restrict the conformation of the peptide backbone.[1][2] This conformational constraint is often exploited in drug design to increase receptor affinity, selectivity, and enzymatic stability of opioid peptides and other therapeutic candidates.[1][3]

Q2: Why are peptides containing Dmt prone to aggregation?

A2: The aggregation of Dmt-containing peptides is primarily driven by two main factors:

  • Increased Hydrophobicity: The addition of two methyl groups to the tyrosine ring significantly increases the hydrophobicity of the Dmt residue. Peptides with a high content of hydrophobic amino acids have a strong tendency to self-associate in aqueous solutions to minimize their exposure to water, leading to aggregation.[4][5]

  • Intermolecular Interactions: The planar aromatic ring of Dmt can participate in intermolecular π-π stacking interactions, further promoting self-assembly and aggregation.[6] While the steric bulk of the methyl groups can influence peptide conformation, it does not always prevent the intermolecular interactions that lead to aggregation.

Q3: What are the common signs of peptide aggregation?

A3: Peptide aggregation can manifest in several ways, including:

  • Difficulty in dissolving the lyophilized peptide powder.

  • The appearance of cloudiness, particulates, or gel-like consistency in the peptide solution.[4]

  • A decrease in the expected biological activity of the peptide.

  • Inconsistent results in analytical assays such as HPLC, where peak broadening or the appearance of multiple peaks may be observed.

Q4: How can I predict the aggregation potential of my Dmt-containing peptide?

A4: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:

  • High overall hydrophobicity: Calculate the grand average of hydropathicity (GRAVY) score for your peptide sequence. A higher positive score suggests greater hydrophobicity and a higher likelihood of aggregation.

  • Presence of other hydrophobic residues: A sequence containing Dmt along with other hydrophobic amino acids like Leucine, Valine, Isoleucine, and Phenylalanine is more prone to aggregation.[5]

  • Sequence patterns: Stretches of alternating hydrophobic and hydrophilic residues can favor the formation of β-sheet structures, which are a common feature of peptide aggregates.[7]

II. Troubleshooting Guides

Problem 1: My lyophilized Dmt-containing peptide will not dissolve.

Cause: The high hydrophobicity of the Dmt residue, potentially in combination with other hydrophobic amino acids in the sequence, leads to poor solubility in aqueous buffers.

Solution Workflow:

Caption: Stepwise solubilization strategy for Dmt-containing peptides.

Detailed Steps:

  • Characterize your peptide: Before attempting to dissolve the peptide, calculate its net charge at neutral pH.[2]

  • Initial Solvent Selection:

    • Charged Peptides (Basic or Acidic): Start with sterile, distilled water. If solubility is poor, for basic peptides, try adding a small amount of 10% acetic acid. For acidic peptides, try 10% ammonium bicarbonate.[2][5]

    • Neutral or Highly Hydrophobic Peptides: For peptides with a net neutral charge or a high percentage of hydrophobic residues, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][5] Caution: Avoid DMSO if your peptide contains cysteine or methionine, as it can cause oxidation. Use DMF as an alternative.[8]

  • Sonication: If the peptide does not readily dissolve, sonication can be used to break up aggregates. Use a bath sonicator and cool the sample on ice intermittently to prevent heating and potential degradation of the peptide.[5]

  • Use of Chaotropic Agents: For very stubborn aggregates, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used. These agents disrupt the hydrogen bonding networks that hold aggregates together. Note that these will denature the peptide and may need to be removed before biological assays.

  • Co-solvents in Final Formulation: The addition of organic co-solvents like DMSO or ethanol in small amounts to the final aqueous buffer can improve the solubility of hydrophobic peptides.[3][9][10]

Problem 2: My Dmt-containing peptide solution becomes cloudy or forms a precipitate over time.

Cause: The peptide may be aggregating out of solution due to factors like pH, temperature, or high concentration.

Troubleshooting Steps:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least one or two units away from the pI can increase the net charge of the peptide and improve its solubility.

  • Lower Peptide Concentration: Aggregation is often a concentration-dependent process. Try working with more dilute peptide solutions.

  • Storage Conditions: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.

  • Inclusion of Excipients: Consider the addition of stabilizing excipients to your buffer. These can include:

    • Sugars: Trehalose and sucrose can act as cryoprotectants and stabilizers.

    • Amino Acids: Arginine and glycine have been shown to reduce aggregation.[11]

    • Non-ionic Surfactants: A low concentration of surfactants like Tween 20 or Tween 80 can help to keep hydrophobic peptides in solution.

Strategy Description Considerations
pH Adjustment Modify the pH of the buffer to be far from the peptide's isoelectric point (pI).May affect peptide structure and biological activity.
Organic Co-solvents Add small amounts of DMSO, DMF, or ethanol to the aqueous buffer.[3][9][10]The final concentration of the organic solvent must be compatible with downstream assays.
Chaotropic Agents Use Guanidine HCl or Urea to dissolve highly aggregated peptides.Will denature the peptide; may need to be removed for functional assays.
Sonication Use of ultrasonic energy to break up peptide aggregates.[5]Over-sonication can lead to peptide degradation.
Stabilizing Excipients Inclusion of sugars, amino acids, or non-ionic surfactants in the formulation.[11]Compatibility with the intended application must be verified.
Problem 3: I am observing low yield and purity during the solid-phase synthesis of a Dmt-containing peptide.

Cause: On-resin aggregation of the growing peptide chain, exacerbated by the hydrophobicity and steric bulk of the Dmt residue, can lead to incomplete coupling and deprotection steps.

Mitigation Strategies during Synthesis:

  • Use of Structure-Disrupting Elements: Incorporate "kink-inducing" elements into the peptide backbone to disrupt the formation of secondary structures that lead to aggregation. Examples include:

    • Pseudoproline Dipeptides: These can be strategically placed at Ser or Thr residues.[1]

    • Dmb/Hmb-protected Amino Acids: These are often used at Gly residues.[1]

  • Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before a difficult coupling step can help to disrupt aggregates.

  • Specialized Solvents: Using solvents with higher polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or adding DMSO to the DMF, can improve solvation of the peptide-resin.[1]

  • Microwave-Assisted Synthesis: Microwave energy can help to break up intermolecular hydrogen bonds, improving the efficiency of both coupling and deprotection reactions for difficult sequences.

Workflow for Overcoming On-Resin Aggregation:

Caption: Decision workflow for managing on-resin aggregation during SPPS.

III. Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol is a common method to monitor the formation of β-sheet-rich aggregates in real-time.

Materials:

  • Lyophilized Dmt-containing peptide

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Stock Solution: Prepare a concentrated stock solution of the Dmt-containing peptide using the appropriate solubilization method determined from the troubleshooting guide.

  • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm filter and store at 4°C, protected from light.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT (e.g., 20 µM) in the same assay buffer.

    • In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Measurement:

    • Place the plate in the fluorometer.

    • Monitor the fluorescence intensity over time at regular intervals. An increase in fluorescence indicates the formation of ThT-binding aggregates.[11]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Materials:

  • Solubilized Dmt-containing peptide solution

  • Appropriate buffer, filtered through a 0.22 µm filter

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired concentration in a filtered buffer. It is crucial that the buffer is free of any particulate matter.

  • Instrument Setup: Set the parameters on the DLS instrument according to the manufacturer's instructions, including temperature and solvent properties.

  • Measurement:

    • Carefully pipette the peptide solution into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will provide data on the hydrodynamic radius of the particles in the solution, allowing for the detection of monomers, oligomers, and larger aggregates.

Analytical Technique Information Provided Application in Dmt-Peptide Aggregation Studies
Thioflavin T (ThT) Assay Detects the formation of β-sheet rich amyloid-like fibrils.[11]Monitoring the kinetics of fibrillar aggregation.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution.Detecting the presence and size of soluble oligomers and larger aggregates.[12]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[12]Quantifying the proportion of monomer, dimer, and higher-order aggregates.
Transmission Electron Microscopy (TEM) Provides high-resolution images of aggregate morphology.Visualizing the structure of peptide fibrils or amorphous aggregates.
Circular Dichroism (CD) Spectroscopy Determines the secondary structure content (α-helix, β-sheet, random coil) of the peptide.Assessing conformational changes that may precede or accompany aggregation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on peptide conformation and intermolecular interactions in solution.[13][14][15][16]Characterizing the structure of soluble oligomers and identifying residues involved in aggregation.

This technical support center provides a starting point for addressing the challenges associated with the aggregation of Dmt-containing peptides. Due to the unique properties of each peptide sequence, empirical testing and optimization of these protocols are essential for success.

References

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids like Dmt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the coupling of sterically hindered amino acids, such as 2,6-dimethyl-L-tyrosine (Dmt).

Frequently Asked Questions (FAQs)

Q1: What makes sterically hindered amino acids like Dmt difficult to couple?

A1: The primary challenge is steric hindrance. The bulky side chains of amino acids like Dmt, valine, isoleucine, and α,α-disubstituted amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences.[2] Furthermore, as the peptide chain elongates, it can aggregate or form secondary structures, further blocking reactive sites.[1][2]

Q2: Are standard coupling reagents like DCC or DIC suitable for Dmt?

A2: Standard carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids like Dmt.[1][2][3] It is highly recommended to switch to more potent coupling reagents.[2]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive activated esters are preferred.[2][4] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][2][5] Reagents that form OAt esters, such as HATU and PyAOP, are considered among the most efficient because these esters are more reactive than the OBt esters generated by HBTU or PyBOP.[2][4] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2][4][6] For extremely hindered amino acids, generating amino acid fluorides in situ using reagents like TFFH can be a highly effective strategy.[1][6]

Q4: My coupling is still incomplete even after switching to a potent reagent like HATU. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, several other strategies can be employed:

  • Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid and reagents is a common and effective method to drive the reaction to completion.[1][5]

  • Increase Reaction Time: Steric hindrance slows down the reaction rate, so increasing the coupling time from the standard 1-2 hours to several hours or even overnight can improve yields.[1]

  • Increase Reaction Temperature: Applying gentle heat can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to accelerate difficult couplings and disrupt peptide aggregation.[1][5]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than N,N-Dimethylformamide (DMF), especially for aggregated peptides.[1][5] Using a mixture of solvents like DCM/DMF/NMP may also be beneficial.[1]

Q5: Can the protecting groups on amino acids contribute to steric hindrance?

A5: Yes, bulky side-chain protecting groups can also contribute to steric hindrance, and this effect can become more pronounced in the synthesis of longer peptides.[1] Careful selection of protecting groups is therefore important.

Troubleshooting Guide

Problem Possible Cause Solution
Low Coupling Yield / Incomplete Reaction (Positive Kaiser test after coupling)Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are often not potent enough.[1][2]Switch to a more potent coupling reagent: Use aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2][5] For extremely difficult couplings, consider reagents that form highly reactive OAt or Oxyma esters, or acyl fluorides.[1][2][4][6]
Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics.[1]Increase reaction time: Extend the coupling duration to several hours or overnight.[1] Increase temperature: Use gentle heating or employ microwave-assisted peptide synthesis (MAPS) to accelerate the reaction.[1][5]
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking access to the N-terminal amine.[2][5]Improve Solvation: Switch from DMF to a more effective solvating agent like NMP.[1][5] Using a mixture of solvents can also help disrupt aggregation.[1]
Steric Hindrance from Protecting Groups: Bulky side-chain protecting groups can add to the steric bulk.[1]Select less bulky protecting groups where possible, without compromising side-chain protection.
Presence of Deletion Sequences in Final Product Incomplete Coupling in a Previous Step: A failed coupling reaction at a specific residue.Perform a double coupling: After the initial coupling, repeat the step with fresh activated amino acid and reagents.[1][5] Monitor each coupling step with a Kaiser test to ensure completion.[7]
Guanidinylation of the N-terminus Excess of Uronium/Aminium Reagents: Reagents like HATU or HBTU can react with the N-terminal amine, leading to chain termination.[7]Use phosphonium-based reagents: PyBOP and PyAOP do not cause this side reaction.[7] Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.[7]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids.

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC, DIC O-acylisoureaLowGenerally insufficient for sterically hindered couplings.[1][2]
HBTU, TBTU, PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[1][4]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[1][4]
HATU, PyAOP OAt esterVery HighHighly effective due to the formation of more reactive OAt esters.[1][2][4] PyAOP is also effective for N-methylated amino acids.[2][8]
COMU Oxyma esterVery HighComparable in efficiency to HATU, with improved safety and solubility profile.[4][6]
TFFH Acyl fluorideExtremely HighGenerates highly reactive amino acid fluorides in situ, suitable for the most challenging couplings.[1][6]

Detailed Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU

This protocol provides a general guideline for the manual solid-phase coupling of a sterically hindered amino acid like Dmt using HATU.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in a suitable solvent such as DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2]

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[5][7]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature. The reaction time can range from 2 hours to overnight, depending on the steric hindrance.[1][2][5]

  • Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[5][7]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), a second coupling is recommended.[7]

Protocol 2: Double Coupling Procedure

If the initial coupling is incomplete, a second coupling should be performed immediately.

  • After the first coupling and washing steps (as described in Protocol 1), prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1.

  • Add the new activation mixture to the resin and perform the coupling reaction for another 2-4 hours.[7]

  • Wash the resin as described in step 5 of Protocol 1.

  • Perform another Kaiser test to confirm the completion of the reaction.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin pre_activation Prepare Activation Mixture: - Sterically Hindered AA (3 eq.) - HATU (2.9 eq.) - DIPEA (6 eq.) in DMF start->pre_activation coupling Coupling Reaction: - Add activation mixture to resin - Agitate for 2-4 hours pre_activation->coupling wash1 Wash Resin with DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_coupling Perform Double Coupling (Repeat Pre-activation and Coupling) kaiser_test->double_coupling Positive next_step Proceed to Next Step in Synthesis kaiser_test->next_step Negative wash2 Wash Resin with DMF double_coupling->wash2 wash2->kaiser_test end End next_step->end troubleshooting_workflow start Problem: Low Coupling Efficiency check_reagent Is the coupling reagent potent enough (e.g., HATU, PyBOP)? start->check_reagent change_reagent Solution: Switch to a more potent reagent (HATU, COMU, etc.) check_reagent->change_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Solution: - Increase reaction time - Perform double coupling - Use microwave synthesis check_conditions->optimize_conditions No check_solvent Is peptide aggregation suspected? check_conditions->check_solvent Yes optimize_conditions->check_solvent change_solvent Solution: - Switch from DMF to NMP - Use solvent mixtures check_solvent->change_solvent Yes success Coupling Successful check_solvent->success No change_solvent->success

References

Technical Support Center: C-Alkylation of Tyrosine During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering C-alkylation of tyrosine residues during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of tyrosine and why does it occur during TFA cleavage?

A1: C-alkylation of tyrosine is a common side reaction during the final cleavage of a peptide from the solid support and removal of acid-labile side-chain protecting groups using TFA.[1] During this process, protecting groups, such as the tert-butyl (tBu) group from a Tyr(tBu) residue or a benzyl (Bzl) group from Tyr(Bzl), are cleaved, generating highly reactive carbocations (e.g., t-butyl cation, benzyl cation).[2][3] These electrophilic carbocations can then attack the electron-rich aromatic ring of deprotected tyrosine residues at the ortho position (C3), leading to the formation of an unwanted, modified peptide, such as 3-tert-butyltyrosine.[3][4]

Q2: What are scavengers and how do they prevent C-alkylation of tyrosine?

A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[1][5] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like tyrosine, tryptophan, methionine, and cysteine.[6] Common scavengers create stable, soluble products with the carbocations that can be easily washed away during the peptide precipitation and washing steps.[5]

Q3: What are some common scavengers used to protect tyrosine residues?

A3: A variety of scavengers can be used, often in combination, to effectively protect tyrosine and other sensitive residues. Common choices include:

  • Triisopropylsilane (TIS): Primarily used to scavenge trityl cations but is also effective against other carbocations like the t-butyl cation.[2][4]

  • Water (H₂O): Can act as a scavenger, particularly in simpler cleavage cocktails for peptides without highly sensitive residues.[7]

  • Thioanisole: Very effective at scavenging benzyl cations, making it a good choice when cleaving peptides containing Tyr(Bzl).[2]

  • Phenol or p-cresol: These act as scavengers for benzyl cations and can also help to suppress oxidation.[2]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and is also beneficial for protecting cysteine and methionine residues.[2][3]

Q4: How do I choose the right scavenger cocktail for my peptide?

A4: The optimal scavenger cocktail depends on the amino acid composition of your peptide.[1]

  • For peptides without sensitive residues (like Trp, Met, Cys): A simple mixture of TFA/Water/TIS (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1]

  • For peptides containing Tyr(tBu): A cocktail containing TIS and water is mandatory to minimize the formation of 3-tert-butyltyrosine, which can be in the range of 0.5-1.0% without scavengers.[3][4]

  • For peptides containing Tyr(Bzl) or other sensitive residues like Trp, Met, or Cys: More robust cocktails are needed. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v) is a powerful and commonly used mixture.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry (MS) analysis shows a mass increase of +56 Da on tyrosine residues. C-alkylation of tyrosine by a tert-butyl cation, forming 3-tert-butyltyrosine.Increase the concentration of triisopropylsilane (TIS) in the cleavage cocktail. Ensure your cocktail includes scavengers like TIS and water (e.g., TFA/TIS/H₂O at 95:2.5:2.5).[3][4]
MS analysis shows a mass increase of +90 Da on tyrosine residues. C-alkylation of tyrosine by a benzyl cation, forming 3-benzyltyrosine.[2]Incorporate or increase the concentration of thioanisole or p-cresol in your cleavage cocktail.[2] Consider using a more potent cocktail like Reagent K.[2]
Multiple unidentified peaks in the HPLC chromatogram. Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) in addition to tyrosine.Use a broader-spectrum scavenger cocktail that protects a range of amino acids. Reagent K (TFA/phenol/water/thioanisole/EDT) is a good option.[1][2]
Low peptide yield after cleavage. Re-attachment of the cleaved peptide to the resin, which can be facilitated by reactive carbocations.[9]Ensure a sufficient concentration and variety of scavengers are present to quench carbocations before they can react with the peptide or resin.

Quantitative Data on Scavenger Effectiveness

The following table summarizes the expected impact of different scavenger cocktails on the purity of a model peptide containing Tyr(Bzl), based on qualitative descriptions from the literature.

Scavenger Cocktail Composition Expected Purity Notes
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[2]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[2]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with Tyr(tBu)
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[1]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, 2 mL of cocktail is typically sufficient.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.[1][5]

  • Peptide Precipitation: Filter the cleavage solution away from the resin into a new tube. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide. A white precipitate should form.[2][5]

  • Washing and Drying: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][2]

Protocol 2: TFA Cleavage with Reagent K for Peptides with Tyr(Bzl) and other sensitive residues
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare fresh "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[8]

  • Cleavage Reaction: Add Reagent K to the resin (approximately 2 mL per 100 mg of resin) and gently agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation, Washing, and Drying: Follow steps 4 and 5 from Protocol 1.

Visualizations

C_Alkylation_Prevention cluster_cleavage TFA Cleavage cluster_side_reaction Side Reaction cluster_prevention Prevention Peptide-Resin Peptide-Resin Cleavage Cleavage Peptide-Resin->Cleavage TFA TFA TFA->Cleavage Carbocation R+ Cleavage->Carbocation Generates Deprotected_Tyr Deprotected Tyrosine Cleavage->Deprotected_Tyr Generates C_Alkylated_Peptide C-Alkylated Peptide Carbocation->C_Alkylated_Peptide Alkylation Scavenger Scavenger Carbocation->Scavenger Deprotected_Tyr->C_Alkylated_Peptide Trapped_Carbocation Trapped Carbocation Scavenger->Trapped_Carbocation Trapping

Caption: Mechanism of tyrosine C-alkylation and its prevention by scavengers.

Troubleshooting_Workflow Start Start: Crude Peptide Analysis Check_Mass Mass increase on Tyrosine? Start->Check_Mass Mass_56 Mass +56 Da (t-butyl adduct) Check_Mass->Mass_56 Yes Mass_90 Mass +90 Da (benzyl adduct) Check_Mass->Mass_90 Yes No_Alkylation No evidence of C-alkylation Check_Mass->No_Alkylation No Add_TIS Increase/Add TIS in cleavage cocktail Mass_56->Add_TIS Add_Thioanisole Increase/Add Thioanisole or use Reagent K Mass_90->Add_Thioanisole End End No_Alkylation->End Add_TIS->End Add_Thioanisole->End

Caption: Troubleshooting workflow for tyrosine C-alkylation.

References

Side reactions of N-Boc-2,6-Dimethyl-L-tyrosine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2,6-Dimethyl-L-tyrosine, particularly concerning its use in peptide synthesis and the potential for side reactions under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Boc group on N-Boc-2,6-Dimethyl-L-tyrosine?

A1: The tert-butyloxycarbonyl (Boc) group is a protecting group for the α-amino group of the 2,6-Dimethyl-L-tyrosine. It prevents the amine from participating in unwanted reactions during peptide synthesis. The Boc group is designed to be stable under various conditions but readily removable under acidic conditions, typically using trifluoroacetic acid (TFA), to allow for the next step in the synthesis.

Q2: What are the most common acidic conditions for Boc deprotection?

A2: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). A typical concentration range for TFA is 25-50% in DCM, though in some cases, neat TFA is used for more resistant Boc groups. The reaction is usually performed at room temperature.

Q3: What is the main side reaction of concern when deprotecting N-Boc-2,6-Dimethyl-L-tyrosine with acid?

A3: The primary side reaction is the electrophilic aromatic substitution (Friedel-Crafts alkylation) on the electron-rich phenolic ring of the tyrosine derivative. The acidic conditions generate a reactive tert-butyl cation from the cleaved Boc group, which can then alkylate the aromatic ring.

Q4: How does the steric hindrance from the 2,6-dimethyl groups affect potential side reactions?

A4: The two methyl groups at the 2 and 6 positions of the tyrosine ring provide significant steric hindrance. This bulkiness can influence the position of electrophilic attack on the aromatic ring. While the hydroxyl group strongly activates the ortho and para positions, the steric hindrance from the methyl groups may direct the incoming electrophile to the less hindered meta positions (positions 3 and 5), or potentially inhibit ring alkylation to some extent compared to un-substituted tyrosine.

Q5: Are there other potential side reactions to be aware of?

A5: While Friedel-Crafts alkylation is the most prominent, other acid-catalyzed reactions could theoretically occur, though they are less commonly reported for this specific substrate. These could include:

  • Rearrangement reactions: Strong acids can sometimes catalyze rearrangements of the alkyl groups on the aromatic ring, although this is less likely under standard TFA deprotection conditions.

  • Sulfonation: If sulfuric acid is used as the acidic catalyst, sulfonation of the aromatic ring is a possible side reaction.[1]

Troubleshooting Guide

Issue 1: Appearance of an unexpected, more lipophilic impurity in HPLC analysis after TFA deprotection.

  • Possible Cause: This is a strong indicator of Friedel-Crafts alkylation of the tyrosine ring by the tert-butyl cation, resulting in a product with a higher molecular weight and increased lipophilicity.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Confirm the identity of the byproduct by LC-MS. A mass increase of +56 Da compared to the desired deprotected product is characteristic of tert-butylation.

    • Incorporate Scavengers: Add a scavenger to the deprotection cocktail to trap the tert-butyl cations. Effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), or phenol.[2][3][4] These compounds are more nucleophilic or are present in high concentration and will react with the tert-butyl cation, preventing it from reacting with the tyrosine ring.

    • Optimize Reaction Conditions:

      • Time: Use the minimum reaction time necessary for complete Boc deprotection. Monitor the reaction progress by TLC or a rapid LC-MS analysis.

      • Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

Issue 2: Incomplete Boc deprotection.

  • Possible Cause: The steric hindrance around the nitrogen atom might slightly reduce the rate of deprotection compared to less hindered amino acids. Insufficient acid strength or reaction time can lead to incomplete removal of the Boc group.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the deprotection time and monitor for the disappearance of the starting material.

    • Increase TFA Concentration: If using a diluted TFA solution, increasing the concentration (e.g., from 25% to 50% or even neat TFA) can enhance the rate of deprotection.

    • Analytical Confirmation: Use HPLC and MS to confirm the presence of the remaining Boc-protected starting material.

Quantitative Data Summary

Scavenger CocktailTypical Composition (v/v)Expected Reduction in Alkylation ByproductReference
TFA / TIS / H₂O95 : 2.5 : 2.5High
TFA / Phenol / TIS / H₂O88 : 5 : 2 : 5High[5]
TFA / Anisole95 : 5Moderate to High[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of N-Boc-2,6-Dimethyl-L-tyrosine

This protocol is a general procedure for the removal of the N-Boc protecting group under acidic conditions.

Materials:

  • N-Boc-2,6-Dimethyl-L-tyrosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-2,6-Dimethyl-L-tyrosine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting product will be the trifluoroacetate salt of 2,6-Dimethyl-L-tyrosine. Further purification can be done by recrystallization or chromatography if necessary.

Protocol 2: Boc Deprotection with Scavengers to Minimize Ring Alkylation

This protocol is recommended to suppress the Friedel-Crafts alkylation side reaction.

Materials:

  • Same as Protocol 1

  • Triisopropylsilane (TIS) or Phenol

Procedure:

  • Dissolve the N-Boc-2,6-Dimethyl-L-tyrosine in anhydrous DCM in a round-bottom flask.

  • Add the scavenger to the solution. Use approximately 5-10 equivalents of TIS or a 5% (v/v) concentration of phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Follow steps 4-7 from Protocol 1.

Visualizations

Boc_Deprotection_Side_Reaction cluster_main_path Main Deprotection Pathway cluster_side_reaction Side Reaction Pathway Start N-Boc-2,6-Dimethyl-L-tyrosine Deprotected 2,6-Dimethyl-L-tyrosine Start->Deprotected + TFA Boc_cation tert-Butyl Cation Start->Boc_cation + TFA CO2 CO2 Start->CO2 + TFA Alkylated_Product 3-tert-Butyl-2,6-Dimethyl-L-tyrosine (Alkylated Byproduct) Boc_cation->Alkylated_Product Electrophilic Attack

Caption: Potential side reaction during acidic deprotection.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Mass Analyze by LC-MS Start->Check_Mass Mass_Increase Mass +56 Da? Check_Mass->Mass_Increase Alkylation_Confirmed tert-Butylation Confirmed Mass_Increase->Alkylation_Confirmed Yes Other_Side_Reaction Investigate Other Side Reactions Mass_Increase->Other_Side_Reaction No Add_Scavenger Add Scavenger (e.g., TIS, Phenol) Alkylation_Confirmed->Add_Scavenger Optimize_Conditions Optimize Conditions (Time, Temperature) Add_Scavenger->Optimize_Conditions Re-analyze Re-analyze by HPLC/LC-MS Optimize_Conditions->Re-analyze

Caption: Troubleshooting workflow for unexpected byproducts.

References

Technical Support Center: Purification of Peptides with 2',6'-Dimethyl-L-Tyrosine (Dmt)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these hydrophobic and sterically hindered peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 2',6'-dimethyl-L-tyrosine (Dmt) difficult to purify?

A1: Peptides incorporating Dmt present several purification challenges primarily due to the physicochemical properties of this unnatural amino acid:

  • Increased Hydrophobicity: The two methyl groups on the tyrosine ring significantly increase the hydrophobicity of the peptide.[1] This leads to strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution, which can, in turn, cause precipitation of the peptide on the column.

  • Steric Hindrance: The bulky dimethyl groups can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher population of closely related impurities, such as deletion sequences, that are difficult to separate from the target peptide.

  • Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to peptide aggregation.[2] Aggregated peptides can cause peak broadening, poor resolution, and even column clogging during HPLC.[2]

  • Poor Solubility: Dmt-containing peptides often exhibit poor solubility in standard aqueous HPLC mobile phases, making sample preparation and injection challenging.[3][4]

Q2: What is the recommended first step when a Dmt-containing peptide shows poor solubility in the initial HPLC mobile phase?

A2: The recommended first step is to perform a solubility test with a small amount of the peptide.[3][4] For highly hydrophobic peptides like those containing Dmt, initial dissolution in a small volume of a strong organic solvent is often necessary before dilution with the aqueous mobile phase.[3][4]

  • Recommended Solvents: Start with a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][5]

  • Dilution: After initial dissolution, gradually add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[3] It is crucial to observe for any precipitation during dilution.

Q3: My Dmt-peptide is showing significant peak tailing in the chromatogram. What are the likely causes and how can I fix it?

A3: Peak tailing for Dmt-containing peptides is often due to a combination of factors:

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase. Using a well-end-capped column or adding a stronger ion-pairing agent can help mitigate this.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6] Try reducing the injection volume or the sample concentration.

  • Co-elution of Impurities: A closely eluting impurity can manifest as a shoulder or tail on the main peak.[7] Optimizing the gradient or changing the stationary phase selectivity (e.g., from C18 to phenyl-hexyl) can improve resolution.[8]

  • Poor Sample Solubility in Mobile Phase: If the peptide is not fully dissolved in the mobile phase at the point of injection, it can lead to tailing. Ensure the sample is fully solubilized, potentially using a stronger sample solvent than the initial mobile phase, but be mindful of the potential for peak distortion.[9]

Q4: What purity level should I aim for when purifying a Dmt-containing peptide?

A4: The required purity level depends on the intended application of the peptide.

  • Early-stage research and in vitro assays: A purity of >95% is often sufficient.

  • In vivo studies, clinical trials, and use as a pharmaceutical ingredient: A purity of ≥98% is typically required.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Dmt-containing peptides.

Problem 1: The Dmt-containing peptide precipitates upon injection or during the HPLC run.
Possible Cause Recommended Solution
Poor solubility in the initial mobile phase. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[3][5] Perform a small-scale solubility test first.[3]
The concentration of the organic modifier in the mobile phase is too low at the beginning of the gradient. Start the gradient with a higher initial percentage of the organic modifier (e.g., 10-20% acetonitrile).
The peptide is aggregating on the column. Add aggregation-reducing agents to the mobile phase, such as 20-30% isopropanol or n-propanol.[11] Lowering the sample concentration can also help reduce aggregation.
The peptide is "crashing out" of solution as the organic concentration changes. Use a shallower gradient to slow down the change in solvent composition.
Problem 2: Broad, asymmetric, or split peaks are observed in the chromatogram.
Possible Cause Recommended Solution
Peptide aggregation. Dissolve the sample in a solvent known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), before injection. Add organic modifiers like isopropanol to the mobile phase.[11]
Co-elution with closely related impurities (e.g., deletion sequences). Optimize the HPLC gradient by making it shallower to improve separation.[8] Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl) to alter selectivity.[5]
Strong secondary interactions with the stationary phase. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. Consider using a column with a different chemistry or a higher level of end-capping.
Column degradation or contamination. Flush the column with a strong solvent wash. If the problem persists, replace the guard column or the analytical/preparative column.
Problem 3: Low recovery of the purified Dmt-peptide.
Possible Cause Recommended Solution
Irreversible adsorption to the column. The high hydrophobicity of the Dmt-peptide can lead to strong, sometimes irreversible, binding to the C18 stationary phase. Try a less retentive column (C8 or C4).
Precipitation on the column or in the tubing. See solutions for "Problem 1". Ensure the peptide remains soluble throughout the purification process.
Aggregation leading to sample loss. See solutions for "Problem 2". Aggregates may not elute properly or may be filtered out.
Inefficient fraction collection. Broad peaks can make accurate fraction collection difficult. Optimize the chromatography to achieve sharper peaks. Collect smaller fractions and analyze them individually.

Quantitative Data Summary

The following table summarizes representative purification outcomes for hydrophobic peptides, which can be used as a general reference for Dmt-containing peptides. Actual yields and purities will vary depending on the specific peptide sequence, synthesis quality, and purification methodology.

Peptide Type Purification Method Crude Purity (%) Final Purity (%) Overall Yield (%) Reference
Model Hydrophobic PeptideRP-HPLC~45>98~33
Synthetic Peptide 1APreparative RP-HPLC (PLRP-S 100 Å)65.789.385.6[12]
Synthetic Peptide 1BPreparative RP-HPLC (PLRP-S 100 Å)83.497.892.7[12]
Various Synthetic PeptidesRP-SPEVariable>956-70

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC for a Cyclic Dmt-Tic Opioid Peptide

This protocol is adapted from a method used for the purification of cyclic opioid peptides containing the Dmt-Tic pharmacophore.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of DMSO.

    • Dilute the sample with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: Preparative HPLC system with a UV detector.

    • Column: Vydac C18 column (22 mm × 250 mm, 10 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in 80:20 (v/v) acetonitrile/water.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min.

    • Detection: 220 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      5 10
      35 70
      40 100
      45 100
      46 10

      | 55 | 10 |

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95% or >98%).

    • Lyophilize the pooled fractions to obtain the final peptide powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude Crude Lyophilized Dmt-Peptide solubility_test Solubility Test (small aliquot) crude->solubility_test dissolve Dissolve in minimal DMSO/DMF solubility_test->dissolve Select appropriate solvent dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject onto Preparative Column filtrate->inject gradient Gradient Elution inject->gradient detect UV Detection (220 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool Fractions >95% Purity lyophilize Lyophilization pool->lyophilize final_product Purified Dmt-Peptide lyophilize->final_product

Caption: General workflow for the purification of Dmt-containing peptides.

Troubleshooting_Logic cluster_tailing Peak Tailing cluster_broadening Peak Broadening cluster_split Split Peaks start Poor Chromatographic Peak Shape? tailing Is it Peak Tailing? start->tailing Yes broadening Is it Peak Broadening? start->broadening No reduce_load Reduce Sample Load/Concentration tailing->reduce_load Suspect Overload change_column Use End-Capped or Different Phase Column tailing->change_column Suspect Secondary Interactions optimize_mp Optimize Mobile Phase (pH, ion-pairing) tailing->optimize_mp General Tailing add_modifier Add Organic Modifier (Isopropanol) broadening->add_modifier Suspect Aggregation shallower_gradient Use Shallower Gradient broadening->shallower_gradient Poor Resolution check_column Check for Column Degradation broadening->check_column Sudden Onset split Are there Split Peaks? broadening->split No improve_solubility Improve Sample Solubility (use DMSO/DMF) split->improve_solubility Precipitation on Injection change_selectivity Change Column Selectivity (e.g., Phenyl-Hexyl) split->change_selectivity Co-eluting Impurities

Caption: Troubleshooting logic for poor peak shape in Dmt-peptide purification.

References

Technical Support Center: Resolving Solubility Challenges with N-Boc-2,6-Dimethyl-L-tyrosine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Boc-2,6-dimethyl-L-tyrosine in Dimethylformamide (DMF) during your experiments.

Troubleshooting Guide: Enhancing Solubility of N-Boc-2,6-Dimethyl-L-tyrosine in DMF

N-Boc-2,6-dimethyl-L-tyrosine, a sterically hindered amino acid derivative, can present solubility challenges in DMF. These issues often arise from factors such as intermolecular interactions and the purity of both the solute and the solvent. This guide offers a systematic approach to overcoming these challenges.

Initial Assessment

Before attempting advanced solubilization techniques, it is crucial to verify the fundamentals of your experimental setup.

  • Purity of N-Boc-2,6-dimethyl-L-tyrosine: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

  • Quality of DMF: The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can affect solubility and subsequent reactions. Use fresh, high-purity, anhydrous DMF for best results.

  • Accurate Measurements: Double-check all calculations and measurements to ensure the correct concentration is being targeted.

Step-by-Step Troubleshooting Workflow

If initial checks do not resolve the solubility issue, proceed with the following steps. This workflow is designed to systematically identify and solve the problem.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome cluster_3 Further Action start Poor solubility of N-Boc-2,6-dimethyl-L-tyrosine in DMF step1 Step 1: Sonication (5-15 minutes) start->step1 step2 Step 2: Gentle Warming (30-40°C) step1->step2 If not dissolved end Compound Dissolved step1->end Dissolved step3 Step 3: Introduce Co-solvent (e.g., DMSO, NMP) step2->step3 If not dissolved step2->end Dissolved step4 Step 4: 'Magic Mixture' (DCM/DMF/NMP) step3->step4 If not dissolved step3->end Dissolved step4->end Dissolved reassess Reassess Purity and Experimental Conditions step4->reassess If still not dissolved G cluster_0 Compound Properties cluster_1 Solvent Properties cluster_2 Experimental Conditions cluster_3 Outcome A Steric Hindrance (2,6-dimethyl groups) H Solubility A->H - B Boc Protecting Group B->H - C Purity C->H + D DMF Purity D->H + E Solvating Power E->H + F Temperature F->H + G Mechanical Agitation (Stirring, Sonication) G->H +

Minimizing racemization during activation of Boc-Dmt-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of racemization during the activation and coupling of N-Boc-(S)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Dmt-OH). Due to its sterically hindered nature as a constrained analog of phenylalanine, the coupling of Boc-Dmt-OH requires careful optimization to ensure the stereochemical integrity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Dmt-OH and why is it prone to racemization?

A1: Boc-Dmt-OH is an N-terminally protected, non-proteinogenic amino acid. The "Dmt" designation refers to (S)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Its structure, featuring a fused ring system and gem-dimethyl groups adjacent to the chiral center, imparts significant steric hindrance. This bulkiness can slow down the desired coupling reaction, providing a larger window of opportunity for side reactions like racemization to occur.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxylic acid makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone. The incoming amine can then attack this intermediate from either face, resulting in a mixture of D and L enantiomers in the peptide chain.[1][2]

Q3: Which factors have the most significant impact on minimizing racemization for a sterically hindered amino acid like Boc-Dmt-OH?

A3: For sterically hindered amino acids, the key factors to control are:

  • Choice of Coupling Reagent and Additive: Using highly efficient reagents that promote rapid coupling is crucial.

  • Base Selection: The strength and steric bulk of the base used for activation and neutralization are critical.

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.

  • Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling is essential.[1]

Q4: What are the recommended coupling reagents for Boc-Dmt-OH?

A4: For sterically hindered amino acids like Boc-Dmt-OH, potent onium-salt-based reagents are highly recommended over standard carbodiimides like DCC or DIC alone.[3][4]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters that speed up the coupling reaction.[3] HATU is often considered superior for many challenging couplings.[3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with low levels of racemization.[3]

Q5: What is the role of additives like HOBt and OxymaPure®?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This minimizes the concentration of the O-acylisourea which is prone to forming the problematic oxazolone intermediate. OxymaPure® and HOAt are generally considered more effective than HOBt in suppressing racemization.[3]

Troubleshooting Guide: Minimizing Racemization of Boc-Dmt-OH

This guide provides a systematic approach to troubleshoot and minimize racemization when coupling Boc-Dmt-OH.

ObservationPotential CauseRecommended Solution
High levels of diastereomeric impurity detected by HPLC/LC-MS. Inappropriate Coupling Reagent Switch to a more potent onium-salt reagent like HATU or HCTU . If using a carbodiimide like DIC, ensure the use of a racemization-suppressing additive such as OxymaPure® or HOAt .[1][3]
Strong or Sterically Unhindered Base Replace strong bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine . Use the minimum amount of base necessary for the reaction.[1]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can limit racemization.[1]
Prolonged Pre-activation Time Minimize the pre-activation time of the Boc-Dmt-OH with the coupling reagent and base. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
Suboptimal Solvent Choice While DMF is a common solvent, for racemization-sensitive couplings, consider using a less polar solvent or a solvent mixture. Dichloromethane (DCM) or a mixture of DCM/DMF may be beneficial.
Low coupling efficiency leading to extended reaction times. Steric Hindrance of Boc-Dmt-OH Use a highly efficient coupling reagent such as HATU . Consider a double coupling , where the coupling step is repeated with a fresh solution of activated amino acid. For particularly difficult couplings, increasing the reaction time may be necessary, but this should be balanced against the increased risk of racemization.[3][4]

Quantitative Data on Racemization

Table 1: Racemization of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Coupling Reagent/Additive% D-Isomer Formed
DIC/HOAt0.1%
DIC/HOBt0.2%
DIC/OxymaPure®0.1%
DIC/Oxyma-B0.3%

Data adapted from literature and is intended for comparative purposes. This data suggests that for a sulfur-containing amino acid, carbodiimide activation with modern additives results in very low racemization.

Table 2: Racemization in Solution Phase Synthesis of Z-Phg-Pro-NH₂

Coupling Reagent/Additive% D/L Isomer
DIC/HOAt3.3%
DIC/HOBt9.3%
DIC/OxymaPure®1.0%

Data adapted from literature. This model peptide is highly sensitive to racemization and highlights the superior performance of OxymaPure®.

Experimental Protocols

The following are detailed protocols for low-racemization coupling methods suitable for sterically hindered amino acids like Boc-Dmt-OH.

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for difficult couplings where maximum suppression of racemization is critical.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Dmt-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the N-terminal Boc deprotection using standard protocols (e.g., 50% TFA in DCM) and neutralize the resin. Wash the resin thoroughly with DCM and then DMF.

  • Amino Acid and Reagent Preparation:

    • In a reaction vessel, add the solution of Boc-Dmt-OH (3 eq.) in DMF.

    • In a separate vessel, dissolve HATU (2.9 eq.) in DMF.

  • Coupling Reaction:

    • Add the HATU solution to the resin.

    • Add DIPEA or NMM (6 eq.) to the reaction mixture.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For enhanced racemization suppression, perform the reaction at 0 °C for 30 minutes before allowing it to warm to room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive after 2 hours, consider a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is a cost-effective method that provides excellent racemization suppression.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Dmt-OH (3 equivalents)

  • OxymaPure® (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-Dmt-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction (In-situ Activation):

    • Add the solution from step 2 to the resin.

    • Add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours. To minimize racemization, it is recommended to conduct the reaction at 0 °C.

  • Monitoring: Perform a Kaiser test to monitor for completion. If the test remains positive, a second coupling may be required.

  • Washing: Upon completion of the coupling, wash the resin thoroughly with DMF, DCM, and isopropanol.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

racemization_pathway cluster_activation Activation cluster_pathways Competing Pathways cluster_products Products Boc_Dmt Boc-Dmt-OH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Boc_Dmt->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone + Base (fast) Stable_Ester Stable Active Ester (e.g., O-Oxyma ester) Activated_Intermediate->Stable_Ester + Additive (e.g., OxymaPure®) (very fast) Racemized_Product Racemized Product (Boc-L-Dmt-Peptide) Oxazolone->Racemized_Product + Amine Desired_Product Desired Product (Boc-D-Dmt-Peptide) Stable_Ester->Desired_Product + Amine (fast)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

experimental_workflow start Start: Peptide-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Boc Deprotection (TFA/DCM) swell->deprotect wash1 3. Wash & Neutralize deprotect->wash1 coupling 4. Coupling Reaction (Boc-Dmt-OH, Reagents, Base in DMF) wash1->coupling monitor 5. Monitor Reaction (Kaiser Test) coupling->monitor wash2 6. Wash Resin monitor->wash2 Negative recouple Recouple monitor->recouple Positive next_cycle Next Coupling Cycle or Cleavage wash2->next_cycle recouple->coupling

Caption: General workflow for a single coupling cycle in Boc-SPPS.

References

Technical Support Center: Overcoming Slow Coupling Kinetics with N-Boc-2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow coupling kinetics with the sterically hindered amino acid, N-Boc-2,6-Dimethyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing slow or incomplete coupling with N-Boc-2,6-Dimethyl-L-tyrosine?

A1: The slow coupling kinetics of N-Boc-2,6-Dimethyl-L-tyrosine are primarily due to steric hindrance. The two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring physically obstruct the approach of the incoming amine to the activated carboxylic acid, significantly slowing down the rate of amide bond formation. This is a common challenge with sterically hindered amino acids.[1][2][3]

Q2: Are standard coupling reagents like DCC or DIC suitable for N-Boc-2,6-Dimethyl-L-tyrosine?

A2: While standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) are effective for many amino acids, they often prove inefficient for sterically hindered residues like N-Boc-2,6-Dimethyl-L-tyrosine.[3][4][5] More potent coupling reagents are generally required to achieve satisfactory yields and reaction times.

Q3: What are the recommended coupling reagents for overcoming steric hindrance?

A3: For sterically demanding couplings, the use of aminium/uronium or phosphonium-based reagents is highly recommended.[6][7][8][9] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[8] Reagents such as HATU, HBTU, HCTU, and PyBOP are excellent choices.[3][6][7] Oxyma-based reagents like COMU have also shown superior performance compared to HOBt-based reagents.[4]

Q4: Can modifying the reaction conditions improve coupling efficiency?

A4: Yes, several modifications to the reaction protocol can significantly improve coupling outcomes:

  • Double Coupling: If an initial coupling is incomplete, performing a second coupling with a fresh solution of the activated amino acid and coupling reagents can drive the reaction to completion.[3][8]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can also enhance the reaction rate.[8]

  • Microwave-Assisted Synthesis: Microwave energy can help overcome the activation energy barrier and accelerate the coupling of sterically hindered amino acids.[3][10]

  • Solvent Choice: For sequences prone to aggregation, which can be exacerbated by bulky residues, switching from N,N-Dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP) can be beneficial.[3][8]

Q5: What is "acyl fluoride activation" and is it suitable for this amino acid?

A5: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[7][11] Acyl fluorides are small and highly reactive intermediates, minimizing steric clash during the coupling reaction. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ.[4][7]

Troubleshooting Guides

Issue: Incomplete Coupling of N-Boc-2,6-Dimethyl-L-tyrosine

Symptoms:

  • Positive Kaiser test (indicating unreacted primary amines) after the coupling step.

  • Presence of deletion sequences (missing the intended amino acid) in the final product as detected by mass spectrometry.

  • Low overall yield of the desired peptide.

Troubleshooting Workflow:

G start Incomplete Coupling Detected reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) start->reagent double_couple Perform a double coupling reagent->double_couple If incomplete proceed Proceed to next coupling step reagent->proceed If successful increase_conc Increase reagent concentration (2-3 fold) double_couple->increase_conc If still incomplete double_couple->proceed If successful microwave Utilize microwave-assisted coupling increase_conc->microwave Consider for stubborn couplings increase_conc->proceed If successful solvent Switch solvent to NMP microwave->solvent If aggregation is suspected microwave->proceed If successful acyl_fluoride If still unsuccessful, use acyl fluoride activation solvent->acyl_fluoride solvent->proceed If successful cap Cap unreacted amines with acetic anhydride acyl_fluoride->cap As a final resort acyl_fluoride->proceed If successful cap->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExample ReagentsRelative ReactivityKey Advantages
Carbodiimides DCC, DICLow to ModerateCost-effective
Phosphonium Salts PyBOP, PyAOPHighLow racemization, effective for N-methylated amino acids
Aminium/Uronium Salts HBTU, HCTU, HATUHigh to Very HighHighly efficient for difficult couplings
Oxyma-based COMUVery HighSafer alternative to HOBt/HOAt-based reagents, excellent solubility
Fluorinating Agents TFFHVery HighGenerates highly reactive acyl fluorides, ideal for extremely hindered cases

Experimental Protocols

Protocol 1: Standard Coupling of N-Boc-2,6-Dimethyl-L-tyrosine using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-2,6-Dimethyl-L-tyrosine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-4 hours. The reaction time will depend on the specific sequence.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Double Coupling Procedure

  • Follow steps 1-3 of the standard coupling protocol.

  • After the initial coupling time, drain the reaction vessel.

  • Prepare a fresh activation mixture as described in step 2 of the standard protocol.

  • Add the fresh activation mixture to the resin and continue to agitate for an additional 1-2 hours.

  • Perform a Kaiser test to confirm completion.

  • Wash the resin thoroughly with DMF.

Protocol 3: Capping of Unreacted Amines

If coupling remains incomplete after troubleshooting, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides.

  • Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and a base like pyridine or DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature. This will acetylate any unreacted primary amines.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF.

Signaling Pathways and Workflows

G cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Boc-2,6-Dimethyl-L-tyrosine (Carboxylic Acid) ActivatedEster Highly Reactive Activated Ester AminoAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ResinPeptide Resin-Bound Peptide (Free N-terminus) ActivatedEster->ResinPeptide Nucleophilic Attack PeptideBond New Peptide Bond Formation ResinPeptide->PeptideBond

Caption: General workflow for the activation and coupling of an amino acid.

References

Navigating Byproduct Identification in Peptide Synthesis: A Technical Guide for Mass Spectrometry Users

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying byproducts in peptide synthesis, with a specific focus on challenges encountered when using Dimethyltyrosine (Dmt) residues, by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in Fmoc solid-phase peptide synthesis (SPPS)?

A1: During Fmoc-SPPS, several side reactions can lead to the formation of impurities. These byproducts can complicate purification and affect the final yield and purity of your target peptide. Common byproducts include:

  • Deletion Sequences: Resulting from incomplete coupling reactions, where an amino acid is missing from the desired sequence.

  • Insertion Sequences: Caused by the double insertion of an amino acid.

  • Oxidation: Particularly common for methionine residues, resulting in a +16 Da mass shift.

  • Deamidation: Affecting asparagine and glutamine residues, leading to a +1 Da mass shift.

  • Aspartimide Formation: A common side reaction with aspartic acid, especially in sequences like Asp-Gly, which can lead to a mixture of α- and β-peptides.[1][2][3]

  • Incomplete Deprotection: Residual side-chain protecting groups (e.g., tBu, Trt) can remain on the peptide after cleavage, leading to significant mass additions.[4][5]

  • Racemization: Loss of stereochemical integrity at the α-carbon.[6]

  • Diketopiperazine Formation: Occurs at the dipeptide stage, leading to cleavage from the resin.[7][8]

Q2: How can mass spectrometry help in identifying these byproducts?

A2: Mass spectrometry (MS) is a powerful analytical technique for identifying synthesis byproducts by providing precise mass information.[9] High-resolution mass spectrometry (HRMS) is particularly effective as it can detect small mass differences between the target peptide and impurities.[10] By comparing the experimental mass-to-charge ratio (m/z) with the theoretical m/z of the expected peptide, you can infer the nature of the modification. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of the modification.[11][12]

Q3: What does "Dmt" refer to in the context of peptide synthesis?

A3: In peptide synthesis, "Dmt" most commonly refers to 2',6'-dimethyl-L-tyrosine , an unnatural amino acid. It is often incorporated into opioid peptides to increase their potency and receptor affinity.[13] Less commonly, in specialized applications, "DMT" can refer to the 4,4'-dimethoxytrityl protecting group, typically used for the 5'-hydroxyl group in oligonucleotide synthesis, but also for N-terminal protection in solution-phase peptide synthesis.[14]

Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry

This guide will help you troubleshoot common issues and identify byproducts when analyzing your synthetic peptides by mass spectrometry.

Issue 1: An unexpected peak with a lower mass than the target peptide is observed.

Possible Cause 1: Deletion Sequence

  • Identification: The mass difference between the observed peak and the target peptide will correspond to the mass of one or more amino acid residues.

  • Troubleshooting Steps:

    • Calculate the mass difference between your expected product and the impurity.

    • Compare this mass difference to the masses of the amino acids in your sequence.

    • Confirm the deletion and its location using MS/MS fragmentation analysis.

Possible Cause 2: β-Elimination

  • Identification: A mass loss of 18 Da (water) can indicate β-elimination, particularly for serine residues.[6]

  • Troubleshooting Steps:

    • Check your MS data for a peak with a mass of [M-18]+.

    • If your peptide contains serine, this is a likely byproduct.

Issue 2: An unexpected peak with a higher mass than the target peptide is observed.

Possible Cause 1: Incomplete Deprotection of Dmt or other residues

  • Identification: If you are using protected 2',6'-dimethyl-L-tyrosine or other protected amino acids, a significant mass addition corresponding to the protecting group may be observed. Common protecting groups include Boc (t-butyloxycarbonyl) or other specialized groups.

  • Troubleshooting Steps:

    • Calculate the mass difference.

    • Compare this difference to the masses of the protecting groups used in your synthesis.

    • Optimize your cleavage and deprotection protocol to ensure complete removal.

Possible Cause 2: Oxidation

  • Identification: A mass increase of +16 Da per oxidation event is characteristic of methionine or tryptophan oxidation.[8]

  • Troubleshooting Steps:

    • Look for peaks at [M+16]+, [M+32]+, etc.

    • Use MS/MS to confirm the site of oxidation.

Possible Cause 3: Dimerization

  • Identification: A peak at approximately double the mass of the expected peptide could indicate the formation of a dimer, especially if your peptide contains cysteine residues that can form disulfide bonds.

  • Troubleshooting Steps:

    • Analyze the sample under reducing conditions to see if the dimer peak disappears.

Issue 3: A peak with the same mass as the target peptide, but a different retention time in LC-MS is observed.

Possible Cause 1: Racemization or Isomerization

  • Identification: Diastereomers, formed through racemization, can often be separated by reverse-phase HPLC.[6] Aspartimide formation can also lead to the formation of isobaric β-peptides.[3]

  • Troubleshooting Steps:

    • Carefully analyze your HPLC chromatogram for closely eluting peaks with the same mass.

    • MS/MS fragmentation patterns may differ between isomers.

Quantitative Data Summary

The following table summarizes the expected mass shifts for common byproducts in peptide synthesis. This can be used as a quick reference when analyzing your mass spectrometry data.

Byproduct/ModificationMass Change (Da)Common Amino Acids Affected
Deletion - Mass of the deleted amino acidAll
Insertion + Mass of the inserted amino acidAll
Oxidation +16 per oxygen atomMet, Trp, Cys
Deamidation +1Asn, Gln
Aspartimide Formation -18 (initially), can lead to +18 upon hydrolysisAsp
Incomplete tBu removal +56Asp, Glu, Ser, Thr, Tyr
Incomplete Trt removal +242Asn, Gln, His
Diketopiperazine Cleavage of the first two amino acids from the resinPro, Gly at N-terminus
β-Elimination -18 (loss of H₂O)Ser
Acetylation +42N-terminus
Formylation +28N-terminus

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

  • Cleavage and Deprotection: Cleave the peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

  • Drying: Dry the peptide pellet under vacuum.

  • Dissolution: Dissolve the crude peptide in a suitable solvent for LC-MS analysis, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: General LC-MS Method for Peptide Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for peptide separations.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min for analytical scale.

  • MS System: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Scan Range: A wide scan range (e.g., m/z 200-2000) is used to detect the peptide and potential byproducts in various charge states.

  • Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the detected species and compare it to the theoretical mass of the target peptide.

Workflow for Byproduct Identification

The following diagram illustrates a typical workflow for identifying byproducts in peptide synthesis using mass spectrometry.

Byproduct_Identification_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage LCMS LC-MS Analysis Cleavage->LCMS Data_Processing Data Processing & Deconvolution LCMS->Data_Processing Mass_Match Compare Experimental vs. Theoretical Mass Data_Processing->Mass_Match MSMS MS/MS Fragmentation Analysis Mass_Match->MSMS If mass mismatch Byproduct_ID Identify Byproduct & Modification Site Mass_Match->Byproduct_ID MSMS->Byproduct_ID Optimize_Synthesis Optimize Synthesis Protocol Byproduct_ID->Optimize_Synthesis

Caption: Workflow for identifying byproducts in peptide synthesis.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: N-Boc-2,6-Dimethyl-L-tyrosine vs. N-Fmoc-2,6-Dimethyl-L-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy for sterically hindered amino acids is a critical decision that significantly impacts synthesis efficiency, peptide purity, and overall yield. This guide provides a comprehensive comparison of two commonly employed derivatives of the bulky non-canonical amino acid 2,6-dimethyl-L-tyrosine (Dmt): N-Boc-2,6-Dimethyl-L-tyrosine and N-Fmoc-2,6-Dimethyl-L-tyrosine.

The incorporation of sterically hindered amino acids like Dmt presents a formidable challenge in SPPS. The bulky nature of the dimethylated phenyl ring can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences. The selection of the temporary Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), dictates the entire synthetic strategy, including deprotection conditions, choice of side-chain protecting groups, and final cleavage from the resin.

At a Glance: Key Differences in Protective Group Strategies

The core distinction between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, most commonly piperidine. This fundamental difference has significant downstream consequences for the synthesis of peptides containing 2,6-dimethyl-L-tyrosine.

FeatureN-Boc-2,6-Dimethyl-L-tyrosineN-Fmoc-2,6-Dimethyl-L-tyrosine
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid - TFA)Basic (e.g., 20% Piperidine in DMF)
Side-Chain Protection Typically Benzyl-based (e.g., Bzl)Typically tert-Butyl-based (e.g., tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Graduated acid labilityFully orthogonal

Performance Comparison: A Data-Driven Analysis

While direct comparative studies detailing the coupling efficiency, yield, and purity of peptides synthesized with N-Boc-Dmt versus N-Fmoc-Dmt are not extensively documented in publicly available literature, we can infer performance based on the general principles of each strategy and data from studies involving other sterically hindered amino acids.

Coupling Efficiency:

The steric hindrance posed by the 2,6-dimethylphenyl group of Dmt makes efficient coupling a primary concern for both strategies. To overcome this, more potent activating reagents and longer coupling times are often necessary.

  • N-Boc-Dmt: The repeated acidic deprotection steps in Boc-SPPS can lead to protonation of the growing peptide chain, which may help to reduce aggregation and improve solvation, potentially favoring the coupling of subsequent hindered amino acids.

  • N-Fmoc-Dmt: In Fmoc-SPPS, the neutral conditions of the peptide-resin after deprotection and neutralization can sometimes lead to peptide aggregation, which can be particularly problematic for sequences containing multiple hydrophobic or bulky residues. However, the use of advanced coupling reagents like HATU or HCTU in conjunction with a suitable base like DIPEA can significantly improve coupling efficiency.

Potential Side Reactions:

  • N-Boc-Dmt: The primary concern during Boc-SPPS is acid-catalyzed side reactions. The strong acid used for final cleavage (HF) requires specialized equipment and careful handling. Incomplete cleavage can also be an issue.

  • N-Fmoc-Dmt: The base-labile nature of the Fmoc group can lead to side reactions such as aspartimide formation if an aspartic acid residue is present in the sequence.[1][2] Additionally, diketopiperazine formation can occur at the dipeptide stage.[2] For Dmt itself, the primary challenge remains incomplete coupling due to steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these challenging amino acids. Below are generalized protocols for the coupling of N-Boc-Dmt and N-Fmoc-Dmt in manual SPPS.

Experimental Protocol: Coupling of N-Boc-2,6-Dimethyl-L-tyrosine

This protocol assumes a standard Boc-SPPS workflow on a Merrifield or similar resin.

1. Resin Preparation:

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.
  • Perform Nα-Boc deprotection using 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM.
  • Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
  • Wash the resin with DCM and then with dimethylformamide (DMF).

2. Coupling Reaction:

  • Dissolve N-Boc-2,6-Dimethyl-L-tyrosine (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Add DIEA (4-6 equivalents) to initiate coupling.
  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.

3. Washing:

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Experimental Protocol: Coupling of N-Fmoc-2,6-Dimethyl-L-tyrosine

This protocol outlines the coupling of N-Fmoc-Dmt using a standard Fmoc/tBu strategy on a Rink Amide or similar resin.

1. Resin Preparation:

  • Swell the resin in DMF for 30-60 minutes.
  • Perform Nα-Fmoc deprotection using 20% piperidine in DMF for 10-20 minutes.
  • Wash the resin thoroughly with DMF.

2. Coupling Reaction:

  • In a separate vessel, dissolve N-Fmoc-2,6-Dimethyl-L-tyrosine (3-5 equivalents), a highly efficient coupling reagent such as HATU or HCTU (3-5 equivalents), and an additive like HOAt or HOBt (3-5 equivalents) in DMF.
  • Add a non-nucleophilic base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be required.[3]
  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

3. Washing:

  • Wash the resin extensively with DMF to remove all soluble reagents.

Visualization of SPPS Strategies and Key Molecules

To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and chemical structures.

SPPS_Workflow cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Resin Boc-AA-Resin Boc_Deprotection Deprotection (TFA in DCM) Boc_Resin->Boc_Deprotection Boc_Neutralization Neutralization (DIEA in DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Boc-Dmt, HBTU, DIEA) Boc_Neutralization->Boc_Coupling Boc_Coupling->Boc_Resin Next Cycle Fmoc_Resin Fmoc-AA-Resin Fmoc_Deprotection Deprotection (Piperidine in DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-Dmt, HATU, DIEA) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Resin Next Cycle

A comparison of the cyclical workflows for Boc and Fmoc SPPS.

Chemical_Structures Boc_Dmt N-Boc-2,6-Dimethyl-L-tyrosine Fmoc_Dmt N-Fmoc-2,6-Dimethyl-L-tyrosine

Chemical structures of the two protected amino acid derivatives.

Deprotection_Comparison cluster_boc_deprotection Boc Deprotection cluster_fmoc_deprotection Fmoc Deprotection Boc_Protected Boc-N-Peptide-Resin TFA TFA Boc_Protected->TFA Boc_Deprotected H₂N⁺-Peptide-Resin (TFA Salt) TFA->Boc_Deprotected Fmoc_Protected Fmoc-N-Peptide-Resin Piperidine Piperidine Fmoc_Protected->Piperidine Fmoc_Deprotected H₂N-Peptide-Resin Piperidine->Fmoc_Deprotected

A schematic comparing the deprotection steps in Boc and Fmoc SPPS.

Conclusion and Recommendations

The choice between N-Boc-2,6-Dimethyl-L-tyrosine and N-Fmoc-2,6-Dimethyl-L-tyrosine for SPPS is not straightforward and depends heavily on the specific peptide sequence, the available laboratory equipment, and the expertise of the researcher.

  • N-Fmoc-2,6-Dimethyl-L-tyrosine is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a fully orthogonal protection strategy. This often translates to higher purity of the crude peptide. However, the potential for aggregation in certain sequences and the need for highly efficient (and often more expensive) coupling reagents to overcome steric hindrance are important considerations.

  • N-Boc-2,6-Dimethyl-L-tyrosine remains a robust option, particularly for sequences prone to aggregation, as the acidic deprotection steps can help maintain good solvation of the peptide-resin. The primary drawback is the requirement for strong, hazardous acids like HF for the final cleavage, which necessitates specialized equipment and safety protocols.

For the synthesis of peptides containing the sterically demanding 2,6-dimethyl-L-tyrosine, careful optimization of coupling conditions is paramount regardless of the chosen strategy. Double coupling, extended reaction times, and the use of high-potency activating agents are often required to achieve satisfactory results. Ultimately, a pilot synthesis on a small scale is recommended to determine the optimal conditions for a specific target peptide.

References

A Comparative Analysis of Dmt and Dft in Opioid Peptides: Enhancing Bioactivity and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of amino acids in opioid peptides is a critical avenue for optimizing therapeutic potential. This guide provides a detailed comparison of two such modifications: the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) versus 3',5'-difluoro-L-tyrosine (Dft). By examining their respective impacts on bioactivity, receptor affinity, and functional outcomes, this document serves as a comprehensive resource for informed decision-making in peptide-based drug design.

The substitution of the N-terminal tyrosine residue in opioid peptides with synthetic analogues like Dmt and Dft has emerged as a powerful strategy to enhance pharmacological properties. These modifications can profoundly influence receptor binding, potency, and selectivity, ultimately shaping the therapeutic profile of the resulting peptide. This guide synthesizes available experimental data to provide a clear comparison of Dmt and Dft in the context of opioid peptide bioactivity.

Quantitative Comparison of Bioactivity

The introduction of Dmt or Dft in place of Tyrosine at the first position of opioid peptides leads to significant and varied changes in their pharmacological profiles. The following tables summarize the quantitative data from receptor binding assays and in vitro functional assays, offering a direct comparison of their effects on mu (µ) and delta (δ) opioid receptor interactions.

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of Dmt- and Dft-Modified Peptides Compared to Tyrosine

Peptide/Pseudopeptide Lead CompoundModification at Position 1δ-Receptor Affinity (Ki, nM)µ-Receptor Affinity (Ki, nM)δ-Selectivity (Ki µ/Ki δ)
Highly Selective δ Agonist (1) Dmt0.12>10000>83333
Dft0.15>10000>66667
Tyr0.13>10000>76923
Less Selective δ Agonist (4) Dmt0.81519
Dft2525010
Tyr2330013
Deltorphin B (9) Dmt0.181.26.7
Dft0.201575
Tyr0.222091
Non-selective Antagonist (10) Dmt1.81.50.83
Dft>1000>1000-
Tyr>1000>1000-
Selective δ Antagonist (13) Dmt0.081201500
Dft>1000>1000-
Tyr>1000>1000-
Selective δ Inverse Agonist (16) Dmt0.158005333
Dft>1000>1000-
Tyr>1000>1000-

Data synthesized from a study evaluating the interchange of Dmt, Dft, and Tyr in various opioid lead compounds.[1]

Table 2: In Vitro Functional Bioactivity of Dmt- and Dft-Modified Peptides

Peptide/Pseudopeptide Lead CompoundModification at Position 1Mouse Vas Deferens (MVD) Assay (δ-receptor)
IC50 (nM) or pA2
Highly Selective δ Agonist (1) Dmt0.12 (IC50)
Dft8.95 (pA2)
Tyr8.85 (pA2)
Less Selective δ Agonist (4) Dmt1.5 (IC50)
Dft20 (IC50)
Tyr18 (IC50)
Deltorphin B (9) Dmt0.25 (IC50)
Dft0.30 (IC50)
Tyr0.35 (IC50)

Data from the same comparative study, highlighting the functional consequences of these modifications.[1]

Key Observations from Comparative Data

The data reveals that the substitution of Dmt or Dft for Tyrosine can lead to dramatic shifts in bioactivity, and the effect is highly dependent on the parent peptide's structure.[1]

  • Dmt's Potency Enhancement: In several instances, particularly in agonist peptides, the incorporation of Dmt leads to a significant increase in both binding affinity and functional potency, often by orders of magnitude.[2][3] For example, in the less selective δ agonist (4), Dmt substitution results in a nearly 30-fold increase in δ receptor affinity compared to Dft or Tyr.[1]

  • Dft and Tyr Similarity: Generally, peptides modified with Dft exhibit a pharmacological profile more similar to their Tyrosine-containing counterparts.[1] This is observed in both the highly selective δ agonist (1) and the less selective δ agonist (4), where the binding affinities and functional activities of Dft and Tyr analogs are comparable.[1]

  • Context-Dependent Effects: The impact of Dmt is not universally enhancing. In the case of the highly selective δ agonist (1), replacing Dmt with Dft or Tyr converts the molecule from a potent agonist to a potent antagonist.[1] This highlights the nuanced role of the 2',6'-dimethyl substitution in dictating the functional outcome at the receptor.

  • Selectivity Modulation: Dmt can also influence receptor selectivity. In Deltorphin B, the introduction of Dmt leads to a notable increase in µ-receptor affinity and functional bioactivity compared to Dft or Tyr, thereby reducing its δ-selectivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Dmt and Dft bioactivity.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of Dmt- and Dft-containing peptides to displace a radiolabeled ligand from µ and δ opioid receptors.

Materials:

  • Membrane preparations from cells expressing either human µ-opioid receptors (hMOP) or human δ-opioid receptors (hDOP).

  • Radioligands: [³H]DAMGO for µ-receptors and [³H]DPDPE or [³H]Naltrindole for δ-receptors.

  • Test peptides (Dmt- and Dft-modified and parent peptides).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays: Mouse Vas Deferens (MVD) and Guinea Pig Ileum (GPI)

These isolated tissue assays are used to assess the functional potency and efficacy of opioid peptides as agonists or antagonists. The MVD is rich in δ-opioid receptors, while the GPI primarily expresses µ-opioid receptors.

Objective: To measure the ability of Dmt- and Dft-containing peptides to inhibit electrically induced contractions in the MVD and GPI, indicating δ- and µ-receptor agonism, respectively. For antagonists, the ability to reverse the inhibitory effect of a known agonist is measured.

Materials:

  • Male mice (for MVD) or guinea pigs (for GPI).

  • Organ bath setup with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Electrodes for electrical field stimulation.

  • Isotonic transducers to measure tissue contractions.

  • Data acquisition system.

  • Test peptides and reference agonists/antagonists.

Procedure:

  • The vas deferens or a segment of the ileum is dissected and mounted in the organ bath.

  • The tissue is subjected to electrical field stimulation to induce regular contractions.

  • Cumulative concentrations of the test peptide are added to the organ bath, and the resulting inhibition of contractions is recorded.

  • The IC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect) is determined from the concentration-response curve.

  • For antagonists, a fixed concentration of a known agonist is added to the bath, and then increasing concentrations of the antagonist are added to determine its ability to reverse the agonist-induced inhibition. The pA2 value, a measure of antagonist potency, is then calculated.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the opioid receptor signaling pathway, a typical experimental workflow for bioactivity assessment, and the logical relationship between amino acid modification and the resulting pharmacological profile.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein G Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates Opioid_Agonist Opioid Peptide (e.g., Dmt/Dft-modified) Opioid_Agonist->Opioid_Receptor Binds to cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Analgesia Analgesia & Other Physiological Effects K_Channel->Analgesia Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Caption: Opioid Receptor Signaling Pathway

G Experimental Workflow for Bioactivity Assessment Peptide_Synthesis Peptide Synthesis (Dmt/Dft incorporation) Receptor_Binding_Assay Radioligand Binding Assay Peptide_Synthesis->Receptor_Binding_Assay In_Vitro_Functional_Assay In Vitro Functional Assay (MVD/GPI) Peptide_Synthesis->In_Vitro_Functional_Assay Data_Analysis Data Analysis (Ki, IC50, pA2, ED50) Receptor_Binding_Assay->Data_Analysis In_Vivo_Studies In Vivo Analgesia Studies (e.g., Hot Plate, Tail Flick) In_Vitro_Functional_Assay->In_Vivo_Studies In_Vitro_Functional_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis SAR_Conclusion Structure-Activity Relationship (SAR) Conclusion Data_Analysis->SAR_Conclusion

Caption: Bioactivity Assessment Workflow

G Influence of Dmt/Dft Modification on Bioactivity cluster_modification Amino Acid Modification Dmt Dmt (2',6'-dimethyl-L-tyrosine) Conformational_Constraint Altered Side Chain Conformation & Lipophilicity Dmt->Conformational_Constraint Dft Dft (3',5'-difluoro-L-tyrosine) Dft->Conformational_Constraint Receptor_Interaction Modified Interaction with Opioid Receptor Binding Pocket Conformational_Constraint->Receptor_Interaction Pharmacokinetic_Properties Altered Pharmacokinetic Properties Conformational_Constraint->Pharmacokinetic_Properties Potency Changes in Potency (Agonist/Antagonist) Receptor_Interaction->Potency Selectivity Changes in Receptor Selectivity (μ vs. δ) Receptor_Interaction->Selectivity Therapeutic_Profile Modified Therapeutic Profile Potency->Therapeutic_Profile Selectivity->Therapeutic_Profile Pharmacokinetic_Properties->Therapeutic_Profile

Caption: Dmt/Dft Modification Effects

References

Dmt vs. L-Tyrosine in Peptides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between incorporating 2',6'-dimethyl-L-tyrosine (Dmt) versus the natural L-Tyrosine in peptides is critical for designing potent and selective therapeutics. This guide provides an objective comparison of their impact on peptide activity, supported by experimental data, detailed protocols, and visual representations of key biological processes.

The substitution of L-Tyrosine (Tyr) with the synthetic amino acid Dmt has become a widely adopted strategy in peptide drug design, particularly in the field of opioid research.[1][2] This modification, characterized by the presence of two methyl groups on the phenolic ring of tyrosine, can profoundly alter a peptide's pharmacological profile, influencing its receptor binding affinity, selectivity, and functional activity.[3][4][5] Generally, the incorporation of Dmt enhances receptor affinity and biological potency compared to the corresponding L-Tyrosine-containing peptides.[3][4]

Impact on Receptor Binding and Functional Activity: A Data-Driven Comparison

The substitution of L-Tyrosine with Dmt can lead to significant changes in a peptide's interaction with its target receptor. These alterations are often context-dependent, varying with the peptide sequence and the receptor subtype.[1][6] Below are tables summarizing the quantitative data from studies on various opioid peptide analogs, illustrating the structure-activity relationship (SAR) of Dmt versus L-Tyrosine.

Deltorphin Analogs

Deltorphins are potent and selective agonists for the delta-opioid receptor. The substitution of the N-terminal L-Tyrosine with Dmt in deltorphin B resulted in a remarkable shift in receptor selectivity, yielding a peptide with high affinity for both mu- and delta-opioid receptors.[7][8]

Peptideδ-Opioid Receptor Binding (Ki, nM)µ-Opioid Receptor Binding (Ki, nM)δ-Selectivity (Ki µ/Ki δ)Reference
H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 (Deltorphin B)0.33102309[1]
H-Dmt-D-Ala-Phe-Glu-Val-Val-Gly-NH2 ([Dmt¹]Deltorphin B)0.280.451.6[1][7]

Table 1: Comparison of Receptor Binding Affinities of Deltorphin B and its Dmt¹ Analog.

Dermorphin Analogs

Dermorphin is a potent mu-opioid receptor agonist. The incorporation of Dmt in a dermorphin analog, [Dmt¹]DALDA, resulted in a significant increase in potency compared to morphine.[9]

PeptideAnalgesic Potency (vs. Morphine)Receptor SelectivityReference
Morphine1xµ-opioid agonist[9]
[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂)~5000x (supraspinal)Highly selective µ-opioid agonist[9]

Table 2: Comparison of Analgesic Potency of [Dmt¹]DALDA and Morphine.

Dmt-Tic Pharmacophore Peptides

The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a key motif in many delta-opioid receptor ligands.[5][10] Interestingly, subtle changes in the peptide sequence C-terminal to this pharmacophore can switch the activity from potent agonism to antagonism.[1][6]

Peptideδ-Opioid Receptor Functional Activity (MVD, IC₅₀/pA₂)Receptor ProfileReference
H-Dmt-Tic-Asp-BidIC₅₀ = 0.12 nMPotent and selective δ-agonist[1][6]
H-Tyr-Tic-Asp-BidpA₂ = 8.85Potent and selective δ-antagonist[1][6]

Table 3: Functional Activity Switch in Dmt-Tic Pharmacophore Peptides with Tyr/Dmt Substitution.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Dmt- and L-Tyrosine-containing peptides for opioid receptors.

Materials:

  • Cell membranes expressing the target opioid receptor (e.g., CHO-K1 cells stably expressing human µ- or δ-opioid receptors).

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

  • Test peptides (Dmt- and L-Tyrosine-containing analogs).

  • Non-specific binding control (e.g., naloxone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test peptides.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, unlabeled test peptide, or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

In Vitro Functional Bioassays: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD)

These isolated tissue assays are used to assess the functional activity (agonist or antagonist) of opioid peptides. The GPI assay is primarily used for µ-opioid receptor activity, while the MVD assay is used for δ-opioid receptor activity.[12]

Objective: To determine the potency (IC₅₀ for agonists) and efficacy of Dmt- and L-Tyrosine-containing peptides.

Procedure:

  • Isolate the guinea pig ileum or mouse vas deferens tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Electrically stimulate the tissue to induce contractions.

  • Add cumulative concentrations of the test peptide to the organ bath and record the inhibition of the electrically induced contractions.

  • For antagonists, pre-incubate the tissue with the antagonist before adding a known agonist and measure the shift in the agonist's concentration-response curve.

  • Construct concentration-response curves and determine the IC₅₀ (for agonists) or pA₂ (for antagonists) values.

cAMP Functional Assay for Gαi-Coupled Receptors

Opioid receptors are Gαi-coupled GPCRs, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14]

Objective: To measure the effect of Dmt- and L-Tyrosine-containing peptides on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., HEK293 cells).

  • Test peptides.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, GloSensor™).[15][16]

Procedure:

  • Seed the cells in a multi-well plate and incubate overnight.

  • Pre-treat the cells with the test peptides at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the cAMP assay kit.

  • For agonists, a decrease in forskolin-stimulated cAMP levels will be observed.

  • For antagonists, the ability of the peptide to block the agonist-induced decrease in cAMP will be measured.

  • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gαi/oβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts peptide Dmt/Tyr-Peptide (Ligand) peptide->receptor Binds atp ATP atp->ac response Cellular Response camp->response Leads to Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed cells expressing opioid receptor peptide_prep 2. Prepare serial dilutions of Dmt/Tyr peptides pretreatment 3. Pre-treat cells with peptides peptide_prep->pretreatment stimulation 4. Stimulate with Forskolin pretreatment->stimulation lysis 5. Lyse cells stimulation->lysis measurement 6. Measure cAMP levels lysis->measurement calculation 7. Calculate EC₅₀/IC₅₀ measurement->calculation

References

A Comparative Guide to the Pharmacological Profile of Peptides with Dmt in Position 1

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in opioid peptides has emerged as a pivotal strategy in medicinal chemistry for enhancing pharmacological activity. This modification significantly influences receptor binding affinity, functional potency, and in vivo efficacy. This guide provides a comparative analysis of the pharmacological profiles of prominent peptides featuring Dmt in position 1, supported by experimental data and detailed methodologies.

Enhanced Receptor Affinity and Agonist Potency

Incorporating Dmt at position 1 of opioid peptides generally leads to a marked increase in affinity and potency, particularly for the mu-opioid receptor (MOR). The dimethyl groups on the tyrosine ring are thought to restrict the conformational flexibility of the peptide, favoring a bioactive conformation for receptor interaction.[1][2] This structural constraint is a driving force for the high potency and agonist activity observed in these analogues.[3][4]

Case Study: [Dmt¹]DALDA

A prime example is [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), a dermorphin-derived tetrapeptide.[1][5] The replacement of Tyr¹ with Dmt¹ in the parent peptide DALDA results in a dramatic enhancement of its pharmacological properties.

  • Receptor Binding: [Dmt¹]DALDA exhibits a 27-fold increase in binding affinity for the human MOR compared to DALDA.[3] It also demonstrates high affinity for the rat MOR and high selectivity over delta (δ) and kappa (κ) opioid receptors.[1][3]

  • Functional Activity: In functional assays, [Dmt¹]DALDA is a full and highly potent MOR agonist. It shows a staggering 292-fold increase in agonist potency over DALDA in inducing G-protein activation.[3][4] In the classic guinea-pig ileum (GPI) bioassay, it is 180 times more potent than DALDA.[3][4]

  • In Vivo Efficacy: When administered systemically, [Dmt¹]DALDA is over 200-fold more potent as an analgesic than morphine in the mouse radiant heat tail-flick assay.[5] Unlike DALDA, [Dmt¹]DALDA can cross the blood-brain barrier to produce systemic analgesia.[3]

Other Dmt¹-Containing Peptides

The enhancing effect of Dmt¹ is not limited to the DALDA scaffold.

  • [L-Dmt¹]Enkephalin: This analogue shows a 356-fold increase in binding affinity at the µ-receptor and a 46-fold increase at the δ-receptor compared to Leu-enkephalin.[6] Its activity is also dramatically increased in both GPI (187-fold) and mouse vas deferens (MVD) (131-fold) assays.[6]

  • [L-Dmt¹]YRFB: Similarly, this peptide exhibits a 69-fold increase in µ-receptor binding and a 341-fold increase in δ-receptor binding compared to its Tyr¹ parent.[6]

  • Dmt-Tic Pharmacophore: The introduction of Dmt in conjunction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has led to the development of potent δ-opioid receptor antagonists.[7]

While Dmt¹ substitution generally enhances affinity for multiple opioid receptor subtypes, the magnitude of this enhancement can vary, sometimes leading to reduced receptor selectivity compared to the parent peptide.[2][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of selected Dmt¹-containing peptides and their comparators.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

PeptideMu (μ)Delta (δ)Kappa (κ)μ/δ/κ Selectivity RatioSource
[Dmt¹]DALDA 0.051210022001 / 41176 / 43137[3]
DALDA 1.39>10000>10000-[3]
DAMGO 0.28190088001 / 6786 / 31429[3]
[Dmt¹]DALDA (rat brain) 0.143210022.31 / 14700 / 156[1]
[L-Dmt¹]Enkephalin 0.212.1--[6]
Leu-Enkephalin 74.596.0--[6]
[L-Dmt¹]YRFB 0.202.3--[6]
YRFB 13.8785--[6]

Kᵢ values represent the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: Functional Agonist Potency (EC₅₀/IC₅₀, nM)

PeptideAssayPotency (nM)EfficacySource
[Dmt¹]DALDA [³⁵S]GTPγS Binding0.07Full Agonist[3]
DALDA [³⁵S]GTPγS Binding20.46Full Agonist[3]
DAMGO [³⁵S]GTPγS Binding2.45Full Agonist[3]
[L-Dmt¹]Enkephalin Guinea Pig Ileum (GPI)0.28-[6]
Leu-Enkephalin Guinea Pig Ileum (GPI)52.4-[6]
[L-Dmt¹]Enkephalin Mouse Vas Deferens (MVD)0.61-[6]
Leu-Enkephalin Mouse Vas Deferens (MVD)80.1-[6]
[L-Dmt¹]YRFB Guinea Pig Ileum (GPI)0.13-[6]
YRFB Guinea Pig Ileum (GPI)5.95-[6]
[L-Dmt¹]YRFB Mouse Vas Deferens (MVD)1.7-[6]
YRFB Mouse Vas Deferens (MVD)301-[6]

EC₅₀/IC₅₀ values represent the concentration required to elicit 50% of the maximal response, with lower values indicating higher potency.

Signaling Pathways and Experimental Visualizations

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by a Dmt¹-containing peptide agonist initiates a signaling cascade primarily through the inhibitory G-protein (Gᵢ/Gₒ).[6][8] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.[5][9]

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ (Active) G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Dmt¹-Peptide Agonist Agonist->MOR Binds G_alpha_GTP->AC Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_beta_gamma->Ion_Channels Modulates Neuronal_Effect Decreased Neuronal Excitability cAMP->Neuronal_Effect Leads to ATP ATP ATP->AC Ion_Channels->Neuronal_Effect

Caption: Mu-Opioid Receptor Gᵢ-Protein Signaling Pathway.

A typical experimental workflow to determine the binding affinity of these peptides involves a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Opioid Receptors Incubation Incubate Membranes, Radioligand, and Competitor Peptide Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Dmt¹-Peptide Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity on Filters (Scintillation Counting) Filtration->Counting Analysis Plot % Inhibition vs. Competitor Concentration Counting->Analysis IC50_Ki Calculate IC₅₀ and Kᵢ Values Analysis->IC50_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profiles of these peptides. Below are summaries of key experimental protocols.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells). Protein concentration is determined via a suitable assay (e.g., BCA assay).[3]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:

    • Receptor Source: A fixed amount of cell membrane preparation.

    • Radioligand: A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR), typically at or below its Kₔ value.

    • Competitor: Varying concentrations of the unlabeled test peptide (e.g., [Dmt¹]DALDA).

    • Controls: "Total binding" wells (no competitor) and "non-specific binding" wells (a high concentration of a non-labeled ligand like naloxone) are included.[3]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test peptide that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation by an agonist.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[2] The amount of incorporated [³⁵S]GTPγS is proportional to the level of G-protein activation.[2][10]

  • Procedure:

    • Cell membranes expressing the receptor are incubated with various concentrations of the agonist peptide.

    • GDP and [³⁵S]GTPγS are added to the reaction mixture.

    • After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by filtration.

    • The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.[2]

Isolated Tissue Bioassays (Guinea Pig Ileum & Mouse Vas Deferens)

These classic pharmacology assays measure the functional consequence of opioid receptor activation in a physiological context.

  • Principle: Opioid agonists inhibit the electrically-evoked contractions of these smooth muscle preparations by inhibiting neurotransmitter release. The guinea pig ileum is rich in µ-opioid receptors, while the mouse vas deferens primarily contains δ-opioid receptors, though µ- and κ-receptors are also present.[4][6][11]

  • Procedure:

    • A segment of the tissue (ileum or vas deferens) is mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

    • The tissue is subjected to electrical field stimulation to induce regular contractions.

    • Cumulative concentrations of the test peptide are added to the organ bath.

    • The inhibitory effect on the contraction amplitude is recorded.

  • Data Analysis: The concentration of the peptide that produces 50% of the maximum inhibition (IC₅₀) is determined from the concentration-response curve.

Conclusion

The substitution of Tyr¹ with Dmt is a highly effective strategy for creating potent and systemically active opioid peptides. The resulting analogues, particularly [Dmt¹]DALDA, display significantly enhanced binding affinities and functional potencies at the mu-opioid receptor compared to their parent compounds. This makes them valuable pharmacological tools for research and potential leads for the development of novel analgesics. The comprehensive pharmacological profiling using a combination of binding and functional assays, as detailed in this guide, is essential for elucidating the structure-activity relationships that govern their enhanced activity.

References

Confirming Dmt Incorporation in Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation, such as 2,6-dimethyl-L-tyrosine (Dmt), into a peptide sequence is a critical step in ensuring the synthesis of the desired molecule. The unique structural properties of Dmt, often introduced to enhance receptor affinity, selectivity, or enzymatic stability, necessitate rigorous analytical validation.[1][2][3] This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental protocols, data presentation, and workflow visualizations to aid in the selection of the most appropriate techniques.

Overview of Analytical Strategies

A multi-faceted approach is typically employed to unequivocally confirm the incorporation of Dmt into a peptide. This involves a combination of methods that provide information on the peptide's mass, sequence, and amino acid composition. The most commonly utilized techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA), High-Performance Liquid Chromatography (HPLC), and Edman Degradation. Each method offers distinct advantages and limitations in the context of analyzing Dmt-containing peptides.

Mass Spectrometry (MS)

Mass spectrometry is arguably the most powerful and widely used technique for the initial confirmation of successful peptide synthesis. It provides a direct measurement of the molecular weight of the peptide, which should correspond to the theoretical mass calculated with the inclusion of the Dmt residue.

Key Advantages:

  • High Sensitivity: Requires only picomole to femtomole amounts of sample.

  • High Accuracy: Modern mass analyzers can determine the molecular weight with high precision, easily distinguishing the mass of Dmt from other amino acids.

  • Sequence Information: Tandem MS (MS/MS) experiments can provide fragmentation data that helps to confirm the amino acid sequence, including the position of the Dmt residue.[4]

Limitations:

  • Isomeric Discrimination: May not distinguish between isomers with the same mass.

  • Complex Spectra: Fragmentation of larger peptides can lead to complex spectra that are challenging to interpret.

Experimental Protocol: LC-MS/MS Analysis of a Dmt-Containing Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase HPLC column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).[5] Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 1 mL/min.

  • Mass Spectrometric Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire full scan MS data in positive ion mode over a mass-to-charge (m/z) range that includes the expected protonated molecular ions of the peptide (e.g., [M+H]⁺, [M+2H]²⁺).

    • Perform tandem MS (MS/MS) on the most abundant precursor ion corresponding to the Dmt-containing peptide. Use collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Compare the observed molecular weight from the full scan MS with the theoretical molecular weight of the Dmt-peptide.

    • Analyze the MS/MS spectrum to identify b- and y-type fragment ions that confirm the amino acid sequence and the location of the Dmt residue. The mass difference between adjacent fragment ions should correspond to the mass of the amino acid residue at that position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, making it a powerful tool for structural elucidation and confirming the presence of the Dmt residue. The characteristic signals from the two methyl groups on the tyrosine ring of Dmt are particularly diagnostic.[6][7][8]

Key Advantages:

  • Unambiguous Structure Confirmation: Provides detailed information on the covalent structure and conformation of the peptide.

  • Specific Dmt Signature: The two methyl groups of Dmt give rise to a distinct singlet in the ¹H NMR spectrum, providing a clear marker for its presence.[6]

  • Solution-State Structure: Can provide insights into the three-dimensional structure of the peptide in solution.

Limitations:

  • Lower Sensitivity: Requires higher sample concentrations (millimolar range) compared to MS.

  • Complex Spectra for Larger Peptides: Spectral overlap can make interpretation difficult for larger peptides.

  • Requires Expertise: Data acquisition and interpretation require specialized knowledge.

Experimental Protocol: ¹H NMR of a Dmt-Containing Peptide
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to cover the expected chemical shift range for all protons in the peptide (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic singlet corresponding to the six protons of the two methyl groups on the Dmt aromatic ring. This signal is typically observed in the range of 2.3-2.4 ppm in DMSO-d₆.[6]

    • Assign other resonances in the spectrum to confirm the presence of other amino acid residues in the peptide.

Amino Acid Analysis (AAA)

Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide. After hydrolysis of the peptide into its constituent amino acids, the individual amino acids are separated and quantified. This method can confirm the presence of Dmt and its stoichiometry relative to the other amino acids in the peptide.[9][10][11]

Key Advantages:

  • Quantitative: Provides the relative ratios of the amino acids in the peptide.

  • Confirms Composition: Verifies that the correct amino acids are present in the expected proportions.

Limitations:

  • Destructive: The peptide is hydrolyzed and cannot be recovered.

  • No Sequence Information: Does not provide information about the order of the amino acids.

  • Requires a Dmt Standard: Accurate quantification of Dmt requires a purified Dmt standard for calibration.

Experimental Protocol: Amino Acid Analysis of a Dmt-Containing Peptide
  • Hydrolysis:

    • Place a known amount of the peptide (e.g., 100 µg) into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[10]

    • After hydrolysis, cool the tube and remove the HCl by evaporation under vacuum.

  • Derivatization (Pre-column):

    • Reconstitute the amino acid hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance.

  • Chromatographic Separation and Quantification:

    • Inject the derivatized amino acid mixture onto a reversed-phase HPLC column.

    • Separate the PTC-amino acids using a gradient of an appropriate mobile phase (e.g., acetate buffer and acetonitrile).

    • Detect the eluting PTC-amino acids by UV absorbance at 254 nm.

    • Identify and quantify each amino acid, including Dmt, by comparing the retention time and peak area to those of a standard mixture of amino acids containing a known amount of Dmt.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary tool for the purification and purity assessment of synthetic peptides. The retention time of a peptide in RP-HPLC is influenced by its amino acid composition. The incorporation of the hydrophobic Dmt residue will typically lead to a noticeable increase in the retention time compared to a similar peptide containing a less hydrophobic amino acid like tyrosine.

Key Advantages:

  • Purity Assessment: Provides a reliable measure of the purity of the synthetic peptide.

  • Indirect Confirmation of Incorporation: A significant shift in retention time can be a strong indicator of successful Dmt incorporation.

  • Preparative Capabilities: Can be used to purify the Dmt-containing peptide from byproducts.

Limitations:

  • Not Definitive: Retention time alone is not definitive proof of incorporation, as other modifications could also alter retention.

  • Sequence Dependent: The effect of Dmt on retention time will vary depending on the overall peptide sequence.

Experimental Protocol: RP-HPLC Analysis of a Dmt-Containing Peptide
  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Inject the sample onto a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

    • Elute the peptide using a linear gradient of acetonitrile (Solvent B) in water with 0.1% trifluoroacetic acid (TFA) (Solvent A). For example, a gradient of 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.

  • Data Analysis:

    • Determine the retention time of the main peptide peak.

    • If available, compare this retention time to that of a control peptide lacking Dmt to observe the expected hydrophobic shift. The peak should be sharp and symmetrical, indicating a pure compound.

Edman Degradation

Edman degradation is a classical method for sequencing peptides from the N-terminus. In each cycle, the N-terminal amino acid is chemically derivatized, cleaved from the peptide, and identified. This method can directly confirm the position of a Dmt residue if it is within the first 30-50 residues from the N-terminus.[12][13][14]

Key Advantages:

  • Direct Sequencing: Provides direct confirmation of the amino acid sequence from the N-terminus.

  • Positional Information: Can pinpoint the exact location of the Dmt residue in the sequence.

Limitations:

  • Limited Read Length: Typically effective for up to 30-50 residues.

  • N-terminal Blockage: Will not work if the N-terminus of the peptide is chemically modified.

  • Requires Specialized Equipment: Automated Edman sequencers are required for efficient analysis.

  • Requires a Dmt-PTH Standard: Identification of the Dmt residue requires a standard of the phenylthiohydantoin (PTH) derivative of Dmt.

Experimental Protocol: Edman Degradation of a Dmt-Containing Peptide
  • Sample Preparation: Immobilize the purified peptide on a suitable support membrane (e.g., PVDF).

  • Automated Sequencing:

    • Place the membrane in an automated protein sequencer.

    • The instrument performs sequential cycles of the Edman chemistry:

      • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).

      • Cleavage: The derivatized N-terminal residue is cleaved from the peptide chain using trifluoroacetic acid.

      • Conversion: The cleaved residue is converted to the more stable phenylthiohydantoin (PTH)-amino acid.

  • PTH-Amino Acid Identification:

    • The PTH-amino acid from each cycle is automatically injected onto an HPLC system.

    • The PTH-amino acid is identified by comparing its retention time to a chromatogram of known PTH-amino acid standards, which must include the PTH-Dmt standard.

Comparative Summary of Analytical Methods

Method Information Provided Sensitivity Sample Requirement Advantages Disadvantages
Mass Spectrometry (MS) Molecular Weight, Sequence (MS/MS)High (pmol-fmol)LowFast, accurate mass, provides sequence dataDoes not distinguish isomers, complex fragmentation
NMR Spectroscopy Covalent Structure, ConformationLow (µmol-mmol)HighUnambiguous structure, specific Dmt signatureLow sensitivity, complex spectra for large peptides
Amino Acid Analysis (AAA) Amino Acid Composition & RatioMedium (nmol)ModerateQuantitative, confirms compositionDestructive, no sequence info, requires standard
HPLC Purity, HydrophobicityMedium (nmol)ModerateExcellent for purity, indirect confirmationNot definitive proof of incorporation
Edman Degradation N-terminal SequenceHigh (pmol)LowDirect sequencing, positional informationLimited read length, N-terminal blockage

Visualizing the Workflow and Logic

The selection and sequence of analytical methods are crucial for an efficient and thorough confirmation of Dmt incorporation. The following diagrams illustrate a typical workflow and the logical relationship between the information provided by each technique.

Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Check cluster_confirmation Confirmation of Incorporation SPPS Solid-Phase Peptide Synthesis with Dmt Crude Crude Peptide SPPS->Crude HPLC_Purify Preparative HPLC Crude->HPLC_Purify Purity_Check Analytical HPLC (Purity >95%) HPLC_Purify->Purity_Check MS Mass Spectrometry (Molecular Weight) Purity_Check->MS NMR NMR Spectroscopy (Structural Confirmation) Purity_Check->NMR AAA Amino Acid Analysis (Composition) Purity_Check->AAA Edman Edman Degradation (N-terminal Sequence) Purity_Check->Edman MSMS Tandem MS (Sequence Confirmation) MS->MSMS

Caption: General workflow for synthesis and analysis of Dmt-containing peptides.

Logic cluster_question Core Question cluster_answers Analytical Evidence cluster_methods Methods Providing Evidence Q Is Dmt incorporated correctly? A1 Correct Molecular Weight? Q->A1 A2 Correct Amino Acid Composition? Q->A2 A3 Dmt in Correct Position? Q->A3 A4 Correct Covalent Structure? Q->A4 MS Mass Spectrometry MS->A1 AAA Amino Acid Analysis AAA->A2 MSMS Tandem MS MSMS->A3 Edman Edman Degradation Edman->A3 NMR NMR Spectroscopy NMR->A4

Caption: Logical relationships between analytical methods and the evidence they provide.

Conclusion

Confirming the successful incorporation of Dmt into a synthetic peptide requires a suite of orthogonal analytical techniques. While mass spectrometry and HPLC are indispensable for initial verification of molecular weight and purity, they should be complemented by methods that provide more detailed structural and compositional information. NMR spectroscopy offers the most definitive structural confirmation, while amino acid analysis provides quantitative compositional data. For peptides where the N-terminal sequence is critical, Edman degradation remains a valuable tool. By employing a combination of these methods, researchers can be confident in the identity and quality of their Dmt-containing peptides, paving the way for accurate downstream biological and pharmacological studies.

References

A Comparative Guide to the Receptor Binding Affinity of Dmt-Containing Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt), a synthetic amino acid analogue, has been a pivotal strategy in the development of potent and selective ligands for various G protein-coupled receptors (GPCRs), most notably opioid receptors. The steric hindrance provided by the two methyl groups on the tyrosine ring restricts the conformational flexibility of the peptide, often leading to enhanced binding affinity and receptor selectivity. This guide provides a comparative analysis of the receptor binding affinities of prominent Dmt-containing analogues, supported by experimental data and detailed methodologies.

Quantitative Receptor Binding Affinity Data

The binding affinities of various Dmt-containing analogues for mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined using in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

AnalogueReceptorBinding Affinity (Ki, nM)Source
[Dmt¹]DALDA Human Mu (µ) Opioid Receptor0.199[1]
Human Delta (δ) Opioid Receptor~1990[1]
Human Kappa (κ) Opioid Receptor~5.17[1]
DALDA Rat Mu (µ) Opioid Receptor1.69[2]
Dmt-Tic Pharmacophore Dimer Delta (δ) Opioid Receptor0.06 - 1.53[3]
Mu (µ) Opioid Receptor1.37 - 5.72[3]
H-Dmt-Tic-NH-CH(CH₂-Bid)COOH Delta (δ) Opioid Receptor0.042
Ligand 16 (Dmt-substituted enkephalin-like structure) Mu (µ) Opioid Receptor0.4[4]
Delta (δ) Opioid Receptor0.4[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented binding affinity data.

Radioligand Competitive Binding Assay for Opioid Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) to confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid receptors), and the membrane preparation.

    • Non-specific Binding: A high concentration of a non-labeled universal opioid antagonist (e.g., naloxone), the radioligand, and the membrane preparation.

    • Competitive Binding: Serial dilutions of the Dmt-containing analogue, the radioligand, and the membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Membrane Preparation:

  • Follow the same procedure as for the radioligand binding assay to obtain a membrane preparation containing the opioid receptor of interest.

2. Assay Procedure:

  • In a 96-well plate, add the following components:

    • Membrane preparation.

    • Assay buffer containing GDP (to ensure G-proteins are in their inactive state).

    • Serial dilutions of the Dmt-containing analogue (agonist).

    • [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

3. Filtration and Detection:

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of opioid receptors and the workflow for determining receptor binding affinity.

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane Opioid_Agonist Dmt-containing Analogue (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gα(i/o)βγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Converts Downstream_Effectors Downstream Cellular Responses cAMP->Downstream_Effectors Activates

Caption: General G-protein signaling pathway of opioid receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Opioid Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes with Radioligand and Dmt-Analogue Membrane_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Detection Radioactivity Detection Filtration->Detection IC50_Determination IC₅₀ Determination Detection->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for determining receptor binding affinity.

References

The Enhanced In Vivo Performance of Peptides Incorporating 2',6'-Dimethyl-L-tyrosine Over Native Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the substitution of native amino acids with synthetic analogs. This guide provides a comprehensive comparison of the in vivo efficacy of peptides containing 2',6'-dimethyl-L-tyrosine (Dmt) versus those with native L-tyrosine (Tyr), supported by experimental data and detailed methodologies.

The substitution of the naturally occurring aromatic amino acid L-tyrosine with the synthetic analog 2',6'-dimethyl-L-tyrosine has emerged as a powerful tool in medicinal chemistry, particularly in the development of opioid receptor-targeting peptides. The addition of two methyl groups to the phenolic ring of tyrosine profoundly influences the peptide's conformational properties, receptor interactions, and metabolic stability, often leading to significantly enhanced in vivo performance.

Enhanced Receptor Affinity and In Vitro Bioactivity

The incorporation of Dmt into opioid peptides has been consistently shown to dramatically increase their affinity for opioid receptors and their subsequent biological activity in in vitro assays. This enhancement is often several-fold higher compared to their native Tyr counterparts.

For instance, the substitution of Tyr with L-Dmt in Leu-enkephalin resulted in a staggering 356-fold increase in binding affinity for the µ-opioid receptor and a 46-fold increase for the δ-opioid receptor.[1] This heightened affinity translates to significantly increased potency in functional assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, which are classic models for assessing µ- and δ-opioid receptor activity, respectively.[1]

Peptide AnalogReceptorBinding Affinity (Ki, nM)Bioactivity (IC50, nM)Fold Change (vs. Tyr)
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) µ25.6244 (GPI)-
δ1.111.8 (MVD)-
[L-Dmt¹]Leu-enkephalin µ0.0721.3 (GPI)356 (Ki), 187 (IC50)
δ0.0240.09 (MVD)46 (Ki), 131 (IC50)
YRFB (Tyr-D-Arg-Phe-β-Ala-NH₂) µ1.32.3 (GPI)-
δ24.230.1 (MVD)-
[L-Dmt¹]YRFB µ0.0190.05 (GPI)69 (Ki), 46 (IC50)
δ0.0710.17 (MVD)341 (Ki), 177 (IC50)

Table 1: Comparison of Receptor Binding Affinities and In Vitro Bioactivities. Data compiled from studies on opioid peptide analogs.[1]

Superior In Vivo Stability and Pharmacokinetics

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The steric hindrance provided by the two methyl groups on the tyrosine ring in Dmt-containing peptides significantly enhances their resistance to enzymatic degradation.

Studies have shown that peptides with Dmt at the N-terminus exhibit increased stability against enzymes like aminopeptidase-M. For example, [L-Dmt¹]Enk demonstrated a 4-fold higher stability compared to native Leu-enkephalin.[1] This increased metabolic stability contributes to a longer duration of action in vivo.

Pharmacokinetic studies have further substantiated the advantages of Dmt substitution. In a comparative study, the Dmt-containing peptide [Dmt¹]DALDA exhibited a significantly longer elimination half-life of 1.8 hours, compared to 0.24 hours for the Tyr-containing analog DAMGO, indicating slower clearance from the plasma.

PeptideElimination Half-life (t½) in Sheep Plasma
DAMGO (Tyr-D-Ala-Gly-MePhe-Gly-ol)0.24 hours
[Dmt¹]DALDA (Dmt-D-Arg-Phe-Lys-NH₂)1.8 hours

Table 2: In Vivo Elimination Half-life. This data highlights the improved pharmacokinetic profile of Dmt-containing peptides.

Markedly Increased In Vivo Analgesic Potency

The culmination of enhanced receptor affinity and improved metabolic stability translates into a dramatic increase in the in vivo efficacy of Dmt-containing peptides. Numerous studies have reported the superior analgesic potency of Dmt-substituted opioid peptides compared to both their native Tyr counterparts and the gold-standard morphine.

The dermorphin-derived tetrapeptide, [Dmt¹]DALDA, has shown exceptional potency in animal models of pain. When administered spinally in a mouse tail-flick assay, it was found to be approximately 3000 times more potent than morphine.[2][3] Even with systemic administration, [Dmt¹]DALDA demonstrated a potent and long-lasting analgesic effect, indicating its ability to cross the blood-brain barrier.[2][4] This suggests that the benefits of Dmt substitution extend beyond simply increasing stability, likely influencing transport and interaction with central nervous system targets.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test peptides to specific opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

  • Test peptides (Dmt- and Tyr-containing analogs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test peptide.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a non-labeled standard ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Receptor Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Cell membranes, Radioligand, Test Peptides Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separation of bound and free radioligand Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Measurement of radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculation of Ki

References

A Researcher's Guide to Chiral Purity Analysis of Synthetic N-Boc-2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic amino acid derivatives is paramount. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of N-Boc-2,6-Dimethyl-L-tyrosine, a critical building block in modern peptide synthesis. We present supporting experimental data, detailed protocols, and a comparative look at commercially available alternatives to inform your selection and analytical strategy.

The incorporation of sterically hindered, non-proteinogenic amino acids like N-Boc-2,6-Dimethyl-L-tyrosine into peptide structures can significantly enhance their pharmacological properties, including potency and metabolic stability. However, the synthetic routes to these complex molecules can be prone to racemization, necessitating rigorous chiral purity analysis to ensure the quality and efficacy of the final peptide therapeutic.

Comparative Analysis of Analytical Techniques

The primary method for determining the enantiomeric purity of N-Boc-2,6-Dimethyl-L-tyrosine and its analogs is Chiral High-Performance Liquid Chromatography (Chiral HPLC). Other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer viable, and in some cases advantageous, alternatives.

Analytical MethodPrincipleKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and sensitivity; widely applicable and the most established method. A variety of CSPs are available, offering broad selectivity.
Chiral SFC Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase, interacting with a CSP.Faster analysis times and lower organic solvent consumption compared to HPLC. Particularly effective for preparative separations.[1]
Chiral CE Separation of enantiomers in a capillary based on their differential mobility in the presence of a chiral selector in the electrolyte.High separation efficiency and very low sample and reagent consumption. Can be challenging for hydrophobic molecules.

Recommended Analytical Approach: Chiral HPLC

Chiral HPLC stands as the gold standard for the enantiomeric purity assessment of N-Boc-protected amino acids due to its robustness, versatility, and the wide availability of effective chiral stationary phases (CSPs).

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter for achieving successful enantiomeric separation. For N-Boc-2,6-Dimethyl-L-tyrosine and related compounds, two types of CSPs have demonstrated particular efficacy:

  • Polysaccharide-based CSPs: Columns such as those based on derivatized cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) are highly effective for the separation of a wide range of N-protected amino acids. They offer excellent resolving power under normal-phase, polar organic, and reversed-phase conditions.

  • Macrocyclic Antibiotic-based CSPs: Chiral selectors like teicoplanin (e.g., CHIROBIOTIC™ T) are particularly adept at separating the enantiomers of underivatized and N-protected amino acids in reversed-phase mode. These columns often provide unique selectivity complementary to polysaccharide-based phases.

Experimental Workflow for Chiral HPLC Analysis

The following diagram outlines a typical workflow for the chiral purity analysis of N-Boc-2,6-Dimethyl-L-tyrosine using HPLC.

G sample_prep Prepare analyte solution (e.g., 1 mg/mL in mobile phase) injection Inject sample and racemic standard sample_prep->injection racemic_std Prepare racemic standard for peak identification racemic_std->injection hplc_prep Equilibrate HPLC system with the chosen mobile phase hplc_prep->injection separation Isocratic or gradient elution through the chiral column injection->separation detection UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm) separation->detection integration Integrate peak areas of both enantiomers detection->integration ee_calc Calculate enantiomeric excess (% ee) integration->ee_calc report Generate final report ee_calc->report

A typical workflow for chiral purity analysis by HPLC.
Detailed Experimental Protocol (Example)

While the exact optimal conditions may vary depending on the specific instrumentation and column lot, the following protocol provides a robust starting point for the chiral HPLC analysis of N-Boc-2,6-Dimethyl-L-tyrosine. This protocol is adapted from established methods for similar N-Boc protected amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterCondition 1 (Polysaccharide-based CSP)Condition 2 (Macrocyclic Antibiotic-based CSP)
Chiral Stationary Phase Chiralpak® IA or IC (250 x 4.6 mm, 5 µm)CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFAMethanol / Water (60:40, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 254 nm220 nm
Injection Volume 10 µL10 µL

Sample Preparation:

  • Prepare a sample solution of N-Boc-2,6-Dimethyl-L-tyrosine at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a solution of the racemic mixture (if available) at the same concentration to confirm the elution order of the L- and D-enantiomers.

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Comparison with Alternatives

Several alternatives to N-Boc-2,6-Dimethyl-L-tyrosine are available for incorporation into peptide synthesis, each with its own synthetic and analytical considerations.

CompoundKey Differences and ConsiderationsTypical Chiral Purity Analysis Method
N-Fmoc-2,6-Dimethyl-L-tyrosine Utilizes the base-labile Fmoc protecting group, compatible with Fmoc-based solid-phase peptide synthesis (SPPS).Chiral HPLC with polysaccharide-based CSPs under normal phase or reversed-phase conditions.
N-Boc-2-Methyl-L-tyrosine A less sterically hindered analog, which may exhibit different coupling kinetics and biological activity. Commercially available.Chiral HPLC, likely with similar methods to the dimethylated analog.
N-Boc-3,5-Dimethyl-L-tyrosine Isomeric analog with methyl groups at the 3 and 5 positions of the phenyl ring.Chiral HPLC; separation conditions may need to be re-optimized due to the different substitution pattern.
Other Substituted N-Boc-L-tyrosine Analogs Analogs with other substituents (e.g., halogens, methoxy groups) can be used to fine-tune the electronic and steric properties of the resulting peptide.Chiral HPLC is the standard method, with conditions dependent on the specific substituents.
Performance Data for Chiral Separation of N-Protected Tyrosine Derivatives (Illustrative)

The following table presents representative data for the chiral separation of N-protected tyrosine derivatives on different CSPs. Note that retention times and resolution are highly dependent on the specific chromatographic conditions.

CompoundChiral Stationary PhaseMobile PhaseL-enantiomer tR (min)D-enantiomer tR (min)Resolution (Rs)
N-Boc-L-tyrosineCHIROBIOTIC™ T60:40 MeOH/H2O + 0.1% Acetic Acid8.210.5> 2.0
N-Fmoc-L-tyrosineChiralpak® IA90:10 n-Hexane/IPA + 0.1% TFA12.715.1> 2.5
N-Boc-O-methyl-L-tyrosineChiralcel® OD-H80:20 n-Hexane/EtOH9.511.8> 2.0

Data is illustrative and based on typical performance for these classes of compounds.

Logical Relationships in Method Selection

The choice of the most appropriate analytical method and chiral stationary phase often follows a logical decision-making process.

G start Start: Chiral Purity Analysis of N-Boc-2,6-Dimethyl-L-tyrosine hplc Primary Method: Chiral HPLC start->hplc sfc_ce Alternative Methods: SFC or CE start->sfc_ce Consider for speed (SFC) or high efficiency (CE) csp_choice CSP Selection hplc->csp_choice polysaccharide Polysaccharide-based (e.g., Chiralpak®) csp_choice->polysaccharide Broad applicability macrocyclic Macrocyclic Antibiotic-based (e.g., CHIROBIOTIC™ T) csp_choice->macrocyclic Alternative selectivity method_dev Method Development and Optimization polysaccharide->method_dev macrocyclic->method_dev validation Method Validation method_dev->validation routine_analysis Routine Analysis validation->routine_analysis

Decision tree for selecting a chiral analysis method.

Conclusion

The chiral purity of N-Boc-2,6-Dimethyl-L-tyrosine is a critical quality attribute that can be reliably determined using Chiral HPLC. The selection of an appropriate chiral stationary phase, either polysaccharide-based or macrocyclic antibiotic-based, is key to achieving baseline separation of the enantiomers. For high-throughput applications or greener analytical approaches, Chiral SFC presents a compelling alternative. By employing the detailed protocols and comparative data in this guide, researchers can confidently assess the enantiomeric purity of this and other synthetic amino acid derivatives, ensuring the quality and reliability of their research and drug development efforts.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry Validation of Dmt-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design and analysis of novel peptide therapeutics, the incorporation of non-canonical amino acids like 2,6-dimethyl-L-tyrosine (Dmt) presents both unique opportunities and analytical challenges. This guide provides a comparative overview of the mass spectrometry (MS) validation of Dmt-containing peptides, offering insights into their fragmentation behavior and outlining key experimental considerations.

The substitution of the canonical amino acid tyrosine (Tyr) with Dmt is a common strategy in medicinal chemistry to enhance the bioactivity and metabolic stability of peptides, particularly in the development of opioid receptor modulators. However, the structural modifications introduced by the two methyl groups on the phenolic ring of Dmt can influence the peptide's physicochemical properties and its behavior in the mass spectrometer. A thorough understanding of these differences is crucial for confident sequence validation and characterization.

Unraveling Fragmentation: Dmt vs. Tyr Peptides

Collision-induced dissociation (CID) is a cornerstone technique in tandem mass spectrometry (MS/MS) for peptide sequencing. The fragmentation patterns of peptides containing Dmt, when compared to their Tyr-containing counterparts, can exhibit notable differences. While comprehensive, direct comparative studies on the fragmentation of Dmt versus Tyr peptides are not extensively documented in publicly available literature, we can infer expected behaviors based on the principles of peptide fragmentation.

The primary fragmentation pathway for peptides in CID involves cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-ions. The nature of the amino acid side chains can influence the relative abundance of these fragment ions.

Expected Fragmentation Characteristics:

FeatureTyr-Containing PeptidesDmt-Containing Peptides (Hypothesized)Rationale
Backbone Fragmentation (b- and y-ions) Well-characterized fragmentation patterns, with b- and y-ion series readily identifiable for sequence confirmation.Similar b- and y-ion series are expected, as the core peptide backbone remains the same.The fundamental mechanism of amide bond cleavage in CID is largely independent of the aromatic side chain modification.
Side-Chain Fragmentation Characteristic neutral loss of the phenol side chain (C7H7OH, 107 Da) from the precursor or fragment ions can be observed, although often of low intensity.Potential for a modified neutral loss corresponding to the dimethylphenol side chain (C9H11OH, 135 Da). The steric hindrance from the methyl groups might influence the propensity of this loss.The added methyl groups increase the mass of the side chain, leading to a different mass for the neutral loss.
Immonium Ions A diagnostic immonium ion for Tyrosine is observed at m/z 136.0757.A diagnostic immonium ion for Dmt is expected at m/z 164.1070 (an increase of 28.0313 Da due to the two additional methyl groups).The immonium ion is derived from the amino acid side chain, and its mass will reflect the modification.
Fragment Ion Intensities The relative intensities of b- and y-ions can be influenced by the position of the Tyr residue and the overall peptide sequence.The bulky dimethyl-tyrosyl side chain may introduce steric effects that could subtly alter the fragmentation energetics, potentially leading to minor shifts in the relative abundance of certain b- or y-ions compared to the Tyr analog.Steric hindrance can affect the gas-phase conformation of the peptide ion, which in turn can influence which backbone bonds are most susceptible to cleavage.

It is important to note that these are generalized expectations. The specific fragmentation behavior will be highly dependent on the overall peptide sequence, charge state, and the collision energy used in the MS/MS experiment.

Experimental Protocols for Comparative Analysis

To perform a robust comparative analysis of Dmt- and Tyr-containing peptides, the following experimental workflow is recommended:

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the Dmt-containing peptide and its corresponding Tyr-containing analog using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Cleavage and Deprotection: Cleave the peptides from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Mass Verification: Confirm the molecular weight of the purified peptides using a high-resolution mass spectrometer.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).

    • MS/MS Scans: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions.

      • Isolation Window: 1-2 m/z.

      • Collision Energy: Use a normalized collision energy (NCE) ramp (e.g., 20-40%) to obtain a comprehensive fragmentation pattern.

      • Activation Type: Collision-Induced Dissociation (CID).

      • Detector: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of fragment ions.

Data Analysis
  • Peptide Identification: Use a suitable software package (e.g., Mascot, Sequest, or similar) to search the acquired MS/MS spectra against a database containing the sequences of the synthetic peptides.

  • Manual Validation: Manually inspect the annotated MS/MS spectra to confirm the sequence coverage and identify any unique or differing fragmentation patterns between the Dmt and Tyr analogs.

  • Comparative Analysis: Compare the relative intensities of the major b- and y-ions between the two peptides. Look for the presence and intensity of the expected immonium ions and any side-chain neutral losses.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative mass spectrometry validation of Dmt-containing peptides.

MS_Validation_Workflow Workflow for Comparative MS Validation of Dmt-Containing Peptides cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis (Dmt and Tyr Analogs) purification RP-HPLC Purification synthesis->purification lcms LC-MS/MS Analysis (CID Fragmentation) purification->lcms identification Peptide Sequence Identification lcms->identification comparison Comparative Fragmentation Analysis (Dmt vs. Tyr) identification->comparison validation Structure Validation comparison->validation Logical_Relationship Logical Flow for Dmt-Peptide Characterization design Peptide Design (Incorporate Dmt) synthesis Peptide Synthesis design->synthesis ms_analysis MS/MS Analysis (Fragmentation Pattern) synthesis->ms_analysis data_interp Data Interpretation ms_analysis->data_interp validated Structure Validated? data_interp->validated validated->design No - Redesign activity Biological Activity Assay validated->activity Yes sar Structure-Activity Relationship (SAR) Study activity->sar sar->design

Comparative stability of Dmt-peptides against enzymatic degradation

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 2,6-dimethyl-L-tyrosine (Dmt) into peptide sequences represents a pivotal strategy in drug development, significantly enhancing their resistance to enzymatic degradation. This modification offers a robust solution to one of the primary challenges in peptide therapeutics: their inherent instability in biological environments. By sterically hindering the approach of proteases, Dmt-peptides exhibit prolonged half-lives, leading to improved bioavailability and therapeutic efficacy.

Peptides, due to their high specificity and potency, are a promising class of therapeutics. However, their clinical application is often hampered by rapid breakdown by peptidases in the body. The substitution of natural amino acids with synthetic analogues like Dmt is a widely adopted and effective strategy to overcome this limitation. The two methyl groups on the aromatic ring of the tyrosine residue in Dmt-peptides create a bulky shield that physically obstructs the active sites of degrading enzymes, thereby protecting the peptide backbone from cleavage.

This guide provides a comparative overview of the enzymatic stability of Dmt-containing peptides versus their unmodified counterparts, supported by experimental data and detailed protocols.

Enhanced Stability of Dmt-Peptides: The Evidence

Experimental data consistently demonstrates the superior stability of peptides modified with 2,6-dimethyl-L-tyrosine (Dmt) when compared to their native forms. This increased resistance to enzymatic degradation is a key factor in their enhanced therapeutic potential.

One study directly quantified this effect by comparing the stability of Leu-enkephalin, an endogenous opioid peptide, with its Dmt-modified analogue, [L-Dmt¹]Enkephalin. The results showed that the Dmt-containing peptide was four times more stable against degradation by aminopeptidase-M[1].

Further evidence comes from studies on dermorphin, a potent opioid peptide. Research has shown that dermorphin is rapidly degraded in rat brain homogenates, with a half-life of approximately 20.8 minutes[2]. In contrast, while direct half-life comparisons under identical conditions are not always available, studies on the Dmt-containing dermorphin analogue, [Dmt¹]DALDA, consistently report its "high stability against enzymatic degradation"[3]. This enhanced stability is a crucial attribute that contributes to its potent and long-lasting analgesic effects. In human and rat plasma, native dermorphin is significantly more stable, with a half-life exceeding 180 minutes[2]. Although a direct comparative value for a Dmt-analog in plasma is not provided in the same study, the overall consensus in the scientific literature points to the Dmt modification as a key factor in prolonging peptide viability in biological fluids.

PeptideModificationBiological Matrix/EnzymeHalf-life (t½)Reference
Leu-enkephalinUnmodifiedAminopeptidase-MBaseline[1]
[L-Dmt¹]EnkephalinDmt at position 1Aminopeptidase-M4-fold increase[1]
DermorphinUnmodifiedRat Brain Homogenate20.8 ± 2.2 min[2]
DermorphinUnmodifiedHuman & Rat Plasma> 180 min[2]
[Dmt¹]DALDADmt at position 1General (in vivo)High Stability (qualitative)[3]

Experimental Protocols

In Vitro Peptide Stability Assay

A standard method to assess the enzymatic stability of peptides involves incubating them in a biologically relevant medium, such as plasma, serum, or tissue homogenates, and monitoring the degradation over time.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or rat plasma (or other biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Incubation:

    • Pre-warm the plasma or tissue homogenate to 37°C.

    • Add the peptide stock solution to the pre-warmed biological matrix to achieve a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add an equal volume of cold acetonitrile with 0.1% TFA to the collected aliquot to stop the enzymatic reaction and precipitate proteins.

    • Vortex the sample vigorously for 30 seconds.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Inject a fixed volume of the supernatant onto the RP-HPLC system.

    • Separate the peptide and its metabolites using a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile by UV absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time, which can be confirmed by running a standard of the undigested peptide.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.

Visualizing Biological Context and Experimental Design

To better understand the biological relevance of Dmt-peptides and the experimental approach to evaluating their stability, the following diagrams illustrate a key signaling pathway where these peptides are active and a typical workflow for assessing enzymatic degradation.

G cluster_receptor Opioid Receptor Signaling Dmt_Peptide Dmt-Peptide (Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Dmt_Peptide->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Reduced Signaling K_Channel->Analgesia Leads to Hyperpolarization Ca_Channel->Analgesia Reduces Neurotransmitter Release

Caption: Opioid receptor signaling pathway activated by a Dmt-peptide agonist.

G cluster_workflow Enzymatic Degradation Workflow Peptide_Incubation Peptide Incubation (with Plasma/Enzymes at 37°C) Time_Sampling Aliquots Taken at Different Time Points Peptide_Incubation->Time_Sampling Reaction_Quench Reaction Quenching & Protein Precipitation (e.g., with Acetonitrile) Time_Sampling->Reaction_Quench Centrifugation Centrifugation Reaction_Quench->Centrifugation Supernatant_Analysis Supernatant Analysis (RP-HPLC) Centrifugation->Supernatant_Analysis Data_Analysis Data Analysis (Peak Integration & Half-life Calculation) Supernatant_Analysis->Data_Analysis

Caption: Experimental workflow for assessing peptide stability against enzymatic degradation.

References

How Dmt substitution affects opioid receptor selectivity (mu vs delta)

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in opioid peptides has profound and varied effects on their selectivity for mu (µ) versus delta (δ) opioid receptors. This modification, a key tool in medicinal chemistry, can dramatically enhance receptor affinity and potency. However, its influence on selectivity is not uniform and is highly dependent on the peptide's original structure, often leading to either a sharpening of preference for one receptor type or a broadening of activity across both.

This guide provides a comparative analysis of how Dmt substitution impacts the receptor selectivity of two major classes of opioid peptides: enkephalins and dermorphin analogues. By examining quantitative experimental data, we can delineate the nuanced shifts in binding affinity and functional potency that arise from this single amino acid replacement.

Comparative Analysis of Receptor Binding and Functional Activity

The introduction of a Dmt residue at the N-terminus of opioid peptides consistently leads to a significant increase in binding affinity at both µ and δ opioid receptors. This is attributed to the additional methyl groups on the tyrosine ring, which can enhance hydrophobic interactions within the receptor's binding pocket. However, the degree of this enhancement and its ultimate effect on selectivity vary between different peptide scaffolds.

Enkephalin Analogues: A Shift Towards Mu-Opioid Receptor Preference

In the case of Leu-enkephalin, a peptide with a native preference for the δ-opioid receptor, the substitution of Tyr¹ with L-Dmt¹ results in a dramatic increase in affinity for the µ-opioid receptor. This shift effectively reduces the peptide's δ-selectivity.

PeptideReceptorBinding Affinity (Ki, nM)Selectivity (Ki µ / Ki δ)Functional Activity (IC50, nM) - GPI (µ)Functional Activity (IC50, nM) - MVD (δ)
Leu-enkephalin µ-Opioid14.60.3524711.2
δ-Opioid5.1
[L-Dmt¹]Leu-enkephalin µ-Opioid0.0410.351.320.085
δ-Opioid0.11

Data compiled from a study on the biological properties of opioid peptides with Dmt substitution.[1][2]

As the data indicates, [L-Dmt¹]Leu-enkephalin exhibits a 356-fold increase in µ-receptor affinity and a 46-fold increase in δ-receptor affinity compared to its parent compound.[1] While the potency is enhanced at both receptors, the more substantial increase at the µ-receptor results in a ligand with more balanced µ/δ activity, thereby losing the initial δ-selectivity of Leu-enkephalin.

Dermorphin Analogues: Amplifying Mu-Opioid Receptor Potency

Dermorphin and its analogues are known for their high selectivity for the µ-opioid receptor. The substitution of Tyr¹ with Dmt in these peptides serves to further enhance this inherent µ-preference, leading to exceptionally potent and selective µ-agonists. A prominent example is the tetrapeptide DALDA (Tyr-D-Arg-Phe-Lys-NH₂), a highly selective µ-agonist. Its Dmt-substituted counterpart, [Dmt¹]DALDA, displays a remarkable increase in µ-receptor affinity and potency.

PeptideReceptorBinding Affinity (Ki, nM) - Human MORFunctional Activity (EC50, nM) - GTPγS Assay
DALDA µ-Opioid1.69 (rat brain)163.6
[Dmt¹]DALDA µ-Opioid0.143 (rat brain)0.56

Data from studies on the mechanistic understanding and pharmacological characterization of DALDA and [Dmt¹]DALDA. Note: Direct comparative Ki values at human delta receptors were not available in the same study, but [Dmt¹]DALDA is known to be highly µ-selective.

The replacement of Tyr¹ with Dmt¹ in DALDA leads to a significant increase in binding affinity for the human µ-opioid receptor.[3] In functional assays, [Dmt¹]DALDA is substantially more potent than DALDA in activating G-proteins, as indicated by the lower EC50 value in the GTPγS binding assay.[3]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To measure the ability of a test compound (e.g., Dmt-substituted peptide) to displace a known radiolabeled ligand from the µ and δ opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing human µ- or δ-opioid receptors, or rat brain tissue).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins coupled to µ and δ opioid receptors.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptors are prepared.

  • Assay Reaction: The membranes are incubated with varying concentrations of the agonist (e.g., Dmt-substituted peptide) in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the free [³⁵S]GTPγS by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The increase in [³⁵S]GTPγS binding as a function of agonist concentration is plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizing the Impact of Dmt Substitution and Opioid Signaling

To better understand the molecular mechanisms at play, the following diagrams illustrate the logical relationship of Dmt substitution on receptor selectivity and the general signaling pathway of opioid receptors.

G Effect of Dmt Substitution on Opioid Peptide Selectivity cluster_0 Parent Peptide (Tyr¹) cluster_1 Dmt¹-Substituted Peptide cluster_2 Receptor Selectivity Profile Enkephalin Enkephalin Dmt_Enkephalin [Dmt¹]Enkephalin Enkephalin->Dmt_Enkephalin Dmt Substitution Enkephalin_Profile Primarily δ-selective Enkephalin->Enkephalin_Profile Dermorphin_Analog Dermorphin Analog (e.g., DALDA) Dmt_Dermorphin [Dmt¹]Dermorphin Analog (e.g., [Dmt¹]DALDA) Dermorphin_Analog->Dmt_Dermorphin Dmt Substitution Dermorphin_Profile Highly µ-selective Dermorphin_Analog->Dermorphin_Profile Dmt_Enkephalin_Profile Increased µ-affinity (Reduced δ-selectivity) Dmt_Enkephalin->Dmt_Enkephalin_Profile Dmt_Dermorphin_Profile Enhanced µ-selectivity and potency Dmt_Dermorphin->Dmt_Dermorphin_Profile

Caption: Dmt substitution shifts enkephalin's selectivity and enhances dermorphin's µ-preference.

G Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., Dmt-peptide) Opioid_Receptor µ or δ Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Analgesia & Other Effects cAMP->Cellular_Response K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca²+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_Channel K_Channel->Cellular_Response Ca_Channel->Cellular_Response

Caption: Canonical signaling cascade of µ and δ opioid receptors upon agonist binding.

References

Constraining Peptides: The Conformational Impact of N-Boc-2,6-dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-natural amino acid N-Boc-2,6-dimethyl-L-tyrosine (Dmt) into peptides serves as a powerful tool for restricting their conformational flexibility. This steric constraint, arising from the two methyl groups on the aromatic ring of the tyrosine side chain, can significantly influence the peptide's three-dimensional structure, leading to enhanced biological activity, receptor selectivity, and metabolic stability. This guide provides a comparative analysis of the conformational effects of Dmt in peptides versus the natural L-tyrosine (Tyr), supported by experimental data and detailed protocols for relevant analytical techniques.

The fundamental difference between Dmt and Tyr lies in the ortho-methylation of the phenolic ring. This seemingly minor modification imposes significant steric hindrance, restricting the rotation around the chi (χ) torsion angles of the amino acid side chain. This, in turn, influences the overall peptide backbone conformation, defined by the phi (φ) and psi (ψ) dihedral angles.

Comparative Analysis of Peptide Conformation

While direct, head-to-head quantitative comparisons of the same peptide sequence with Dmt versus Tyr are not abundantly available in the public domain, the extensive use of Dmt in opioid peptide research provides strong evidence of its conformational effects. The enhanced potency and selectivity of Dmt-containing opioid analogs are often attributed to the stabilization of a specific bioactive conformation that is less favored in the more flexible Tyr-containing counterparts.

Key Conformational Effects:

  • Restricted Side-Chain Rotation: The primary effect of the 2,6-dimethyl substitution is the significant restriction of the χ1 and χ2 torsion angles of the tyrosine side chain. This limits the number of accessible rotamers, effectively locking the side chain into a more defined orientation.

  • Influence on Backbone Dihedral Angles: The constrained side-chain conformation can propagate to the peptide backbone, influencing the preferred φ and ψ angles of the Dmt residue and adjacent amino acids. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are crucial for receptor recognition and binding.

  • Enhanced Stability: The steric bulk of the dimethyl groups can shield the peptide backbone from enzymatic degradation, leading to a longer biological half-life.

PropertyPeptide with L-Tyrosine (Tyr)Peptide with N-Boc-2,6-dimethyl-L-tyrosine (Dmt)
Side-Chain Flexibility HighLow (Restricted rotation around χ angles)
Backbone Conformation More flexible, samples a wider range of φ and ψ anglesMore constrained, favors specific backbone conformations
Tendency for Defined Secondary Structure LowerHigher (Can promote β-turns or other ordered structures)
Receptor Binding Affinity VariableOften enhanced due to pre-organization in a bioactive conformation
Metabolic Stability Generally lowerGenerally higher due to steric shielding

Experimental Protocols for Conformational Analysis

To experimentally determine and compare the conformations of peptides containing Dmt and Tyr, a combination of spectroscopic and structural techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Experimental Workflow:

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Preparation NMR Sample Preparation Peptide_Synthesis->Sample_Preparation Data_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY) Sample_Preparation->Data_Acquisition Data_Processing Data Processing & Resonance Assignment Data_Acquisition->Data_Processing Structural_Restraints Derivation of Structural Restraints (NOEs, J-couplings) Data_Processing->Structural_Restraints Structure_Calculation Structure Calculation & Refinement Structural_Restraints->Structure_Calculation Conformational_Analysis Conformational Analysis Structure_Calculation->Conformational_Analysis

Figure 1: General workflow for peptide conformational analysis using NMR spectroscopy.

Detailed Protocol:

  • Peptide Synthesis and Purification: Synthesize the peptides with both L-Tyrosine and N-Boc-2,6-dimethyl-L-tyrosine using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NMR Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition: Acquire a series of NMR experiments, including:

    • 1D ¹H NMR: To check for sample purity and overall spectral quality.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provide distance restraints for structure calculation. Record NOESY spectra with varying mixing times (e.g., 100-300 ms).

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC: For peptides containing ¹⁵N-labeled amino acids, to assign backbone amide protons and nitrogens.

  • Data Processing and Resonance Assignment: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton, carbon, and nitrogen resonances sequentially using the TOCSY and NOESY/ROESY spectra.

  • Derivation of Structural Restraints:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectra and convert them into upper distance limits (typically categorized as strong, medium, and weak, corresponding to ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.

  • Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols in software packages like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Conformational Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation(s), secondary structure elements, and the torsion angles (φ, ψ, and χ) for both the Dmt- and Tyr-containing peptides for a direct comparison.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Experimental Workflow:

Xray_Workflow Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Phasing Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Structure_Analysis Structure Analysis Model_Building->Structure_Analysis

Figure 2: General workflow for peptide structure determination by X-ray crystallography.

Detailed Protocol:

  • Peptide Synthesis and Purification: As described for the NMR protocol.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Data Processing and Phasing: Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).

  • Model Building and Refinement: Build an initial atomic model into the electron density map and refine it using computational methods to improve the fit to the experimental data.

  • Structure Analysis: Analyze the final refined structure to determine the precise atomic coordinates, bond lengths, angles, and torsion angles of the Dmt- and Tyr-containing peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Experimental Workflow:

CD_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Preparation Sample Preparation Peptide_Synthesis->Sample_Preparation Data_Acquisition CD Spectra Acquisition Sample_Preparation->Data_Acquisition Data_Analysis Data Analysis & Secondary Structure Estimation Data_Acquisition->Data_Analysis

Figure 3: General workflow for peptide secondary structure analysis using CD spectroscopy.

Detailed Protocol:

  • Peptide Synthesis and Purification: As described for the NMR protocol.

  • Sample Preparation: Dissolve the peptides in a CD-compatible buffer (e.g., phosphate buffer) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-250 nm).

  • CD Spectra Acquisition: Record the CD spectra of both the Dmt- and Tyr-containing peptides in the far-UV region using a CD spectropolarimeter. Collect data at a controlled temperature.

  • Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Deconvolute the spectra using algorithms like CDSSTR or CONTIN to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures in each peptide. A direct comparison of the spectra will reveal any significant differences in the secondary structure content induced by the Dmt substitution.

Conclusion

The introduction of N-Boc-2,6-dimethyl-L-tyrosine into a peptide sequence is a deliberate strategy to impose conformational constraints. The steric hindrance from the ortho-methyl groups restricts the side-chain flexibility, which in turn can stabilize a particular backbone conformation. This pre-organization into a bioactive structure is a key principle in the design of potent and selective peptide-based therapeutics. By employing a combination of NMR, X-ray crystallography, and CD spectroscopy, researchers can elucidate the precise conformational effects of this valuable non-natural amino acid and rationally design peptides with improved pharmacological properties.

Safety Operating Guide

Proper Disposal of N-Boc-2,6-Dimethyl-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Boc-2,6-dimethyl-L-tyrosine, a specialized amino acid derivative used in synthetic chemistry.

This guide outlines the necessary precautions, personal protective equipment (PPE), and waste management procedures to minimize risks and adhere to regulatory standards.

Hazard Identification and Safety Precautions

N-Boc-2,6-dimethyl-L-tyrosine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Summary of Hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[1]

Before handling this compound, it is crucial to have emergency eye wash stations and safety showers readily accessible.[1] Always handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or mists.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling N-Boc-2,6-dimethyl-L-tyrosine:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for N-Boc-2,6-dimethyl-L-tyrosine is incineration by a licensed waste disposal company.[1] This ensures the complete destruction of the chemical and prevents environmental contamination.

1. Waste Collection and Storage:

  • Collect waste N-Boc-2,6-dimethyl-L-tyrosine, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
  • The container must be securely closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
  • Ensure the waste container is properly labeled with the chemical name and associated hazards.

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1]
  • Carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]
  • Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
  • All materials used for cleanup should be placed in the designated chemical waste container.

3. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and authorized hazardous waste disposal company.
  • The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products.[1]
  • Do not dispose of this chemical down the drain or in regular trash.

Below is a workflow diagram illustrating the proper disposal procedure for N-Boc-2,6-dimethyl-L-tyrosine.

cluster_handling Chemical Handling cluster_waste Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling N-Boc-2,6-dimethyl-L-tyrosine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Use in a Well-Ventilated Area (Fume Hood) ppe->handling waste_gen Generate Chemical Waste (Unused reagent, contaminated items) handling->waste_gen spill Spill Occurs handling->spill collect_waste Collect in a Labeled, Sealed Waste Container waste_gen->collect_waste collect_spill Clean Spill & Collect Cleanup Materials spill->collect_spill storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage collect_spill->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor storage->contact_vendor incineration Incinerate at an Authorized Facility contact_vendor->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for N-Boc-2,6-dimethyl-L-tyrosine.

This structured approach to waste management is essential for maintaining a safe laboratory environment and ensuring the responsible stewardship of chemical reagents. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling N-Boc-2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-2,6-Dimethyl-L-tyrosine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Substance Name: N-Boc-2,6-dimethyl-L-tyrosine

  • CAS No.: 99953-00-1

Hazard Identification and Personal Protective Equipment (PPE)

N-Boc-2,6-Dimethyl-L-tyrosine is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryEquipmentSpecifications
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.Must comply with 29 CFR 1910.133 to protect against splashes and dust.
Hand Protection Protective gloves.Chemical-resistant gloves, compliant with 29 CFR 1910.138, should be worn.
Skin and Body Protection Wear suitable protective clothing.A lab coat or coveralls should be used to prevent skin contact.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.Must comply with 29 CFR 1910.134.
Foot Protection Safety shoes.Recommended under 29 CFR 1910.136.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated station.[1]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

2. Personal Preparation:

  • Don all required PPE as specified in the table above.

  • Avoid wearing contact lenses as they can absorb and concentrate chemicals.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

3. Handling the Chemical:

  • Avoid breathing in dust, mist, or spray from the substance.[1]

  • Prevent all contact with skin and eyes.[1]

  • Use dry, clean-up procedures and avoid generating dust when handling the solid material.[3]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the product.[1][3]

  • Launder work clothes separately.[3]

Disposal Plan

1. Waste Collection:

  • Sweep or shovel any spills into an appropriate, labeled container for disposal, minimizing dust generation.[1]

2. Disposal Method:

  • Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1]

  • The recommended method of disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Workflow for Handling N-Boc-2,6-Dimethyl-L-tyrosine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_controls Ensure Engineering Controls: - Good Ventilation - Emergency Eyewash/Shower prep_ppe Don Personal Protective Equipment: - Goggles & Face Shield - Gloves - Protective Clothing - Respirator (if needed) prep_controls->prep_ppe then handle_chemical Handle Chemical: - Avoid Dust Inhalation - Avoid Skin/Eye Contact prep_ppe->handle_chemical post_wash Wash Hands Thoroughly handle_chemical->post_wash spill_cleanup Clean Spills: - Sweep into Labeled Container - Minimize Dust handle_chemical->spill_cleanup if spill occurs dispose Dispose of Waste: - Use Authorized Incinerator post_wash->dispose spill_cleanup->dispose

Caption: Workflow for the safe handling and disposal of N-Boc-2,6-Dimethyl-L-tyrosine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.